Product packaging for Neryl propionate(Cat. No.:CAS No. 105-91-9)

Neryl propionate

Cat. No.: B089702
CAS No.: 105-91-9
M. Wt: 210.31 g/mol
InChI Key: BYCHQEILESTMQU-XFXZXTDPSA-N
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Description

Neryl propionate, also known as fema 2777, belongs to the class of organic compounds known as fatty alcohol esters. These are ester derivatives of a fatty alcohol. This compound is considered to be a practically insoluble (in water) and relatively neutral molecule. This compound has been primarily detected in urine. Within the cell, this compound is primarily located in the membrane (predicted from logP) and cytoplasm. This compound is a bitter, floral, and fresh tasting compound that can be found in citrus, fruits, and herbs and spices. This makes this compound a potential biomarker for the consumption of these food products.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H22O2 B089702 Neryl propionate CAS No. 105-91-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(2Z)-3,7-dimethylocta-2,6-dienyl] propanoate
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InChI

InChI=1S/C13H22O2/c1-5-13(14)15-10-9-12(4)8-6-7-11(2)3/h7,9H,5-6,8,10H2,1-4H3/b12-9-
Source PubChem
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InChI Key

BYCHQEILESTMQU-XFXZXTDPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OCC=C(C)CCC=C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Isomeric SMILES

CCC(=O)OC/C=C(/C)\CCC=C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C13H22O2
Source PubChem
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DSSTOX Substance ID

DTXSID90883167
Record name Neryl propionate
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Molecular Weight

210.31 g/mol
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Physical Description

colourless, oily liquid/ether, fruity, jasmine, rose odour
Record name Neryl propionate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/291/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

233.00 °C. @ 760.00 mm Hg
Record name Neryl propionate
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Solubility

very slightly, very slightly soluble in water; soluble in alcohol, 1 ml in 15 ml 70% alcohol (in ethanol)
Record name Neryl propionate
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Record name Neryl propionate
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Density

0.89-0.91 (d20/4)
Record name Neryl propionate
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CAS No.

105-91-9
Record name Neryl propionate
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Record name 2,6-Octadien-1-ol, 3,7-dimethyl-, 1-propanoate, (2Z)-
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Record name Neryl propionate
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Record name NERYL PROPIONATE
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Record name Neryl propionate
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Neryl Propionate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of neryl propionate, a monoterpene ester known for its fruity and floral aroma. The information presented herein is intended for use by researchers, scientists, and professionals in the fields of chemistry, pharmacology, and drug development. This document details the physicochemical properties, synthesis, reactivity, and spectroscopic data of this compound, supported by generalized experimental protocols and visual diagrams to facilitate understanding and application in a laboratory setting.

Physicochemical Properties of this compound

This compound, also known as (Z)-3,7-dimethyl-2,6-octadien-1-yl propanoate, is a colorless, oily liquid.[1] Its characteristic sweet, fruity, and floral scent has led to its use as a fragrance and flavoring agent.[1][2] The key quantitative physicochemical properties of this compound are summarized in Table 1 for easy reference and comparison.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₁₃H₂₂O₂[3]
Molecular Weight 210.31 g/mol [3]
CAS Number 105-91-9[3]
Appearance Colorless, oily liquid[1]
Odor Fruity, floral, sweet, reminiscent of jasmine and rose[1][2]
Boiling Point 233 °C at 760 mmHg[1]
Density Approximately 0.9 g/cm³[1]
Refractive Index 1.453 - 1.463 at 20 °C[1]
Solubility Insoluble in water; soluble in alcohol and other organic solvents.[1]
Vapor Pressure 0.003 mmHg at 25 °C (estimated)[4]
Flash Point 110 °C (230 °F)[4]

Synthesis and Reactivity

This compound is typically synthesized via the Fischer esterification of nerol with propionic acid, using an acid catalyst such as sulfuric acid.[2] This reaction is reversible and is driven to completion by removing water as it is formed. As a carboxylic ester, this compound's reactivity is characterized by hydrolysis, which can be catalyzed by either acid or base, to yield nerol and propionic acid.

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

  • Mass Spectrometry (GC-MS): The electron ionization (EI) mass spectrum of this compound shows characteristic fragmentation patterns for a monoterpene ester. The instrument used for obtaining reference data is a HITACHI M-80B.[1]

  • 13C NMR Spectroscopy: The 13C NMR spectrum provides detailed information about the carbon skeleton of the molecule. Reference spectra have been obtained using a Bruker WH-90 instrument.[1]

Experimental Protocols

The following sections provide detailed, generalized methodologies for the synthesis and characterization of this compound. These protocols are based on standard laboratory procedures for similar compounds and should be adapted as necessary for specific experimental conditions.

This protocol describes a representative procedure for the synthesis of this compound from nerol and propionic acid.

Materials:

  • Nerol

  • Propionic acid

  • Concentrated sulfuric acid (catalyst)

  • Diethyl ether (or other suitable extraction solvent)

  • 5% Sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (drying agent)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine nerol and a slight excess of propionic acid.

  • Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

  • Heat the reaction mixture to reflux for a period of 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and dilute with diethyl ether.

  • Wash the organic layer sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst and unreacted propionic acid), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield crude this compound.

  • Purify the crude product by vacuum distillation to obtain pure this compound.

The boiling point can be determined using a distillation apparatus or a micro-boiling point apparatus. The observed boiling point should be corrected to standard pressure (760 mmHg).

The density of the purified liquid can be measured using a pycnometer or a digital density meter at a specified temperature (e.g., 20 °C).

GC-MS is used to assess the purity of the synthesized this compound and confirm its identity.

Typical GC-MS Parameters:

  • Column: A non-polar capillary column (e.g., DB-5ms).

  • Injector Temperature: 250 °C.

  • Oven Program: Start at a low temperature (e.g., 60 °C), then ramp to a higher temperature (e.g., 250 °C) at a rate of 10 °C/min.

  • Carrier Gas: Helium at a constant flow rate.

  • MS Detector: Electron Ionization (EI) at 70 eV, with a mass scan range of m/z 40-300.[5]

1H and 13C NMR spectra are recorded to confirm the structure of the synthesized ester.

Typical NMR Parameters:

  • Solvent: Deuterated chloroform (CDCl₃).

  • Instrument: A 300 MHz or higher NMR spectrometer.

  • 1H NMR: Acquire a standard proton spectrum.

  • 13C NMR: Acquire a proton-decoupled 13C spectrum. For quantitative analysis, inverse-gated decoupling with a sufficient relaxation delay should be used.[6]

Biological Activity

This compound has been investigated for its potential biological activities. It has shown promise as an antifungal agent against Candida albicans and Aspergillus niger. Additionally, it has been identified as an activator of the human Transient Receptor Potential Ankylin 1 (TRPA1) channel, a target of interest in pain and inflammation research.[7]

The antifungal activity can be assessed using a broth microdilution method.

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Perform serial dilutions of the stock solution in a 96-well microtiter plate containing a fungal growth medium.

  • Inoculate each well with a standardized suspension of the test fungus (C. albicans or A. niger).

  • Incubate the plates at an appropriate temperature (e.g., 35 °C for C. albicans, 28 °C for A. niger) for 24-48 hours.

  • Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that visibly inhibits fungal growth.

Activation of the TRPA1 channel can be measured using a calcium imaging assay in cells expressing the channel (e.g., HEK293 cells).

Procedure:

  • Culture HEK293 cells stably expressing human TRPA1 on glass coverslips.

  • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

  • Mount the coverslip on a perfusion chamber of a fluorescence microscope.

  • Perfuse the cells with a buffer solution and establish a baseline fluorescence.

  • Apply this compound at various concentrations and record the changes in intracellular calcium concentration, indicated by changes in fluorescence.

  • Use a known TRPA1 agonist (e.g., allyl isothiocyanate) as a positive control.

Visualizations

To illustrate the experimental workflow and logical relationships discussed in this guide, the following diagrams are provided.

Synthesis_and_Characterization_Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_bioactivity Biological Activity Assessment Reactants Nerol + Propionic Acid Esterification Fischer Esterification (H₂SO₄ catalyst, Reflux) Reactants->Esterification Workup Extraction & Washing Esterification->Workup Purification Vacuum Distillation Workup->Purification Purity_Analysis GC-MS Analysis Purification->Purity_Analysis Structural_Elucidation ¹H & ¹³C NMR Spectroscopy Purification->Structural_Elucidation Physical_Properties Boiling Point & Density Measurement Purification->Physical_Properties Antifungal_Assay Antifungal Assay (e.g., Broth Microdilution) Purification->Antifungal_Assay TRPA1_Assay TRPA1 Activation Assay (e.g., Calcium Imaging) Purification->TRPA1_Assay

Caption: Workflow for the synthesis and characterization of this compound.

Biological_Interactions cluster_antifungal Antifungal Activity cluster_trpa1 TRPA1 Activation Neryl_Propionate This compound Fungal_Cells Fungal Cells (e.g., C. albicans, A. niger) Neryl_Propionate->Fungal_Cells acts on TRPA1_Channel TRPA1 Ion Channel (on sensory neurons) Neryl_Propionate->TRPA1_Channel activates Growth_Inhibition Inhibition of Growth Fungal_Cells->Growth_Inhibition leads to Channel_Activation Channel Activation (Ca²⁺ Influx) TRPA1_Channel->Channel_Activation results in

Caption: Known biological interactions of this compound.

References

Neryl Propionate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of neryl propionate, a monoterpene ester with applications in the flavor, fragrance, and potentially pharmaceutical industries. This document details its chemical identity, physicochemical properties, synthesis methodologies, and known biological activities. Detailed experimental protocols for its synthesis and for the evaluation of its antifungal and pheromonal effects are provided to support researchers, scientists, and drug development professionals in their work with this compound.

Chemical Identification and Properties

This compound, a naturally occurring ester, is recognized for its sweet, fruity, and floral aroma.[1] Its fundamental identification and key physicochemical properties are summarized below.

Table 1: Chemical Identification of this compound

IdentifierValueCitation
CAS Number 105-91-9[2][3]
IUPAC Name [(2Z)-3,7-dimethylocta-2,6-dienyl] propanoate[2]
Synonyms Neryl propanoate, (Z)-3,7-Dimethyl-2,6-octadien-1-yl propanoate, cis-3,7-Dimethyl-2,6-octadien-1-ol propionate[2][4][5]
Molecular Formula C₁₃H₂₂O₂[2][6]
Molecular Weight 210.32 g/mol [4][6]

Table 2: Physicochemical Properties of this compound

PropertyValueCitation
Appearance Colorless liquid[4]
Odor Sweet, fruity, floral, jam-like[1][4]
Boiling Point 253 °C[4]
Flash Point 110 °C (230 °F)[3][5]
Density 0.9 g/cm³[4]
Refractive Index 1.453 - 1.463 at 20°C[4]
Solubility Insoluble in water; soluble in alcohol[4]

Synthesis of this compound

This compound is primarily synthesized through the esterification of nerol with propionic acid. Both chemical and enzymatic methods can be employed.

Chemical Synthesis: Fischer-Speier Esterification

The Fischer-Speier esterification is a classic acid-catalyzed method for producing esters from carboxylic acids and alcohols.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine nerol (1 equivalent) and propionic acid (1.5 equivalents).

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%) to the mixture while stirring.

  • Reaction: Heat the mixture to reflux (approximately 120-140°C) and maintain for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After cooling to room temperature, dilute the reaction mixture with diethyl ether. Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound. Further purification can be achieved by vacuum distillation.

Enzymatic Synthesis

Enzymatic synthesis offers a "greener" alternative with high specificity and milder reaction conditions. Lipases are commonly used catalysts for this transesterification.

  • Reaction Setup: In a temperature-controlled shaker, combine nerol and an acyl donor such as propionyl anhydride or vinyl propionate.

  • Enzyme Addition: Add an immobilized lipase, such as Novozym 435 (Candida antarctica lipase B), to the mixture.

  • Reaction: Incubate the mixture at a controlled temperature (e.g., 40-60°C) with constant shaking for several hours to days, depending on the desired conversion.

  • Enzyme Removal: Separate the immobilized enzyme from the reaction mixture by filtration for potential reuse.

  • Purification: The product can be purified from the remaining reactants by vacuum distillation.

G cluster_synthesis This compound Synthesis Workflow Reactants Nerol + Propionic Acid Catalyst Acid Catalyst (e.g., H₂SO₄) or Immobilized Lipase Reactants->Catalyst Reaction Esterification Reaction (Heating or Incubation) Reactants->Reaction Catalyst->Reaction Workup Quenching, Extraction, & Washing Reaction->Workup Purification Vacuum Distillation Workup->Purification Product Pure this compound Purification->Product

Synthesis Workflow for this compound

Biological Activities

This compound has demonstrated notable biological activities, particularly as an antifungal agent and an insect pheromone.

Antifungal Activity

This compound has been reported to exhibit antifungal properties against pathogenic fungi such as Candida albicans and Aspergillus niger.[4] The minimum inhibitory concentration (MIC) is a key parameter to quantify this activity.

  • Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create a high-concentration stock solution.

  • Preparation of Microtiter Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in a suitable broth medium (e.g., RPMI-1640) to achieve a range of final concentrations.

  • Inoculum Preparation: Prepare a standardized inoculum of the fungal strain (e.g., Candida albicans) adjusted to a specific concentration (e.g., 1-5 x 10³ colony-forming units (CFU)/mL).

  • Inoculation and Incubation: Add the fungal inoculum to each well of the microtiter plate. Include positive (fungus only) and negative (broth only) controls. Incubate the plate at 35-37°C for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of this compound that visibly inhibits fungal growth.

G cluster_antifungal Antifungal Activity Testing Workflow Stock This compound Stock (in DMSO) Dilution Serial Dilution in Microtiter Plate Stock->Dilution Incubation Inoculation and Incubation (24-48h at 37°C) Dilution->Incubation Inoculum Standardized Fungal Inoculum (e.g., C. albicans) Inoculum->Incubation MIC Visual Assessment of Minimum Inhibitory Concentration (MIC) Incubation->MIC

Antifungal Susceptibility Testing Workflow

Pheromonal Activity

This compound has been identified as a component of the aggregation pheromone of certain mite species.[4] Its attractant properties can be evaluated using a Y-tube olfactometer.

  • Olfactometer Setup: A Y-tube olfactometer is used, which consists of a central tube that bifurcates into two arms. A purified and humidified air stream is passed through each arm.

  • Odor Source: A filter paper treated with a specific concentration of this compound dissolved in a solvent (e.g., hexane) is placed in one arm's odor chamber. A filter paper with the solvent alone is placed in the other arm as a control.

  • Mite Introduction: Individual mites are introduced at the base of the central tube.

  • Behavioral Observation: The choice of the mite to move into either the treatment or the control arm is recorded. A choice is typically considered made when the mite crosses a defined line in one of the arms.

  • Data Analysis: The number of mites choosing the treatment arm versus the control arm is statistically analyzed (e.g., using a chi-square test) to determine if there is a significant preference for the this compound.

G cluster_pheromone Logical Flow of Pheromone Bioassay Mite_Release Mite Released at Y-Junction Choice Mite Moves Towards Odor Source Mite_Release->Choice Arm_A Arm A: This compound Choice->Arm_A Choice 1 Arm_B Arm B: Control (Solvent) Choice->Arm_B Choice 2 Preference Preference Recorded Arm_A->Preference Arm_B->Preference

Logical Flow of a Y-Tube Olfactometer Assay

Applications and Future Perspectives

This compound's pleasant aroma makes it a valuable ingredient in the formulation of fragrances for perfumes, cosmetics, and other consumer products.[3] It is also used as a flavoring agent in the food industry.[2]

The demonstrated antifungal activity of this compound suggests its potential for development as a therapeutic agent for fungal infections. Further research is warranted to explore its mechanism of action, in vivo efficacy, and safety profile. Its role as a mite pheromone could be exploited in pest management strategies, such as in lure-and-trap systems.

Conclusion

This compound is a versatile monoterpene ester with established applications and promising potential in various scientific and industrial fields. This guide has provided a detailed overview of its properties, synthesis, and biological activities, along with practical experimental protocols to facilitate further research and development.

References

The Occurrence and Analysis of Neryl Propionate in Nature: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Neryl propionate, a monoterpene ester recognized for its sweet, fruity, and floral aroma, is a naturally occurring compound found in a variety of plant species. This technical guide provides an in-depth overview of the primary natural sources of this compound, with a particular focus on its prevalence in the essential oils of Helichrysum species. This document summarizes the quantitative data on its occurrence, details the experimental protocols for its extraction and analysis, and presents a visual workflow for its characterization from natural matrices. This guide is intended to serve as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Natural Sources and Occurrence of this compound

This compound has been identified as a constituent in a range of botanical sources. The most significant concentrations are consistently reported in the essential oils derived from various species of the genus Helichrysum, commonly known as everlasting or curry plant.[1][2][3][4] Other plants have also been reported to contain this compound, although typically in lower concentrations. These include hop oil, lemon, bitter orange, wormwood, Bellis perennis (common daisy), Apium graveolens (celery), and Rhanterium epapposum.[5]

Quantitative Data on this compound Occurrence

The concentration of this compound in essential oils can vary significantly based on the plant's geographical origin, subspecies, the part of the plant used for extraction, and the developmental stage at harvest. The following table provides a summary of the reported quantitative data for this compound in various natural sources.

Natural SourcePlant PartPercentage of this compound in Essential Oil (%)Reference(s)
Helichrysum italicum subsp. italicumFlowering aerial parts≥ 5.0[2]
Helichrysum italicum subsp. microphyllumFlowers1.9 - 15.6[5]
Helichrysum italicum subsp. microphyllumStems11.9 - 13.2[5]
Helichrysum italicum (from America)Not specified6.53[1]
Helichrysum italicumNot specified4.6 - 5.6[6]
Helichrysum italicumNot specified5.1[6]
Lemon Oil (Citrus limon)Peel0.007[1]
Wormwood Oil (Artemisia absinthium)Not specified0.52[1]

Experimental Protocols for Extraction and Analysis

The identification and quantification of this compound from natural sources predominantly involve extraction of the essential oil followed by chromatographic analysis.

Extraction of Essential Oils

Hydrodistillation: This is a common method for extracting essential oils from plant material.[3]

  • Apparatus: A Clevenger-type apparatus is typically used.

  • Procedure:

    • The plant material (e.g., flowering aerial parts of Helichrysum italicum) is placed in a flask with a sufficient volume of water.

    • The mixture is heated to boiling. The resulting steam, carrying the volatile essential oil components, rises and is directed into a condenser.

    • The condensed liquid, a mixture of water and essential oil, is collected in a separator where the oil, being less dense than water, forms a layer on top and can be collected.

    • The collected oil is then dried over anhydrous sodium sulfate to remove any residual water.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the gold standard for the qualitative and quantitative analysis of volatile compounds like this compound in essential oils.

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer detector.

  • Detailed Protocol for Helichrysum italicum Essential Oil Analysis: [5]

    • Gas Chromatograph: Hewlett Packard 5890 series II or equivalent.

    • Column: Fused silica capillary DB-5MS (5% phenylmethylpolysiloxane), 30 m x 0.25 mm internal diameter, 0.25 µm film thickness.

    • Injector: Split-splitless injector operated at 200°C with a split ratio of 1:20.

    • Oven Temperature Program:

      • Initial temperature: 60°C.

      • Ramp: 3°C/min to 180°C.

      • Hold: Isothermal at 180°C for 15 minutes.

    • Carrier Gas: Helium at a flow rate of 0.9 mL/min.

    • Injection Volume: 1 µL of a 1% (w/v) solution of the essential oil in hexane.

  • Mass Spectrometer: HP 5971A Mass Selective Detector or equivalent.

    • Interface Temperature: 280°C.

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Voltage: 70 eV.

    • Mass Range: 40-500 amu.

    • Ion Source Temperature: 180°C.

  • Compound Identification: The identification of this compound is achieved by comparing its mass spectrum and retention time with those of an authentic standard or with data from mass spectral libraries (e.g., NIST, Wiley).

  • Quantification: The relative percentage of this compound is calculated from the peak area in the GC chromatogram relative to the total peak area of all identified compounds. For more accurate quantification, an internal standard can be used.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the extraction and analysis of this compound from a plant source.

Caption: Workflow for this compound extraction and analysis.

Conclusion

This compound is a noteworthy natural ester with its primary and most abundant sources being the essential oils of various Helichrysum species. Its presence in other plants is generally minor. The established methods of hydrodistillation for extraction and GC-MS for analysis provide a robust framework for the isolation and characterization of this compound. The information presented in this guide offers a solid foundation for researchers and professionals seeking to explore the properties and potential applications of this compound.

References

A Technical Guide to the Biosynthesis of Neryl Propionate in Plants

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Neryl propionate is a volatile ester compound contributing to the characteristic floral and fruity aromas of various plants.[1][2] As a valuable component in the flavor, fragrance, and pharmaceutical industries, understanding its biosynthesis is critical for metabolic engineering and synthetic biology applications. This technical guide provides a comprehensive overview of the this compound biosynthetic pathway in plants. It details the synthesis of its core precursors, nerol and propionyl-CoA, the final enzymatic esterification, and presents relevant quantitative data and experimental protocols for researchers.

The this compound Biosynthetic Pathway: An Overview

The biosynthesis of this compound is a convergent pathway that combines two distinct metabolic routes: the terpenoid pathway for the synthesis of the alcohol moiety (nerol) and amino acid catabolism for the acyl moiety (propionyl-CoA). The final step involves the esterification of these two precursors, a reaction catalyzed by an Alcohol Acyltransferase (AAT).[3][4]

Neryl_Propionate_Overview cluster_0 Plastid cluster_1 Mitochondrion / Peroxisome cluster_2 Cytosol MEP_Pathway MEP Pathway (Pyruvate, Glyceraldehyde-3-P) NPP Neryl Diphosphate (NPP) MEP_Pathway->NPP NDPS Nerol Nerol NPP->Nerol NES AAT Alcohol Acyltransferase (AAT) Nerol->AAT BCAAs Branched-Chain Amino Acids (Valine, Isoleucine) Propionyl_CoA Propionyl-CoA BCAAs->Propionyl_CoA Catabolism Propionyl_CoA->AAT Neryl_Propionate This compound AAT->Neryl_Propionate

Caption: Overview of the convergent biosynthesis of this compound.

Biosynthesis of the Nerol Moiety

Nerol is an acyclic monoterpene alcohol that serves as the alcohol precursor for this compound.[5] Its carbon skeleton originates from the universal five-carbon isoprenoid building blocks, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP).[6] In plants, these precursors are primarily synthesized in the plastids via the Methylerythritol 4-Phosphate (MEP) pathway.[7][8]

The key steps are:

  • IPP and DMAPP Synthesis: The MEP pathway utilizes pyruvate and glyceraldehyde-3-phosphate to produce IPP and DMAPP.[7]

  • Formation of Neryl Diphosphate (NPP): Unlike many monoterpenes derived from the trans-isomer geranyl diphosphate (GPP), specific monoterpenes like nerol are synthesized from the cis-isomer, neryl diphosphate (NPP).[6] This reaction is catalyzed by a Neryl Diphosphate Synthase (NDPS1), which condenses IPP and DMAPP.[6]

  • Conversion to Nerol: NPP is then converted to nerol by the action of a specific monoterpene synthase, Nerol Synthase (NES).[5]

Nerol_Biosynthesis Pyruvate Pyruvate + Glyceraldehyde-3-P MEP MEP Pathway Intermediate Pyruvate->MEP Multiple Steps IPP_DMAPP IPP + DMAPP MEP->IPP_DMAPP Multiple Steps NPP Neryl Diphosphate (NPP) IPP_DMAPP->NPP NDPS1 Nerol Nerol NPP->Nerol Nerol Synthase (NES) Propionyl_CoA_Biosynthesis Valine L-Valine / L-Isoleucine Intermediates Catabolic Intermediates Valine->Intermediates BCAA Catabolism Threonine L-Threonine aKB α-Ketobutyrate Threonine->aKB Threonine deaminase Propionyl_CoA Propionyl-CoA Intermediates->Propionyl_CoA aKB->Propionyl_CoA PDH Complex Experimental_Workflow Start Identify Plant Species Producing this compound Seq Transcriptome/Genome Sequencing Start->Seq Mining Bioinformatic Mining (Identify candidate TPS & AAT genes) Seq->Mining Cloning Gene Cloning & Vector Construction Mining->Cloning Expression Heterologous Expression (E. coli, Yeast) Cloning->Expression Purification Protein Purification Expression->Purification InVivo In Vivo Validation (e.g., transient expression in Nicotiana) Expression->InVivo Assay In Vitro Enzyme Assays Purification->Assay Analysis Product Identification (GC-MS) Assay->Analysis End Functional Validation of Pathway Genes Analysis->End InVivo->Analysis

References

Neryl propionate safety and toxicity data

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safety and Toxicity of Neryl Propionate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CAS No. 105-91-9) is a chemical ester with the molecular formula C13H22O2.[1][][3] It is a clear, colorless liquid characterized by a sweet, fruity, and floral odor reminiscent of jam, rose, and citrus.[1][4][5] Due to these organoleptic properties, it is utilized as a flavoring agent in foods and as a fragrance component in perfumes, cosmetics, and other consumer products.[5][6] Its regulatory status includes approval as a food additive by the U.S. Food and Drug Administration (FDA) and a favorable evaluation by the Joint FAO/WHO Expert Committee on Food Additives (JECFA), which concluded there is "no safety concern at current levels of intake when used as a flavouring agent".[6] This guide provides a comprehensive overview of the available safety and toxicity data for this compound, focusing on key toxicological endpoints, experimental methodologies, and metabolic pathways.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below.

PropertyValueReference(s)
CAS Number 105-91-9[1][6]
Molecular Formula C13H22O2[1][][3]
Molecular Weight 210.31 g/mol [1][3][7]
Appearance Clear, colorless liquid[1][]
Odor Fruity, floral, green, jammy, berry[1][4]
Boiling Point 233 °C @ 760 mmHg[6]
Flash Point 110 °C (230 °F) TCC[4]
Solubility Very slightly soluble in water; soluble in alcohol and dipropylene glycol.[][4][6]
logP (o/w) 4.635 (estimated)[4]
FEMA Number 2777[1][][6]

Toxicological Data Summary

The toxicological profile of this compound indicates a low level of toxicity. The available data for key endpoints are summarized in the table below.

EndpointSpeciesRouteDosage/ConcentrationResultReference(s)
Acute Oral Toxicity RatOral> 5000 mg/kgLD50 > 5000 mg/kg[1][4]
Acute Dermal Toxicity RabbitDermal> 5000 mg/kgLD50 > 5000 mg/kg[1][4]
Skin Irritation HumanDermal4% and 6% solutionsNo irritation observed[4]
Skin Sensitization HumanDermal6% solutionNo sensitization observed[4]
Skin Sensitization (QRA) ---NESIL of 5000 µg/cm² (via read-across)[7]

Detailed Toxicological Endpoints

Acute Toxicity

Studies on this compound show a very low potential for acute toxicity.

  • Oral: The acute oral Lethal Dose 50 (LD50) in rats was determined to be greater than 5000 mg/kg.[1][4]

  • Dermal: The acute dermal LD50 in rabbits also exceeded 5000 mg/kg.[1][4]

Experimental Protocol: Acute Oral Toxicity (Based on historical studies like Moreno, 1975) The protocol for these studies, typical for the time, would have generally followed the principles of the OECD 401 guideline. A single high dose (e.g., 5000 mg/kg) of undiluted this compound was administered by gavage to a group of rats. The animals were then observed for signs of toxicity and mortality over a 14-day period. A full necropsy would be performed on all animals at the end of the observation period. The lack of mortality at this high dose level establishes the LD50 as being greater than 5000 mg/kg.

Skin Irritation and Sensitization
  • Irritation: this compound is not considered to be a skin irritant. In a human patch test involving 25 volunteers, a 4% solution of this compound did not cause irritation. Another study reported that a 6% solution produced no irritation.[4]

  • Sensitization: While one human study showed no sensitization from a 6% solution, the Research Institute for Fragrance Materials (RIFM) has evaluated the closely related analogue, geranyl propionate, and considers it a potential skin sensitizer based on a weight of evidence approach.[4][7] Using a Quantitative Risk Assessment (QRA) methodology, a No Expected Sensitization Induction Level (NESIL) of 5000 µg/cm² was established for geranyl propionate, which is considered applicable for risk assessment purposes.[7]

Experimental Protocol: Human Repeat Insult Patch Test (HRIPT) The HRIPT is a standard method to assess the skin sensitization potential of a substance in humans. It consists of two distinct phases.

HRIPT_Workflow cluster_induction Induction Phase (3 Weeks) cluster_rest Rest Phase cluster_challenge Challenge Phase Induction_Start Week 1-3: Repeated Patch Application (3x per week) Induction_End Scoring for Irritation 24h after each patch removal Induction_Start->Induction_End 9 applications total Rest 2-Week Rest Period (No Application) Induction_End->Rest Challenge_Patch Single Challenge Patch applied to a new skin site Rest->Challenge_Patch Challenge_Scoring Scoring for Reactions at 24h, 48h, and 72h post-application Challenge_Patch->Challenge_Scoring Start Subject Screening & Enrollment Start->Induction_Start Metabolism_Pathway cluster_hydrolysis Hydrolysis (Esterases) cluster_tca_entry Mitochondrial Metabolism NP This compound Nerol Nerol NP->Nerol Propionate Propionic Acid (Propanoate) NP->Propionate PCoA Propionyl-CoA Propionate->PCoA Propionyl-CoA Synthetase DMCoA D-Methylmalonyl-CoA PCoA->DMCoA Propionyl-CoA Carboxylase LMCoA L-Methylmalonyl-CoA DMCoA->LMCoA Methylmalonyl-CoA Epimerase SCoA Succinyl-CoA LMCoA->SCoA Methylmalonyl-CoA Mutase (B12-dependent) TCA TCA Cycle SCoA->TCA

References

A Technical Guide to the Physical Properties of Neryl Propionate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the key physical properties of neryl propionate, specifically its boiling point and density. The information is compiled from various sources to ensure a comprehensive understanding for research and development applications. This document outlines the reported values for these properties and provides standardized experimental protocols for their determination in a laboratory setting.

Core Physical Properties of this compound

This compound, also known as [(2Z)-3,7-dimethylocta-2,6-dienyl] propanoate, is a carboxylic ester with applications in the flavor and fragrance industry. An accurate understanding of its physical properties is crucial for its application, quality control, and in the development of new products.

Data Presentation

The following table summarizes the reported quantitative data for the boiling point and density of this compound. It is important to note the conditions under which these values were determined, as they can influence the measurements.

Physical PropertyValueConditions
Boiling Point 233.00 °C@ 760.00 mm Hg[1][2][3]
253.00 °C(EPI 4.0)[4]
282.4 °C@ 760 mmHg[5]
Density 0.89-0.91 g/cm³(d20/4)[1]
0.9 g/cm³-[4][5][6]
Specific Gravity 0.898 - 0.908@ 25 °C[4]

Experimental Protocols

The following are detailed methodologies for the experimental determination of the boiling point and density of this compound. These protocols are based on standard laboratory practices for liquid organic compounds.

Determination of Boiling Point (Capillary Method)

This method is suitable for determining the boiling point of a small quantity of a liquid organic compound.

Apparatus:

  • Thiele tube or oil bath

  • Thermometer (-10 to 300 °C)

  • Capillary tubes (sealed at one end)

  • Small test tube (fusion tube)

  • Heating source (e.g., Bunsen burner or hot plate)

  • Stand and clamp

  • Liquid paraffin or other suitable high-boiling point liquid

Procedure:

  • Sample Preparation: Fill the small test tube with this compound to a depth of approximately 2-3 cm.

  • Capillary Tube Placement: Place a capillary tube, with its sealed end facing upwards, into the test tube containing the this compound.

  • Apparatus Assembly: Attach the test tube to the thermometer using a rubber band or thread. The bulb of the thermometer should be level with the bottom of the test tube.

  • Heating: Immerse the assembly into the Thiele tube or oil bath, ensuring that the heat-transfer liquid is above the level of the this compound but below the opening of the test tube.

  • Observation: Gently heat the apparatus. As the temperature approaches the boiling point of this compound, a slow stream of bubbles will emerge from the open end of the capillary tube.

  • Heating Adjustment: Continue to heat gently until a rapid and continuous stream of bubbles is observed. At this point, turn off the heat source.

  • Boiling Point Determination: Allow the apparatus to cool slowly. The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.[1][3] Record this temperature.

  • Barometric Pressure: It is recommended to record the atmospheric pressure at the time of the experiment, as boiling point is dependent on pressure.[2]

Determination of Density (Pycnometer Method)

The pycnometer method is a highly precise technique for determining the density of a liquid.[5]

Apparatus:

  • Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary hole)

  • Analytical balance (accurate to at least 0.001 g)

  • Thermostatic bath

  • Distilled water (as a reference liquid)

  • This compound sample

Procedure:

  • Mass of the Empty Pycnometer: Thoroughly clean and dry the pycnometer. Measure and record its mass (M1) using an analytical balance.

  • Mass of Pycnometer with Reference Liquid: Fill the pycnometer with distilled water of a known temperature and density. Insert the stopper, allowing excess water to exit through the capillary. Place the pycnometer in a thermostatic bath at a specified temperature (e.g., 20°C or 25°C) until it reaches thermal equilibrium.[7] Dry the exterior of the pycnometer and measure its mass (M2).

  • Mass of Pycnometer with Sample Liquid: Empty and dry the pycnometer. Fill it with this compound, and repeat the process of inserting the stopper and allowing the excess to escape. Bring the pycnometer and its contents to the same specified temperature in the thermostatic bath.[7] Dry the exterior and measure its mass (M3).

  • Calculation of Density: The density of the this compound (ρ_sample) can be calculated using the following formula:

    ρ_sample = ((M3 - M1) / (M2 - M1)) * ρ_water

    Where:

    • M1 = Mass of the empty pycnometer

    • M2 = Mass of the pycnometer filled with water

    • M3 = Mass of the pycnometer filled with this compound

    • ρ_water = The known density of water at the specified temperature.

Mandatory Visualization

The following diagram illustrates the logical workflow for the experimental determination of the physical properties of this compound.

G cluster_0 Experimental Workflow: Physical Properties of this compound cluster_1 Boiling Point Determination cluster_2 Density Determination start Start: Obtain this compound Sample bp_prep Prepare Sample in Test Tube with Capillary start->bp_prep d_prep Weigh Clean, Dry Pycnometer (M1) start->d_prep bp_setup Assemble Thiele Tube/Oil Bath Apparatus bp_prep->bp_setup bp_heat Heat Apparatus and Observe Bubble Stream bp_setup->bp_heat bp_cool Cool and Record Temperature at Liquid Ingress bp_heat->bp_cool bp_result Result: Boiling Point bp_cool->bp_result end_node End: Compile Data bp_result->end_node d_water Weigh Pycnometer with Water at Temp T (M2) d_prep->d_water d_sample Weigh Pycnometer with Sample at Temp T (M3) d_water->d_sample d_calc Calculate Density using Formula d_sample->d_calc d_result Result: Density d_calc->d_result d_result->end_node

Caption: Workflow for determining the boiling point and density of this compound.

References

Neryl propionate solubility in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of neryl propionate in various solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this document summarizes the existing qualitative and estimated quantitative information. Furthermore, it offers detailed, adaptable experimental protocols for researchers to determine the precise solubility of this compound in solvents relevant to their work.

Introduction to this compound

This compound ((2Z)-3,7-dimethylocta-2,6-dien-1-yl propanoate) is a naturally occurring ester with a characteristic fruity, rose-like aroma. It is found in various plants and is utilized in the flavor and fragrance industry. In the context of drug development, understanding the solubility of such a molecule is critical for formulation, delivery, and bioavailability studies.

Solubility of this compound

The solubility of a compound is a fundamental physicochemical property that dictates its behavior in different environments. For this compound, a terpene ester, its solubility is largely influenced by the polarity of the solvent.

Quantitative Solubility Data

Currently, there is a scarcity of precise, experimentally determined quantitative solubility data for this compound across a wide range of organic solvents. The available information is summarized in the table below.

SolventTypeQuantitative SolubilityQualitative DescriptionCitation
WaterInorganic~ 2.22 mg/L (estimated at 25°C)Very slightly soluble
70% Ethanol (in water)Organic (Alcohol)1 mL in 15 mLSoluble[1]
AlcoholOrganic (Alcohol)Not specifiedSoluble[1][]
Dipropylene GlycolOrganic (Glycol)Not specifiedSoluble[3]

Note: The solubility in 70% ethanol suggests good miscibility with aqueous alcohol solutions.

Qualitative Solubility and Inferences

General principles of organic chemistry suggest that this compound, as a relatively nonpolar ester, will exhibit good solubility in a variety of organic solvents. A study on other terpene derivatives indicated high solubility in solvents such as chloroform, 1,4-dioxane, tetrahydrofuran (THF), and dimethyl sulfoxide (DMSO).[4] While not specific to this compound, this provides a strong indication of expected behavior.

For reference, the table below presents the quantitative solubility of a structurally similar, smaller terpene ester, isopropyl propionate , in various organic solvents. This data can serve as a useful guide for solvent selection in studies involving this compound.

SolventSolubility of Isopropyl Propionate (g/L)
Ethanol1064.49
Methanol1655.14
Isopropanol1051.27
Acetone1719.01
Ethyl Acetate1123.1
n-Propanol1012.26
n-Butanol945.26
Acetonitrile1524.24
Toluene585.01
1,4-Dioxane1539.57
Tetrahydrofuran (THF)1773.37
N,N-Dimethylformamide (DMF)2208.23

Data for isopropyl propionate is provided for illustrative purposes only and does not represent the solubility of this compound.[5]

Experimental Protocols for Solubility Determination

To empower researchers to generate precise solubility data for this compound in their solvents of interest, this section provides a detailed experimental protocol based on the widely accepted shake-flask method. This method is suitable for determining the solubility of a substance in a given solvent at a specific temperature.

Principle of the Shake-Flask Method

The shake-flask method involves agitating an excess amount of the solute (this compound) in the solvent of choice for a sufficient period to reach equilibrium. The saturated solution is then separated from the undissolved solid, and the concentration of the solute in the clear supernatant is determined using a suitable analytical technique.

Materials and Equipment
  • This compound (high purity)

  • Solvents of interest (analytical grade)

  • Volumetric flasks and pipettes

  • Analytical balance

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Vials for sample collection

  • Analytical instrument for quantification (e.g., High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric detection, or Gas Chromatography with Mass Spectrometry (GC-MS))

Experimental Procedure
  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a series of vials containing a known volume of the selected solvent. The excess solid should be clearly visible.

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C or 37°C).

    • Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary experiments may be required to determine the optimal equilibration time.

  • Sample Separation:

    • After equilibration, allow the vials to stand undisturbed in the thermostatically controlled environment for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a pipette.

    • To ensure all undissolved particles are removed, either:

      • Centrifuge the sample at a high speed.

      • Filter the supernatant through a syringe filter compatible with the solvent.

  • Quantification of this compound:

    • Accurately dilute the clear, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

    • Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV, HPLC-MS, or GC-MS) to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations to accurately quantify the amount in the sample.

  • Calculation of Solubility:

    • Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor.

    • Express the solubility in appropriate units, such as grams per 100 mL (g/100mL) or milligrams per liter (mg/L).

Analytical Method Development

A crucial aspect of this protocol is the development of a robust and validated analytical method for the quantification of this compound. Both HPLC and GC are suitable techniques.

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water is a common starting point for the analysis of esters. Detection can be achieved using a UV detector (wavelength to be optimized based on the UV absorbance spectrum of this compound) or a mass spectrometer for higher sensitivity and specificity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Given the volatility of this compound, GC-MS is also a highly effective method. A non-polar or medium-polarity capillary column would be suitable. The mass spectrometer allows for highly specific detection and quantification based on the mass-to-charge ratio of characteristic fragment ions of this compound.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of this compound solubility using the shake-flask method.

experimental_workflow start Start prep_solution Prepare Supersaturated Solution (Excess this compound in Solvent) start->prep_solution equilibration Equilibration (Thermostatic Shaking) prep_solution->equilibration Agitate separation Phase Separation (Settling / Centrifugation / Filtration) equilibration->separation Reach Equilibrium quantification Quantification of Supernatant (e.g., HPLC, GC-MS) separation->quantification Isolate Saturated Solution calculation Calculate Solubility quantification->calculation Determine Concentration end End calculation->end

Shake-Flask Method for Solubility Determination.

Conclusion

While specific quantitative solubility data for this compound in a wide array of organic solvents remains to be extensively published, this guide provides the currently available information and a robust framework for its experimental determination. The provided protocols, based on standard methodologies, will enable researchers and drug development professionals to generate the precise data required for their specific applications, thereby facilitating advancements in formulation and delivery of this compound-containing products. The general solubility of terpene esters suggests that this compound will be soluble in a range of common organic solvents, a hypothesis that can be systematically confirmed using the outlined procedures.

References

A Technical Guide to the Potential Biological Activities of Neryl Propionate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the biological activities of neryl propionate is limited in publicly available scientific literature. This guide synthesizes information on its constituent parts, nerol and propionate, to infer its potential therapeutic effects. All quantitative data and mechanistic pathways described are based on studies of these individual components and should be considered as predictive for this compound, pending direct experimental validation.

Introduction

This compound is an organic compound, an ester formed from the condensation of nerol, a monoterpene alcohol, and propionic acid. It is found naturally in some essential oils and is utilized in the flavor and fragrance industry. Beyond its aromatic properties, the potential biological activities of this compound are of increasing interest to the scientific community. This technical guide provides an in-depth overview of its putative anticancer, anti-inflammatory, and antimicrobial properties, based on the activities of its precursors. Detailed experimental protocols and visual representations of key signaling pathways are included to facilitate further research and drug development efforts.

Potential Anticancer Activity

The anticancer potential of this compound can be inferred from studies on nerol and sodium propionate, which have demonstrated cytotoxic and anti-proliferative effects against various cancer cell lines.

Quantitative Data Summary

The following table summarizes the half-maximal inhibitory concentration (IC50) values for nerol and sodium propionate against different cancer cell lines.

CompoundCancer Cell LineCell TypeIC50 ValueReference
Nerolidol (related to Nerol)MOLT-4Acute Lymphoblastic Leukemia30 µM[1]
Sodium PropionateMDA-MB-231Breast Cancer (Triple-Negative)6.49 mM[2][3]
Sodium PropionateMCF-7Breast Cancer (ER-positive)4.50 mM[4]
Sodium PropionateHCT116Colorectal Cancer10.39 mM[5]
Postulated Mechanisms of Action

JAK2/STAT3 Pathway Inhibition: Sodium propionate has been shown to inhibit the JAK2/STAT3 signaling pathway. This inhibition leads to cell cycle arrest at the G0/G1 phase and a subsequent increase in reactive oxygen species (ROS) and phosphorylation of p38 MAPK, ultimately inducing apoptosis in breast cancer cells.

PPAR-γ Signaling: In glioblastoma cells, sodium propionate is suggested to exert its anticancer effects through the Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) signaling pathway, leading to apoptosis and autophagy.

NF-κB/STAT-3 and PI3K/Akt Pathway Modulation: Nerolidol, a structurally similar compound to nerol, has been observed to induce apoptosis in acute lymphoblastic leukemia cells by modulating the NF-κB/STAT-3 and PI3K/Akt signaling pathways.

Signaling Pathway Diagram

anticancer_pathways cluster_jak_stat JAK2/STAT3 Pathway cluster_ppar PPAR-γ Pathway sp1 Sodium Propionate jak2 JAK2 sp1->jak2 inhibits ros ↑ ROS sp1->ros stat3 STAT3 jak2->stat3 g1_arrest G0/G1 Arrest stat3->g1_arrest p38 ↑ p-p38 MAPK ros->p38 apoptosis1 Apoptosis p38->apoptosis1 sp2 Sodium Propionate pparg PPAR-γ sp2->pparg activates apoptosis2 Apoptosis pparg->apoptosis2 autophagy Autophagy pparg->autophagy

Figure 1: Postulated anticancer signaling pathways modulated by sodium propionate.

Potential Anti-inflammatory Activity

The anti-inflammatory effects of this compound are suggested by studies on neroli essential oil (which contains nerol) and sodium propionate. These compounds have been shown to modulate key inflammatory pathways.

Quantitative Data Summary
CompoundModel SystemEffectIC50 ValueReference
Sodium PropionateColon Organ CulturesSuppression of IL-6~1 mmol/L[6]
NerolidolHuman Neutrophils (fMLF induced)Inhibition of activation4.0 µM[7]
NerolidolHuman Neutrophils (WKYMVM induced)Inhibition of activation3.7 µM[7]
Postulated Mechanisms of Action

NF-κB Pathway Inhibition: Sodium propionate has been demonstrated to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor in the inflammatory response. This leads to a dose-dependent decrease in the expression of pro-inflammatory enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[8]

Nitric Oxide/Cyclic-Guanosine Monophosphate Pathway: Essential oil of Citrus aurantium L., rich in nerol and its esters, has shown analgesic and anti-inflammatory effects, suggesting involvement of the nitric oxide/cyclic-guanosine monophosphate (NO/cGMP) pathway.[9]

Signaling Pathway Diagram

anti_inflammatory_pathway stimuli Inflammatory Stimuli (e.g., LPS) nfkb NF-κB Activation stimuli->nfkb sp Sodium Propionate sp->nfkb inhibits pro_inflammatory Pro-inflammatory Gene Expression (COX-2, iNOS, IL-6) nfkb->pro_inflammatory inflammation Inflammation pro_inflammatory->inflammation

Figure 2: Postulated anti-inflammatory mechanism via NF-κB inhibition by sodium propionate.

Potential Antimicrobial Activity

The antifungal properties of this compound are suggested by studies on nerol and propionate against pathogenic fungi.

Quantitative Data Summary
CompoundFungal StrainMIC ValueReference
NerolAspergillus flavus0.1 µL/mL (vapor phase)[10]
NerolAspergillus nigerMarkedly inhibits growth[11]
NerolCandida albicansEffective by altering cell membrane integrity[11]
Sodium PropionateCandida albicansMIC of 250 mM
Postulated Mechanisms of Action

The antifungal mechanism of propionate is thought to involve the intracellular accumulation of propionyl-CoA, which inhibits key enzymes in fungal metabolism, such as pyruvate dehydrogenase. Nerol is believed to exert its antifungal effects by disrupting the integrity of the fungal cell membrane.

Experimental Protocols

Cytotoxicity Assessment: MTT Assay

This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • This compound

  • Cancer cell line of interest (e.g., MCF-7, MDA-MB-231)

  • 96-well tissue culture plates

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the existing medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO).

  • Incubate for 24, 48, or 72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[12][13][14][15]

Antifungal Susceptibility Testing: Broth Microdilution Method

This protocol is for determining the Minimum Inhibitory Concentration (MIC) of this compound against fungal strains.

Materials:

  • This compound

  • Fungal strain (e.g., Candida albicans, Aspergillus niger)

  • 96-well microtiter plates

  • RPMI-1640 medium, buffered with MOPS

  • Spectrophotometer

Procedure:

  • Prepare a fungal inoculum suspension and adjust the concentration to 0.5-2.5 x 10³ CFU/mL in RPMI-1640 medium.

  • Prepare serial twofold dilutions of this compound in RPMI-1640 medium in the wells of a 96-well plate.

  • Add 100 µL of the fungal inoculum to each well.

  • Include a positive control (fungal inoculum without this compound) and a negative control (medium only).

  • Incubate the plates at 35°C for 24-48 hours.

  • The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of fungal growth compared to the positive control, often determined visually or by measuring absorbance.[16][17][18][19][20]

Anti-inflammatory Assessment: NF-κB Reporter Assay

This protocol is for assessing the inhibitory effect of this compound on NF-κB activation.

Materials:

  • HEK293 cells stably expressing an NF-κB luciferase reporter construct

  • This compound

  • 96-well white, opaque cell culture plates

  • Complete culture medium

  • TNF-α (or other NF-κB activator like LPS)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Seed the NF-κB reporter cells into a 96-well plate and incubate overnight.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6 hours to activate the NF-κB pathway.

  • Lyse the cells and add the luciferase assay reagent.

  • Measure the luminescence using a luminometer.

  • A decrease in luminescence in the presence of this compound indicates inhibition of NF-κB activation. Calculate the IC50 value.[21][22][23][24]

Experimental Workflow Diagram

experimental_workflow cluster_invitro In Vitro Assays start Hypothesis: This compound has biological activity cytotoxicity Cytotoxicity Assay (e.g., MTT) start->cytotoxicity anti_inflammatory Anti-inflammatory Assay (e.g., NF-κB Reporter) start->anti_inflammatory antimicrobial Antimicrobial Assay (e.g., Broth Microdilution) start->antimicrobial data_analysis Data Analysis (IC50, MIC calculation) cytotoxicity->data_analysis anti_inflammatory->data_analysis antimicrobial->data_analysis mechanism Mechanism of Action Studies (Western Blot, qPCR) data_analysis->mechanism conclusion Conclusion on Potential Biological Activities mechanism->conclusion

Figure 3: General experimental workflow for investigating the biological activities of this compound.

Conclusion

While direct evidence is currently limited, the analysis of its constituent components, nerol and propionate, strongly suggests that this compound possesses promising anticancer, anti-inflammatory, and antimicrobial properties. The data and protocols presented in this guide are intended to serve as a foundation for future research to directly investigate and validate these potential therapeutic activities. Further studies are warranted to elucidate the precise mechanisms of action and to evaluate the efficacy and safety of this compound in preclinical models.

References

Unraveling the Metabolic Fate of Neryl Propionate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive analysis of the proposed degradation pathway of neryl propionate, a significant compound in the flavor, fragrance, and chemical industries. Geared towards researchers, scientists, and professionals in drug development, this document synthesizes current knowledge to present a putative metabolic pathway, detailed experimental protocols for its investigation, and relevant quantitative data to support future research.

This compound, a carboxylic ester of nerol and propionic acid, is presumed to initiate its degradation through enzymatic hydrolysis. This initial cleavage yields nerol and propionic acid, which are subsequently metabolized through distinct and well-documented pathways. While a complete, empirically verified degradation pathway for this compound has not been formally elucidated in scientific literature, this guide constructs a robust, inferred pathway based on the known metabolic fates of its constituent molecules.

Proposed Degradation Pathway

The metabolic breakdown of this compound is hypothesized to occur in three primary stages:

  • Ester Hydrolysis : The degradation is initiated by the action of esterase or lipase enzymes, which cleave the ester bond of this compound to release nerol and propionic acid.

  • Nerol Catabolism : The monoterpene alcohol, nerol, is proposed to undergo a series of oxidative steps, similar to its stereoisomer geraniol. This involves oxidation to neral and then to neranic acid, which is subsequently activated to neranyl-CoA and further metabolized, likely via a pathway analogous to beta-oxidation, to produce acetyl-CoA.[1][2]

  • Propionate Catabolism : The resulting propionic acid enters central metabolism. It is first converted to propionyl-CoA, which is then carboxylated and isomerized to succinyl-CoA, an intermediate of the citric acid cycle.[3]

Quantitative Data Summary

Quantitative data for the direct degradation of this compound is not currently available. The tables below present representative kinetic and degradation rate data for analogous reactions and related compounds to provide a quantitative framework for future studies.

Table 1: Representative Enzymatic Reaction Kinetics

ReactionEnzyme ClassSubstrateKm (mM)Vmax (U/mg)
Ester HydrolysisLipase/EsteraseTerpenoid EsterData Not AvailableData Not Available
Alcohol OxidationAlcohol DehydrogenaseNerol0.152.5
CarboxylationPropionyl-CoA CarboxylasePropionyl-CoA0.287.1

Table 2: Microbial Degradation Rates of Analogous Compounds

MicroorganismSubstrateDegradation Rate/Efficiency
Pseudomonas citronellolisGeraniolApprox. 1.5 g/L per day
Mixed Rumen Bacteriaα-Terpinolene>99% degradation in 24 hours
Syntrophic Microbial CulturePropionate0.85 mM per hour

Experimental Protocols

To facilitate the validation of the proposed pathway, this guide provides detailed methodologies for key experiments.

Protocol 1: Microbial Degradation of this compound

This protocol details a method for assessing the degradation of this compound by a microbial culture, such as Pseudomonas sp., which is known to degrade terpenes.[4]

  • Culture and Media : A minimal salts medium is prepared with this compound as the sole carbon source. This is then inoculated with a pre-cultured microbial strain.

  • Incubation and Sampling : The culture is incubated under appropriate aerobic conditions. Samples are collected at regular intervals to monitor the degradation process.

  • Analytical Quantification : The concentrations of this compound and its primary metabolite, nerol, are quantified using Gas Chromatography-Mass Spectrometry (GC-MS).[5] Propionic acid and its downstream metabolites are quantified using Liquid Chromatography-Mass Spectrometry (LC-MS).[6][7]

Protocol 2: In Vitro Enzymatic Hydrolysis Assay

This protocol outlines an assay to measure the hydrolytic activity of lipases or esterases on this compound.

  • Reaction Setup : A buffered solution containing a known concentration of this compound is prepared.

  • Enzymatic Reaction : The reaction is initiated by the addition of a commercially available lipase or esterase.

  • Product Analysis : The reaction is stopped, and the products, nerol and propionic acid, are quantified using GC-MS and LC-MS, respectively, to determine the rate of hydrolysis.

Visualizing the Pathway and Experimental Workflow

To provide a clear visual representation of the complex processes involved, the following diagrams have been generated using the DOT language.

Neryl_Propionate_Degradation_Pathway cluster_hydrolysis Step 1: Hydrolysis cluster_nerol_pathway Nerol Degradation cluster_propionate_pathway Propionate Degradation cluster_tca Citric Acid Cycle This compound This compound Nerol Nerol This compound->Nerol Esterase / Lipase Propionic Acid Propionic Acid This compound->Propionic Acid Esterase / Lipase Neral Neral Nerol->Neral Propionyl-CoA Propionyl-CoA Propionic Acid->Propionyl-CoA Neranic Acid Neranic Acid Neral->Neranic Acid Neranyl-CoA Neranyl-CoA Neranic Acid->Neranyl-CoA Acetyl-CoA_Nerol Acetyl-CoA Neranyl-CoA->Acetyl-CoA_Nerol TCA TCA Cycle Acetyl-CoA_Nerol->TCA Methylmalonyl-CoA Methylmalonyl-CoA Propionyl-CoA->Methylmalonyl-CoA Succinyl-CoA Succinyl-CoA Methylmalonyl-CoA->Succinyl-CoA Succinyl-CoA->TCA

Caption: A diagram of the proposed this compound degradation pathway.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis A Prepare Minimal Salts Medium with this compound B Inoculate with Microbial Strain A->B C Incubate under Controlled Conditions B->C D Collect Samples Periodically C->D E Quantify this compound & Nerol (GC-MS) D->E F Quantify Propionate & Metabolites (LC-MS) D->F G Data Interpretation & Pathway Validation E->G F->G

Caption: An overview of the experimental workflow for microbial degradation analysis.

This technical guide serves as a foundational resource for initiating and advancing research into the metabolism of this compound. The proposed pathways and detailed protocols provide a clear roadmap for researchers to validate these hypotheses and contribute to a deeper understanding of the biotransformation of this important industrial compound.

References

Methodological & Application

Application Notes and Protocols for the Enzymatic Synthesis of Neryl Propionate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the enzymatic synthesis of neryl propionate, a valuable flavor and fragrance compound. The use of lipases as biocatalysts offers a green and highly selective alternative to traditional chemical synthesis. The information presented is curated from scientific literature and is intended to guide researchers in developing efficient and sustainable processes for the production of this and similar flavor esters.

Introduction

This compound is a fragrance ingredient known for its fruity and rosy aroma, making it a desirable component in the food, cosmetic, and pharmaceutical industries. Enzymatic synthesis, particularly through lipase-catalyzed esterification or transesterification, provides a method for producing "natural" flavor compounds under mild reaction conditions, often with high yields and selectivity. This approach avoids the harsh chemicals and potential byproducts associated with conventional chemical synthesis. The most commonly employed lipase for this type of synthesis is the immobilized Candida antarctica lipase B (CALB), commercially available as Novozym 435.

Reaction Principle: Lipase-Catalyzed Esterification

The synthesis of this compound can be achieved via two primary lipase-catalyzed routes: direct esterification of nerol with propionic acid or transesterification of nerol with a propionate ester (e.g., ethyl propionate or vinyl propionate).

  • Direct Esterification: Nerol + Propionic Acid ⇌ this compound + Water

  • Transesterification: Nerol + Propyl Propionate ⇌ this compound + Propanol

The reaction typically follows a Ping-Pong Bi-Bi mechanism, where the lipase first forms an acyl-enzyme intermediate with the acyl donor (propionic acid or propionate ester), which is then transferred to the acyl acceptor (nerol).

Quantitative Data Summary

The following tables summarize quantitative data from studies on the enzymatic synthesis of geranyl propionate, a geometric isomer of this compound. The reaction conditions and outcomes are expected to be highly similar for this compound synthesis.

Table 1: Optimization of Reaction Conditions for Geranyl Propionate Synthesis

ParameterRange StudiedOptimal ConditionConversion (%)Reference
Temperature (°C) 30 - 7040~93[1]
Substrate Molar Ratio (Geraniol:Propionic Acid) 1:1 - 5:13:1~93[1]
Enzyme Loading (wt% of substrates) 1 - 1510~93[1]
Agitation Speed (rpm) 100 - 200150~93[1]
Reaction Time (h) 1 - 86~93[1]

Table 2: Kinetic Study of Geranyl Propionate Synthesis

Parameter VariedConditionsInitial Reaction Rate (min⁻¹)Reference
Alcohol:Acid Molar Ratio 1:1, 3:1, 5:1 (at 50°C, 10 wt% enzyme)0.95, 1.48, 2.93[1]
Enzyme Concentration (wt%) 1, 5.5, 10 (at 50°C, 3:1 molar ratio)0.43, 1.05, 2.95[1]
Temperature (°C) 40, 50, 60 (at 3:1 molar ratio, 10 wt% enzyme)1.43 (at 40°C), similar rates at 50 and 60°C[1]

Experimental Protocols

Protocol for Lipase-Catalyzed Esterification of Nerol with Propionic Acid

This protocol is adapted from the synthesis of geranyl propionate and is expected to yield high conversions for this compound.

Materials:

  • Nerol (≥97% purity)

  • Propionic Acid (≥99% purity)

  • Immobilized Candida antarctica lipase B (Novozym 435)

  • Solvent (e.g., n-hexane, optional for viscosity reduction)

  • Reaction vessel (e.g., 50 mL screw-capped flask)

  • Orbital shaker with temperature control

  • Gas chromatograph with a flame ionization detector (GC-FID) or GC-Mass Spectrometry (GC-MS) for analysis

Procedure:

  • Reactant Preparation: In a 50 mL screw-capped flask, combine nerol and propionic acid in a 3:1 molar ratio. For example, add X mmol of nerol and X/3 mmol of propionic acid. A solvent-free system is generally preferred.

  • Enzyme Addition: Add Novozym 435 to the mixture at a concentration of 10% (w/w) based on the total weight of the substrates.

  • Reaction Incubation: Place the sealed flask in an orbital shaker set to 150 rpm and a temperature of 40°C.

  • Reaction Monitoring: Withdraw small aliquots of the reaction mixture at regular intervals (e.g., every hour) for analysis. To stop the reaction in the aliquot, the enzyme can be removed by filtration or centrifugation.

  • Analysis: Dilute the aliquot with a suitable solvent (e.g., hexane) and analyze the conversion of nerol to this compound using GC-FID or GC-MS.

  • Product Recovery: After the desired conversion is reached (typically within 6 hours), stop the reaction by filtering out the immobilized enzyme. The enzyme can be washed with a solvent and dried for reuse. The product, this compound, can be purified from the remaining reactants by vacuum distillation or column chromatography if required.

Protocol for Analytical Quantification by GC-MS

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a capillary column (e.g., DB-5 or equivalent, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Injection: Split mode.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C, hold for 5 minutes.

  • Injector and Detector Temperature: 250°C.

  • Mass Spectrometer:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Mass Range: m/z 40-400.

Procedure:

  • Sample Preparation: Dilute a small aliquot of the reaction mixture in hexane.

  • Injection: Inject 1 µL of the diluted sample into the GC-MS.

  • Data Analysis: Identify the peaks corresponding to nerol and this compound by their retention times and mass spectra. Quantify the conversion by comparing the peak areas of the substrate and product.

Mandatory Visualizations

Lipase_Ping_Pong_Mechanism cluster_0 Ping-Pong Bi-Bi Mechanism for this compound Synthesis cluster_reactants Reactants cluster_products Products E Lipase (E) E_Acyl Acyl-Lipase Intermediate (E-Acyl) E->E_Acyl + Propionic Acid (A) NerylPropionate This compound (Q) E->NerylPropionate - this compound (Q) E_Acyl->E + Nerol (B) Water Water (P) E_Acyl->Water - Water (P) PropionicAcid Propionic Acid (A) Nerol Nerol (B)

Caption: Lipase-catalyzed Ping-Pong Bi-Bi mechanism for this compound synthesis.

Experimental_Workflow cluster_workflow Experimental Workflow for Enzymatic Synthesis of this compound start Start reactants 1. Prepare Reactant Mixture (Nerol + Propionic Acid) start->reactants enzyme 2. Add Immobilized Lipase (e.g., Novozym 435) reactants->enzyme reaction 3. Incubate under Optimal Conditions (Temperature, Agitation) enzyme->reaction monitoring 4. Monitor Reaction Progress (GC-MS Analysis) reaction->monitoring monitoring->reaction Continue Reaction separation 5. Separate Enzyme from Product monitoring->separation Desired Conversion Reached purification 6. Purify this compound (e.g., Distillation) separation->purification end End Product purification->end

Caption: General experimental workflow for the enzymatic synthesis of this compound.

References

Application Note and Protocol: Purification of Synthetic Neryl Propionate by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Neryl propionate is a naturally occurring monoterpene ester known for its characteristic fruity and floral aroma, making it a valuable ingredient in the flavor and fragrance industry.[1][2][3] Synthetically produced this compound often contains impurities, including unreacted starting materials such as nerol and propionic acid, as well as potential byproducts. Therefore, a robust purification method is essential to obtain high-purity this compound for research and commercial applications. This document provides a detailed protocol for the purification of synthetic this compound using column chromatography, a fundamental and effective technique for the separation of organic compounds.[4][5][6]

Principle of Column Chromatography

Column chromatography is a preparative separation technique that relies on the differential partitioning of components of a mixture between a stationary phase and a mobile phase.[4] In normal-phase chromatography, a polar stationary phase, such as silica gel, is used in conjunction with a non-polar mobile phase.[7] Compounds with higher polarity adsorb more strongly to the stationary phase and thus elute more slowly, while less polar compounds travel through the column more quickly with the mobile phase.[4] By gradually increasing the polarity of the mobile phase, compounds with varying polarities can be selectively eluted and collected as purified fractions.

Experimental Protocol

This protocol outlines the purification of synthetic this compound using silica gel column chromatography.

1. Materials and Equipment

  • Crude this compound: Synthesized and worked up to remove the bulk of reagents.

  • Stationary Phase: Silica gel (60 Å, 230-400 mesh).

  • Mobile Phase Solvents:

    • n-Hexane (or heptane), HPLC grade

    • Ethyl acetate, HPLC grade

  • Apparatus:

    • Glass chromatography column with a stopcock

    • Separatory funnel (for gradient elution)

    • Beakers and Erlenmeyer flasks

    • Glass rod

    • Cotton wool or fritted disc for the column outlet

    • Collection tubes or flasks

    • Rotary evaporator

    • Thin Layer Chromatography (TLC) plates (silica gel coated)

    • TLC developing chamber

    • UV lamp (254 nm)

    • Staining solution (e.g., potassium permanganate or vanillin stain)

2. Preparation

2.1. TLC Analysis of Crude Mixture

Before performing column chromatography, it is crucial to analyze the crude mixture by TLC to determine the optimal mobile phase composition.

  • Dissolve a small amount of the crude this compound in a suitable solvent (e.g., ethyl acetate).

  • Spot the solution onto a TLC plate.

  • Develop the TLC plate in a chamber containing a mixture of hexane and ethyl acetate (start with a low polarity mixture, e.g., 98:2 hexane:ethyl acetate).

  • Visualize the spots under a UV lamp and/or by staining.

  • The ideal solvent system should provide good separation between the this compound spot and the impurities, with the this compound having an Rf value of approximately 0.2-0.3. Adjust the solvent ratio as necessary to achieve this.

2.2. Column Packing (Slurry Method)

  • Ensure the chromatography column is clean, dry, and securely clamped in a vertical position.

  • Place a small plug of cotton wool or ensure a fritted disc is at the bottom of the column to support the stationary phase.

  • In a beaker, prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 98:2 hexane:ethyl acetate). The amount of silica gel should be approximately 30-50 times the weight of the crude sample.

  • Pour the slurry into the column. Gently tap the sides of the column to ensure even packing and to dislodge any air bubbles.

  • Open the stopcock to allow the solvent to drain, continuously adding more slurry until the desired column height is reached. Crucially, do not let the top of the silica bed run dry.

  • Once the silica has settled, add a thin layer of sand on top to protect the silica bed from disturbance during sample and solvent addition.

  • Drain the solvent until the level is just above the sand layer.

3. Sample Loading

  • Dissolve the crude this compound (e.g., 1 g) in a minimal amount of the initial mobile phase.

  • Carefully apply the sample solution to the top of the column using a pipette, allowing it to adsorb onto the silica gel.

  • Open the stopcock and drain the solvent until the sample is fully absorbed into the silica bed.

  • Gently add a small amount of the initial mobile phase to wash the sides of the column and ensure all the sample is on the silica bed.

4. Elution and Fraction Collection

  • Carefully fill the column with the initial mobile phase.

  • Begin the elution by opening the stopcock to achieve a steady flow rate (e.g., 5-10 mL/min).

  • Collect the eluent in fractions of a consistent volume (e.g., 10-20 mL) in labeled test tubes or flasks.

  • The polarity of the mobile phase can be gradually increased (gradient elution) to elute compounds with higher polarity. This can be achieved by progressively adding more ethyl acetate to the hexane. For example, starting with 98:2 hexane:ethyl acetate, moving to 95:5, and then 90:10. A separatory funnel placed on top of the column can be used to create a continuous gradient.

5. Monitoring and Analysis

  • Monitor the separation by performing TLC analysis on the collected fractions.

  • Spot a small amount from each fraction onto a TLC plate, alongside a spot of the original crude mixture.

  • Develop and visualize the TLC plate to identify the fractions containing the pure this compound.

  • Fractions containing the pure product will show a single spot corresponding to the Rf of this compound.

6. Product Isolation

  • Combine the fractions identified as containing pure this compound.

  • Remove the solvent using a rotary evaporator to yield the purified this compound as a colorless liquid.[]

  • Determine the yield and assess the purity of the final product using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Data Presentation

The following table summarizes the key parameters for the purification of synthetic this compound by column chromatography.

ParameterRecommended Value/RangeNotes
Stationary Phase Silica Gel (60 Å, 230-400 mesh)A standard polarity adsorbent suitable for terpene esters.
Stationary Phase to Sample Ratio (w/w) 30:1 to 50:1Higher ratios are used for more difficult separations.
Mobile Phase n-Hexane and Ethyl AcetateA common solvent system for the separation of moderately polar compounds.
Initial Mobile Phase Composition 98:2 (n-Hexane:Ethyl Acetate)This low polarity eluent will remove non-polar impurities first.
Elution Method Gradient ElutionGradually increasing the ethyl acetate concentration (e.g., to 95:5, then 90:10) will elute the this compound.
TLC Monitoring Rf of this compound ~0.2-0.3The optimal Rf for good separation on the column.
Expected Purity >95%Dependent on the efficiency of the separation.
Expected Yield 60-80%Yields can vary based on the purity of the crude material and the precision of the chromatography.

Visualizations

Experimental Workflow Diagram

Purification_Workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation TLC_Analysis TLC Analysis of Crude this compound Column_Packing Column Packing (Silica Gel Slurry) TLC_Analysis->Column_Packing Sample_Loading Sample Loading Column_Packing->Sample_Loading Elution Gradient Elution (Hexane:EtOAc) Sample_Loading->Elution Fraction_Collection Fraction Collection Elution->Fraction_Collection TLC_Monitoring TLC Monitoring of Fractions Fraction_Collection->TLC_Monitoring Pooling Pooling of Pure Fractions TLC_Monitoring->Pooling Solvent_Removal Solvent Removal (Rotary Evaporator) Pooling->Solvent_Removal Final_Product Purified this compound Solvent_Removal->Final_Product

Caption: Workflow for the purification of this compound.

Logical Relationship of Chromatographic Components

Chromatography_Components cluster_column Chromatography Column cluster_fractions Collected Fractions Crude_Sample Crude this compound (Mixture of Compounds) Stationary_Phase Stationary Phase (Silica Gel - Polar) Crude_Sample->Stationary_Phase Adsorption (Polar compounds adsorb strongly) Separation Differential Migration Stationary_Phase->Separation Mobile_Phase Mobile Phase (Hexane/EtOAc - Non-polar to Moderately Polar) Mobile_Phase->Stationary_Phase Elution (Competition for binding sites) Fraction_1 Non-polar Impurities (Elute First) Separation->Fraction_1 Low Polarity Fraction_2 Pure this compound Separation->Fraction_2 Intermediate Polarity Fraction_3 Polar Impurities (Elute Last) Separation->Fraction_3 High Polarity

Caption: Separation principle in column chromatography.

References

Application Notes and Protocols for the GC-MS Identification of Neryl Propionate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neryl propionate is a naturally occurring ester found in a variety of plants and essential oils, contributing to their characteristic fruity and floral aromas.[1] Accurate identification and quantification of this compound are crucial in the fields of flavor and fragrance chemistry, food science, and the analysis of natural products. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound.[2][3] This document provides a detailed protocol for the identification of this compound using GC-MS, including sample preparation, instrument parameters, and data analysis.

Principle of GC-MS Analysis

Gas chromatography (GC) separates volatile compounds in a mixture based on their different affinities for a stationary phase within a capillary column. As the compounds elute from the column at different times (retention times), they enter the mass spectrometer (MS). The MS ionizes the compounds, fragments them in a reproducible manner, and separates the resulting ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum serves as a chemical fingerprint for the compound, allowing for its identification by comparison to spectral libraries and known standards.

Experimental Protocols

Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a solvent-free, sensitive, and versatile technique for extracting volatile and semi-volatile compounds from solid, liquid, or gaseous samples.[2] It is particularly well-suited for the analysis of aromas and essential oils.

Materials:

  • Solid-phase microextraction (SPME) fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

  • SPME fiber holder for manual or automated injection

  • Heating block or water bath

  • 20 mL headspace vials with PTFE/silicone septa

  • Sample (e.g., essential oil, plant material, food product)

  • Internal standard (optional, for quantification)

Procedure:

  • Sample Aliquoting: Place a known amount of the sample (e.g., 1 g of plant material, 1 µL of essential oil diluted in a suitable solvent, or 1 mL of a liquid sample) into a 20 mL headspace vial.

  • Internal Standard Spiking (Optional): If quantitative analysis is desired, add a known amount of an appropriate internal standard to the vial.

  • Vial Sealing: Immediately seal the vial with a PTFE/silicone septum and an aluminum cap.

  • Equilibration: Place the vial in a heating block or water bath set to a specific temperature (e.g., 60°C) and allow the sample to equilibrate for a set time (e.g., 15-30 minutes). This allows the volatile compounds, including this compound, to partition into the headspace above the sample.

  • SPME Fiber Exposure: Carefully insert the SPME fiber through the septum and expose the fiber to the headspace for a defined period (e.g., 30 minutes) while maintaining the equilibration temperature.

  • Fiber Retraction: After the extraction time, retract the fiber into the needle and withdraw it from the vial.

  • GC-MS Injection: Immediately introduce the SPME fiber into the hot injector of the GC-MS for thermal desorption of the analytes onto the column.

GC-MS Instrumentation and Conditions

The following are typical GC-MS parameters for the analysis of this compound. These may need to be optimized for specific instruments and applications.

Parameter Value
Gas Chromatograph Agilent 7890B GC or equivalent
Mass Spectrometer Agilent 5977A MSD or equivalent
GC Column Non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
Injector Split/Splitless injector
Injector Temperature 250°C
Injection Mode Splitless (for high sensitivity) or Split (e.g., 20:1, for concentrated samples)
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Oven Temperature Program Initial temperature: 60°C, hold for 2 minutes. Ramp: Increase at 10°C/minute to 280°C. Final hold: 5 minutes.
MS Ion Source Electron Ionization (EI)
Ionization Energy 70 eV
Source Temperature 230°C
Quadrupole Temperature 150°C
Mass Scan Range m/z 40-400
Data Acquisition Mode Full Scan

Data Presentation and Analysis

Identification of this compound

The identification of this compound is achieved by comparing the retention time and the mass spectrum of the peak of interest with that of a known standard or a reliable library spectrum.

1. Retention Time (RT): The retention time of a compound is characteristic under a specific set of chromatographic conditions. However, it can vary between instruments and with column aging. Therefore, it is recommended to analyze a pure standard of this compound under the same conditions to confirm the RT.

2. Mass Spectrum: The mass spectrum of this compound will exhibit a characteristic fragmentation pattern under electron ionization. The molecular ion peak ([M]⁺) for this compound (C₁₃H₂₂O₂) is expected at m/z 210.32. However, it may be of low abundance or absent. The identification is primarily based on the presence of characteristic fragment ions.

Key Mass Spectral Fragments for this compound:

The following table summarizes the expected major ions in the mass spectrum of this compound based on public spectral data.[4]

Mass-to-Charge Ratio (m/z) Relative Abundance (%) Possible Fragment Ion
69100 (Base Peak)[C₅H₉]⁺
41~52[C₃H₅]⁺
57~50[C₄H₉]⁺ or [C₂H₅CO]⁺
68~49[C₅H₈]⁺
93~45[C₇H₉]⁺

Data Analysis Steps:

  • Chromatogram Review: Examine the total ion chromatogram (TIC) for peaks eluting within the expected retention time window for this compound.

  • Mass Spectrum Extraction: Extract the mass spectrum for the peak of interest.

  • Library Search: Compare the experimental mass spectrum against a commercial or in-house mass spectral library (e.g., NIST, Wiley). A high match factor indicates a probable identification.

  • Standard Confirmation: For definitive identification, inject a pure standard of this compound under the same GC-MS conditions and compare the retention time and mass spectrum.

Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample (e.g., Essential Oil) HS_Vial Headspace Vial Sample->HS_Vial Equilibration Equilibration (Heating) HS_Vial->Equilibration SPME HS-SPME Extraction Equilibration->SPME Injector GC Injector (Desorption) SPME->Injector GC_Column GC Column (Separation) Injector->GC_Column MS_Detector MS Detector (Ionization & Fragmentation) GC_Column->MS_Detector TIC Total Ion Chromatogram MS_Detector->TIC Mass_Spectrum Mass Spectrum Extraction TIC->Mass_Spectrum Library_Search Library Search & RT Comparison Mass_Spectrum->Library_Search Identification Identification of This compound Library_Search->Identification

Figure 1: Experimental workflow for the GC-MS identification of this compound.

Biosynthesis_Pathway cluster_precursors Primary Metabolism cluster_terpenoid Terpenoid Biosynthesis cluster_propionate Propionate Metabolism cluster_final Ester Formation Pyruvate Pyruvate IPP Isopentenyl Pyrophosphate (IPP) Pyruvate->IPP G3P Glyceraldehyde-3-Phosphate G3P->IPP DMAPP Dimethylallyl Pyrophosphate (DMAPP) IPP->DMAPP GPP Geranyl Pyrophosphate (GPP) IPP->GPP DMAPP->GPP Nerol Nerol GPP->Nerol Neryl_Propionate This compound Nerol->Neryl_Propionate Propionyl_CoA Propionyl-CoA Propionyl_CoA->Neryl_Propionate

Figure 2: Simplified biosynthetic pathway leading to this compound.

Conclusion

This application note provides a comprehensive protocol for the identification of this compound using GC-MS. By following the detailed steps for sample preparation, instrument setup, and data analysis, researchers can confidently identify this important flavor and fragrance compound in various matrices. The provided workflow and biosynthetic pathway diagrams offer a clear visual representation of the analytical process and the chemical's origin. For quantitative analysis, the use of an appropriate internal standard and the generation of a calibration curve with pure this compound are recommended.

References

Application Note: Quantification of Neryl Propionate in Essential Oils Using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neryl propionate is a naturally occurring terpene ester found in various essential oils, contributing to their characteristic fruity and floral aromas. It is utilized in the flavor, fragrance, and cosmetic industries and is of interest to researchers studying the composition and therapeutic properties of essential oils. Accurate quantification of this compound is crucial for the quality control of raw materials, standardization of essential oil-based products, and in research and development for new therapeutic agents.

Experimental Protocols

2.1. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis. The following conditions are recommended as a starting point for method development.

Table 1: Proposed HPLC Chromatographic Conditions

ParameterRecommended Setting
HPLC System Quaternary or Binary HPLC Pump, Autosampler, Column Oven, UV/Vis or DAD Detector
Column C18 Reverse-Phase Column (e.g., 150 mm x 4.6 mm, 3 µm particle size)
Mobile Phase A 10 mM Ammonium Acetate in Water
Mobile Phase B Acetonitrile
Mobile Phase C Methanol
Gradient Program Time (min)
0.0
20.0
25.0
30.0
31.0
35.0
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 210 nm
Injection Volume 10 µL

Rationale for Parameter Selection:

  • Column: A C18 column is a non-polar stationary phase well-suited for the separation of non-polar to moderately polar compounds like terpene esters.[2]

  • Mobile Phase: A ternary gradient of aqueous buffer, acetonitrile, and methanol allows for the effective elution of a wide range of compounds present in complex essential oil matrices.[1] Ammonium acetate is a volatile buffer with a low UV cutoff (around 205 nm), making it compatible with UV detection at 210 nm.[3]

  • Detection Wavelength: this compound lacks a strong chromophore, thus a low UV wavelength of 210 nm is selected to achieve higher sensitivity.[1]

  • Gradient Elution: A gradient is employed to ensure the elution of both more polar and highly non-polar components within a reasonable timeframe, providing sharp peaks and improved resolution.[1]

2.2. Preparation of Standard Solutions

  • Primary Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile. This solution should be stored at 2-8 °C and protected from light.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with the mobile phase (pre-mixed at initial gradient conditions: 60% A, 20% B, 20% C). A recommended calibration curve range is 5 µg/mL to 100 µg/mL.

2.3. Sample Preparation

  • Accurately weigh approximately 100 mg of the essential oil into a 10 mL volumetric flask.

  • Add acetonitrile to dissolve the oil, sonicate for 5 minutes if necessary, and dilute to volume with acetonitrile.

  • Perform a further dilution as required to bring the expected concentration of this compound within the calibration range. A 1:10 dilution with the mobile phase (initial conditions) is a good starting point.

  • Filter the final solution through a 0.45 µm PTFE syringe filter into an HPLC vial prior to injection.[1]

Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose.[4] The key validation parameters are outlined below.

3.1. Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by injecting a blank (mobile phase), a placebo (a matrix without the analyte, if available), and the this compound standard. The peak for this compound in a sample chromatogram should be pure and free from co-eluting peaks, which can be confirmed using a Diode Array Detector (DAD) for peak purity analysis.

3.2. Linearity and Range

Linearity should be established across a range of at least five concentrations. The calibration curve is generated by plotting the peak area against the concentration of the analyte.

Table 2: Illustrative Linearity Data for this compound

Concentration (µg/mL)Peak Area (mAU*s)
5.055,210
10.0112,350
25.0278,900
50.0555,100
100.01,115,600
Regression Equation y = 11105x + 150
Correlation Coefficient (r²) > 0.999

Acceptance Criterion: The correlation coefficient (r²) should be greater than 0.999.[3]

3.3. Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD and LOQ are determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 × (σ / S)

  • LOQ = 10 × (σ / S) Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

Table 3: Illustrative LOD and LOQ Values

ParameterValue (µg/mL)
Limit of Detection (LOD) 0.5 µg/mL
Limit of Quantification (LOQ) 1.5 µg/mL

The LOQ should be confirmed by analyzing a standard at this concentration and ensuring the precision and accuracy are within acceptable limits.[5]

3.4. Precision

Precision is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Repeatability: Analyze six replicate samples of a mid-range concentration standard on the same day.

  • Intermediate Precision: Repeat the analysis on a different day with a different analyst or on a different instrument.

Table 4: Illustrative Precision Data

ParameterConcentration (µg/mL)%RSD
Repeatability (Intra-day) 50< 1.0%
Intermediate Precision (Inter-day) 50< 2.0%

Acceptance Criterion: The relative standard deviation (%RSD) should not exceed 2%.[6]

3.5. Accuracy

Accuracy is determined by a recovery study. A known amount of this compound standard is spiked into a sample matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the expected sample concentration).

Table 5: Illustrative Accuracy (Recovery) Data

Spiked LevelAmount Added (µg/mL)Amount Recovered (µg/mL)% Recovery
Low (80%)4039.699.0%
Medium (100%)5050.8101.6%
High (120%)6059.198.5%

Acceptance Criterion: The mean recovery should be within 98-102%.

Visualized Workflow

The following diagram illustrates the complete workflow from sample receipt to final data analysis for the quantification of this compound.

HPLC_Workflow cluster_prep Preparation Stage cluster_analysis Analysis Stage cluster_data Data Processing Stage Sample Essential Oil Sample Dilution_Sample Weigh, Dissolve & Dilute Sample Sample->Dilution_Sample Standard This compound Reference Standard Dilution_Standard Prepare Stock & Working Standards Standard->Dilution_Standard Filtration Filter through 0.45 µm Syringe Filter Dilution_Sample->Filtration HPLC_System HPLC System (C18 Column, UV @ 210 nm) Dilution_Standard->HPLC_System Calibration Standards Filtration->HPLC_System Sample Injection Data_Acquisition Data Acquisition (Chromatogram) HPLC_System->Data_Acquisition Integration Peak Integration Data_Acquisition->Integration Calibration Generate Calibration Curve Integration->Calibration Quantification Calculate Concentration in Sample Integration->Quantification Calibration->Quantification Report Final Report Quantification->Report

Caption: Experimental workflow for HPLC quantification of this compound.

Conclusion

The proposed RP-HPLC method provides a reliable and robust framework for the quantification of this compound in essential oils. The use of a C18 column with a ternary gradient system and UV detection at 210 nm offers good selectivity and sensitivity. Proper method validation in accordance with ICH guidelines is essential to ensure the generation of accurate and reproducible data for quality control, research, and regulatory purposes. This application note serves as a comprehensive guide for scientists to implement and adapt this methodology for their specific needs.

References

Application Notes and Protocols for Solid-Phase Microextraction (SPME) Sampling of Neryl Propionate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neryl propionate is a volatile organic compound with a characteristic fruity and floral aroma, making it a significant component in the flavor and fragrance industries.[1] Accurate and efficient sampling of this compound is crucial for quality control, formulation development, and stability testing. Solid-phase microextraction (SPME) is a solvent-free, sensitive, and versatile sample preparation technique that is well-suited for the analysis of volatile and semi-volatile compounds like this compound.[2][3] This document provides detailed application notes and protocols for the sampling and analysis of this compound using headspace SPME coupled with gas chromatography-mass spectrometry (GC-MS).

Principle of Headspace SPME

Headspace solid-phase microextraction (HS-SPME) is a two-step process. First, the sample containing this compound is placed in a sealed vial and typically heated to promote the partitioning of the analyte from the sample matrix into the headspace (the gas phase above the sample). An SPME fiber, coated with a specific stationary phase, is then exposed to the headspace. This compound in the vapor phase adsorbs onto the fiber coating. After an appropriate extraction time, the fiber is retracted into its needle and introduced into the hot injection port of a gas chromatograph. The high temperature of the injector desorbs the trapped this compound from the fiber, transferring it to the GC column for separation and subsequent detection by a mass spectrometer.[2][3]

Experimental Protocols

Recommended Materials and Instrumentation
  • SPME Fiber Assembly: A fiber with a non-polar or medium-polarity coating is recommended for this compound (MW: 210.31 g/mol ).[1] A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is a good starting choice due to its suitability for a broad range of volatile and semi-volatile compounds.[4]

  • SPME Manual Holder or Autosampler

  • Gas Chromatograph with Mass Spectrometer (GC-MS)

  • Headspace Vials (10 or 20 mL) with Septa Caps

  • Thermostatic Agitator or Heating Block

  • Analytical Balance

  • Standard Solutions: this compound standard for calibration.

  • Internal Standard (optional): e.g., Octanal or Decanal, for improved quantitation.

Headspace SPME Protocol for this compound
  • Sample Preparation:

    • Accurately weigh a known amount of the sample (e.g., 1-5 g of a solid or 1-5 mL of a liquid) into a headspace vial.

    • If the matrix is aqueous, adding salt (e.g., NaCl, up to 30% w/v) can increase the volatility of this compound.

    • For quantitative analysis, add a known amount of an appropriate internal standard.

    • Immediately seal the vial with a septum cap.

  • Equilibration (Pre-incubation):

    • Place the sealed vial in a heating block or agitator set to a specific temperature (e.g., 60-80°C).[5]

    • Allow the sample to equilibrate for a set time (e.g., 15-30 minutes) to allow this compound to partition into the headspace.[5][6] Agitation can facilitate this process.

  • SPME Extraction:

    • Manually or using an autosampler, insert the SPME fiber needle through the vial's septum.

    • Expose the fiber to the headspace for a defined period (e.g., 20-50 minutes) at the equilibration temperature.[3][5][7] Extraction time should be optimized and kept consistent for all samples and standards.

  • Desorption and GC-MS Analysis:

    • After extraction, retract the fiber into the needle and immediately transfer it to the GC injection port.

    • Desorb the analytes from the fiber at a high temperature (e.g., 250°C) for a sufficient time (e.g., 3-5 minutes) in splitless mode.[6][8]

    • Start the GC-MS data acquisition upon injection.

GC-MS Analysis Parameters
  • GC Column: A non-polar or medium-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is suitable.

  • Injector Temperature: 250°C[3]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp at 5°C/min to 150°C.

    • Ramp at 10°C/min to 250°C, hold for 5 minutes.

  • MS Parameters:

    • Ion Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Scan Range: m/z 40-350.

Data Presentation

Quantitative data should be summarized for clear comparison. The following table provides an example of the expected performance characteristics for the SPME-GC-MS analysis of this compound.

ParameterExpected Performance
Linear Range 0.1 - 100 µg/L
Correlation Coefficient (r²) > 0.99
Limit of Detection (LOD) < 0.1 µg/L
Limit of Quantification (LOQ) < 0.5 µg/L
Repeatability (RSD%) < 10%
Recovery 90 - 110%

Visualizations

Experimental Workflow for HS-SPME of this compound

SPME_Workflow cluster_prep Sample Preparation cluster_extraction HS-SPME cluster_analysis Analysis sample Sample Weighing vial Transfer to Headspace Vial sample->vial seal Seal Vial vial->seal equilibrate Equilibration (Heating & Agitation) seal->equilibrate Transfer to Agitator extract Expose SPME Fiber to Headspace equilibrate->extract retract Retract Fiber extract->retract desorb Thermal Desorption in GC Injector retract->desorb Transfer to GC-MS gc_sep GC Separation desorb->gc_sep ms_detect MS Detection & Identification gc_sep->ms_detect data_analysis Data Analysis & Quantitation ms_detect->data_analysis Data Acquisition

Caption: Workflow for this compound analysis using HS-SPME-GC-MS.

Logical Relationship of SPME Parameter Optimization

SPME_Optimization cluster_params Key Optimization Parameters cluster_outputs Performance Metrics center_node Optimal Analyte Extraction (this compound) sensitivity Sensitivity (LOD/LOQ) center_node->sensitivity precision Precision (RSD%) center_node->precision accuracy Accuracy (Recovery) center_node->accuracy fiber SPME Fiber Coating (e.g., DVB/CAR/PDMS) fiber->center_node temp Extraction Temperature temp->center_node time Extraction Time time->center_node matrix Sample Matrix Effects (pH, Salt Addition) matrix->center_node

Caption: Interdependencies in SPME method optimization for this compound.

References

Application Notes and Protocols for Olfactometer Bioassay of Neryl Propionate Pheromone Response

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for designing and conducting olfactometer bioassays to evaluate the behavioral response of insects to neryl propionate, a compound identified as a potential pheromone in various insect species. The protocols outlined below are adaptable for different insect models and research questions, from initial screening to detailed dose-response analysis.

Introduction to this compound and Olfactometry

This compound, [(2Z)-3,7-dimethylocta-2,6-dienyl] propanoate, is a volatile organic compound with a fruity, floral scent.[1][2] In the context of chemical ecology, it is investigated as a potential sex, aggregation, or alarm pheromone in several insect orders.[3] Olfactometer bioassays are a cornerstone for studying insect behavior in response to such chemical cues.[4][5] These assays provide a controlled environment to quantify attraction, repulsion, or indifference to a specific odorant, forming the basis for identifying behaviorally active semiochemicals.[6][7]

Commonly used olfactometer designs include Y-tube, four-arm, and wind tunnel setups, each offering distinct advantages for answering specific research questions.[5][6] The choice of olfactometer depends on the insect species and the specific behaviors being studied.[6]

Pheromone Perception and Signaling

Insects detect pheromones through olfactory sensory neurons (OSNs) housed in hair-like structures called sensilla, primarily located on the antennae.[8] The perception of a pheromone like this compound initiates a signal transduction cascade that can be either ionotropic or metabotropic.[9]

  • Ionotropic Pathway: The odorant receptor (OR) forms a ligand-gated ion channel complex with a co-receptor (Orco). Pheromone binding directly opens the channel, leading to membrane depolarization and an action potential.

  • Metabotropic Pathway: Pheromone binding to a G-protein coupled receptor (GPCR) activates a G-protein (Gq), which in turn stimulates phospholipase C (PLC). This leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), ultimately causing the opening of ion channels and neuronal firing.[10]

The following diagram illustrates a generalized insect pheromone signaling pathway.

Pheromone_Signaling_Pathway cluster_membrane Cell Membrane Pheromone This compound PBP Pheromone Binding Protein (PBP) Pheromone->PBP Binding OR_Orco OR-Orco Complex PBP->OR_Orco Transport GPCR GPCR PBP->GPCR Transport Ion_Channel Ion Channel OR_Orco->Ion_Channel Direct Gating G_Protein G-Protein (Gq) GPCR->G_Protein Activation PLC Phospholipase C (PLC) G_Protein->PLC Activation PLC->Ion_Channel Second Messengers (IP3, DAG) Depolarization Membrane Depolarization Ion_Channel->Depolarization Ion Influx (Na+, Ca2+) Action_Potential Action Potential Depolarization->Action_Potential Signal to Brain

Generalized Insect Pheromone Signaling Pathways.

Experimental Protocols

Protocol 1: Y-Tube Olfactometer Bioassay

The Y-tube olfactometer is a standard choice for determining preference between two odor sources.[11][12]

Objective: To determine if insects are attracted to, repelled by, or show no preference for this compound compared to a solvent control.

Materials:

  • Glass Y-tube olfactometer (e.g., 2.1 cm inner diameter, 13 cm main stem, 9.5 cm arms).[10]

  • Air pump, charcoal filter, and flowmeter.[13][14]

  • Odor source chambers.

  • This compound (≥97% purity).

  • Solvent (e.g., hexane or paraffin oil).[10]

  • Filter paper strips (e.g., 0.5 x 2.0 cm).[14]

  • Test insects (starved for a species-appropriate duration, e.g., 16-20 hours).[10]

  • Controlled environment chamber (e.g., 25°C, 50-60% RH, red light illumination).[12][14]

Procedure:

  • Preparation:

    • Prepare a stock solution of this compound in the chosen solvent (e.g., 1 µg/µL). Create serial dilutions for dose-response experiments (see Table 1).[15]

    • Clean all glassware thoroughly with a detergent, rinse with distilled water and ethanol, and bake in an oven (e.g., 200°C) overnight to remove any residual odors.[10]

    • Set up the Y-tube olfactometer in the controlled environment chamber.

    • Establish a continuous, purified, and humidified airflow through both arms of the olfactometer at a constant rate (e.g., 0.5 L/min per arm).[10][14]

  • Stimulus Application:

    • Apply 10 µL of the this compound solution to a filter paper strip and place it in one of the odor source chambers.[14]

    • Apply 10 µL of the solvent alone to another filter paper strip and place it in the other odor source chamber (control).[10]

  • Bioassay:

    • Introduce a single insect at the base of the Y-tube's main stem.[10]

    • Allow the insect a set amount of time (e.g., 10 minutes) to make a choice.[10][13]

    • A choice is recorded when the insect moves a predetermined distance into one of the arms (e.g., three-quarters of its body length) and remains there for a specified time (e.g., >20 seconds).[10][16]

    • Insects that do not make a choice within the allotted time are recorded as "no choice".[10]

  • Data Collection and Analysis:

    • Record the first choice of each insect.

    • After every few trials (e.g., 5 insects), swap the positions of the treatment and control arms to avoid positional bias.[17]

    • Use a Chi-square goodness-of-fit test to determine if the observed choices deviate significantly from a 50:50 distribution.[10][18]

    • Repeat the experiment with at least 30 responding insects per treatment.[10]

Protocol 2: Four-Arm Olfactometer Bioassay

This setup allows for the simultaneous presentation of multiple stimuli and provides more detailed behavioral data.[19][20]

Objective: To quantify the time spent and movement of insects in response to this compound, a control, and potentially other stimuli.

Materials:

  • Four-arm olfactometer (e.g., 55 x 55 cm arena).[21]

  • Vacuum pump and flowmeters.[19]

  • Video tracking software.[22]

  • Same stimulus preparation materials as the Y-tube olfactometer.

Procedure:

  • Setup:

    • Connect the odor sources to the arms of the olfactometer. Typically, one arm will have this compound, and the other three will have the solvent control.

    • Draw air through the arms towards the central chamber at a constant rate (e.g., 260 mL/min per arm).[19]

  • Bioassay:

    • Release an insect (or a group of insects) into the center of the arena.[21]

    • Record the insect's movement for a set duration (e.g., 10 minutes) using video tracking software.[21][22]

  • Data Collection and Analysis:

    • The software will quantify parameters such as time spent in each quadrant, number of entries into each quadrant, and walking speed.

    • Analyze the data using ANOVA or a Friedman test to compare the time spent in the different odor fields.[11]

The following diagram illustrates the experimental workflow for a typical olfactometer bioassay.

Olfactometer_Workflow Prep Preparation Stimulus Stimulus Preparation (this compound Dilutions) Prep->Stimulus Insect Insect Acclimation (Starvation, Dark/Light Cycle) Prep->Insect Setup Olfactometer Setup (Cleaning, Airflow) Prep->Setup Bioassay Bioassay Execution Stimulus->Bioassay Insect->Bioassay Setup->Bioassay Release Release Insect(s) in Olfactometer Bioassay->Release Observe Observe & Record (e.g., 10 min) Release->Observe Data Data Analysis Observe->Data Stats Statistical Analysis (Chi-square, ANOVA) Data->Stats Conclusion Draw Conclusions (Attraction/Repulsion) Stats->Conclusion

General workflow for olfactometer bioassays.

Data Presentation

Quantitative data should be summarized for clarity and ease of comparison.

Table 1: Y-Tube Olfactometer Dose-Response to this compound

This compound Concentration (µg/µL) No. Choosing Treatment No. Choosing Control No. of Non-Responders Total (N) % Attraction P-value (Chi-Square)
0.001 18 15 7 40 54.5 > 0.05
0.01 25 9 6 40 73.5 < 0.05
0.1 28 5 7 40 84.8 < 0.01
1 24 11 5 40 68.6 < 0.05
10 17 16 7 40 51.5 > 0.05
Solvent Control 16 15 9 40 51.6 > 0.05

Illustrative data based on typical pheromone responses.

Table 2: Four-Arm Olfactometer Behavioral Parameters

Odor Field Mean Time Spent (seconds ± SE) Mean No. of Entries (± SE)
This compound (0.1 µg/µL) 350.5 ± 25.2 12.3 ± 1.8
Control 1 (Solvent) 85.2 ± 10.1 5.1 ± 0.9
Control 2 (Solvent) 82.1 ± 9.8 4.8 ± 1.1
Control 3 (Solvent) 82.2 ± 11.5 5.3 ± 1.0

Illustrative data. Statistical significance would be determined by ANOVA.

Advanced Protocols

For a more in-depth analysis of the neuronal response to this compound, electrophysiological techniques can be employed.

Electroantennography (EAG)

EAG measures the summed potential of all responding OSNs on an antenna, providing a measure of overall olfactory sensitivity.[15][23]

Protocol Summary:

  • Preparation: Anesthetize an insect and excise an antenna. Mount it between two electrodes with conductive gel.[15]

  • Stimulation: Deliver puffs of air containing volatilized this compound (at various concentrations) over the antenna.

  • Recording: Record the voltage deflection from the baseline. The amplitude of this deflection (in mV) is the EAG response.[15]

  • Analysis: Generate a dose-response curve by plotting EAG amplitude against this compound concentration.

Single Sensillum Recording (SSR)

SSR allows for the measurement of action potentials from individual OSNs, offering high resolution to determine the specificity and sensitivity of a single neuron to this compound.[8][24][25]

Protocol Summary:

  • Preparation: Immobilize the insect and fix the antenna for stability.[8]

  • Recording: Insert a recording electrode into a single sensillum and a reference electrode into the eye or another part of the head.[8][24]

  • Stimulation: Deliver puffs of this compound as in the EAG protocol.

  • Analysis: Count the number of action potentials (spikes) before, during, and after stimulation. A significant increase in spike frequency indicates a response. Dose-response curves can be generated by plotting spike rate against concentration.[26][27]

These advanced techniques can provide crucial data to complement behavioral assays and elucidate the underlying neurophysiological mechanisms of this compound perception.

References

Application Notes and Protocols for Antifungal Susceptibility Testing of Neryl Propionate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Neryl propionate is a chemical compound with potential antifungal properties. It has been suggested to be effective against common fungal pathogens such as Candida albicans and Aspergillus niger[]. The increasing incidence of fungal infections and the rise of antifungal resistance necessitate the exploration of novel antifungal agents. These application notes provide detailed protocols for determining the antifungal susceptibility of this compound, based on established methodologies for similar compounds and general guidelines from the Clinical and Laboratory Standards Institute (CLSI). While direct quantitative data for this compound is limited in publicly available literature, the provided protocols for determining Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) are standardized and can be readily applied.

Potential Mechanisms of Action

The antifungal activity of this compound may be attributed to the combined effects of its components, nerol and propionate, following potential enzymatic hydrolysis.

  • Nerol Moiety: Nerol, a monoterpene alcohol, has demonstrated significant antifungal activity. Its primary mechanism involves the disruption of fungal cell membrane integrity and permeability. This leads to the leakage of essential intracellular components, such as soluble proteins and ions, ultimately resulting in cell death[2][3]. Nerol has also been shown to inhibit key enzymes related to fungal pathogenicity and to induce oxidative stress through the accumulation of reactive oxygen species (ROS)[2][3].

  • Propionate Moiety: Propionate, a short-chain fatty acid, is known to inhibit fungal growth by disrupting cellular metabolism. It can be converted to propionyl-CoA within the fungal cell, which then inhibits crucial enzymes involved in glucose metabolism, such as pyruvate dehydrogenase[4][5][6]. This disruption of central metabolic pathways can lead to a significant reduction in fungal growth and viability. Furthermore, propionic acid has been shown to induce mitochondria-mediated apoptosis in fungi[7].

The following diagram illustrates the potential signaling pathways affected by the components of this compound.

Antifungal_Mechanism Potential Antifungal Mechanisms of this compound Components cluster_nerol Nerol Action cluster_propionate Propionate Action Nerol Nerol Disruption of Cell Membrane Disruption of Cell Membrane Nerol->Disruption of Cell Membrane targets Enzyme Inhibition Enzyme Inhibition Nerol->Enzyme Inhibition ROS Accumulation ROS Accumulation Nerol->ROS Accumulation Leakage of Intracellular Components Leakage of Intracellular Components Disruption of Cell Membrane->Leakage of Intracellular Components Fungal Cell Death Fungal Cell Death Leakage of Intracellular Components->Fungal Cell Death Enzyme Inhibition->Fungal Cell Death ROS Accumulation->Fungal Cell Death Propionate Propionate Propionyl-CoA Formation Propionyl-CoA Formation Propionate->Propionyl-CoA Formation Mitochondria-mediated Apoptosis Mitochondria-mediated Apoptosis Propionate->Mitochondria-mediated Apoptosis Inhibition of Pyruvate Dehydrogenase Inhibition of Pyruvate Dehydrogenase Propionyl-CoA Formation->Inhibition of Pyruvate Dehydrogenase Disruption of Glucose Metabolism Disruption of Glucose Metabolism Inhibition of Pyruvate Dehydrogenase->Disruption of Glucose Metabolism Disruption of Glucose Metabolism->Fungal Cell Death Mitochondria-mediated Apoptosis->Fungal Cell Death This compound This compound This compound->Nerol hydrolysis This compound->Propionate hydrolysis

Caption: Potential antifungal mechanisms of this compound components.

Data Presentation

The following tables summarize the antifungal activity of nerol, a key component of this compound, against various fungal species. This data can serve as a preliminary reference for expected efficacy when testing this compound.

Table 1: Antifungal Activity of Nerol against various Fungi

Fungal Species EC50 (μL/mL) Reference
Fusarium oxysporum 0.46 [3]
Pestalotiopsis neglecta 1.81 [3]

| Valsa mali | 1.26 |[3] |

Table 2: Inhibition of F. oxysporum Microconidia Germination by Nerol

Nerol Concentration (μL/mL) Inhibition Rate (%) Reference
0.25 16.24 [3]

| 1 | 100 |[3] |

Experimental Protocols

The following protocols are based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) documents M27 for yeasts and M38 for filamentous fungi[8][9][10][11].

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism. The broth microdilution method is a widely accepted technique for determining MIC values[12][13].

Workflow for MIC Determination

MIC_Workflow Prepare Fungal Inoculum Prepare Fungal Inoculum Prepare Serial Dilutions of this compound Prepare Serial Dilutions of this compound Prepare Fungal Inoculum->Prepare Serial Dilutions of this compound Inoculate Microtiter Plate Inoculate Microtiter Plate Prepare Serial Dilutions of this compound->Inoculate Microtiter Plate Incubate Plates Incubate Plates Inoculate Microtiter Plate->Incubate Plates Read and Record MIC Read and Record MIC Incubate Plates->Read and Record MIC

Caption: Workflow for MIC determination.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, and buffered with MOPS

  • Sterile 96-well microtiter plates

  • Fungal isolates (e.g., Candida albicans, Aspergillus niger)

  • Sterile saline or water

  • Spectrophotometer

  • Incubator

Protocol:

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 1600 µg/mL). Due to its insolubility in water, DMSO is a suitable solvent[].

  • Preparation of Fungal Inoculum:

    • For Yeasts (Candida spp.): Culture the yeast on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours. Suspend several colonies in sterile saline. Adjust the suspension to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL) using a spectrophotometer. Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.

    • For Filamentous Fungi (Aspergillus spp.): Culture the fungus on Potato Dextrose Agar (PDA) at 35°C for 5-7 days until sporulation is evident. Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80 and gently scraping the surface. Count the conidia using a hemocytometer and adjust the concentration to 1-5 x 10^6 conidia/mL. Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.4-5 x 10^4 CFU/mL.

  • Microtiter Plate Setup:

    • Prepare serial two-fold dilutions of the this compound stock solution in RPMI-1640 medium directly in the 96-well plate. The final concentration range may vary, but a common starting range is 0.03 to 16 µg/mL[12].

    • Add 100 µL of the standardized fungal inoculum to each well containing the diluted this compound.

    • Include a positive control well (inoculum without the drug) and a negative control well (medium only).

  • Incubation:

    • Incubate the plates at 35°C. For Candida spp., incubate for 24-48 hours. For Aspergillus spp., incubate for 48-72 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of this compound at which there is no visible growth.

Determination of Minimum Fungicidal Concentration (MFC)

The MFC is the lowest concentration of an antifungal agent that results in a 99.9% reduction in the initial inoculum[14][15].

Workflow for MFC Determination

MFC_Workflow Perform MIC Assay Perform MIC Assay Subculture from Wells with No Growth Subculture from Wells with No Growth Perform MIC Assay->Subculture from Wells with No Growth Incubate Agar Plates Incubate Agar Plates Subculture from Wells with No Growth->Incubate Agar Plates Count Colonies and Determine MFC Count Colonies and Determine MFC Incubate Agar Plates->Count Colonies and Determine MFC

Caption: Workflow for MFC determination.

Materials:

  • Microtiter plates from the completed MIC assay

  • Sabouraud Dextrose Agar (SDA) plates

  • Sterile micropipette and tips

  • Incubator

Protocol:

  • Subculturing:

    • Following the MIC determination, select the wells showing no visible growth.

    • From each of these wells, aspirate a 10-20 µL aliquot and subculture it onto an SDA plate.

  • Incubation:

    • Incubate the SDA plates at 35°C for 48-72 hours, or until growth is visible in the positive control subculture.

  • MFC Determination:

    • The MFC is the lowest concentration of this compound that results in no fungal growth or fewer than three colonies on the SDA plate, which corresponds to approximately a 99.9% killing activity[14][16][17].

Conclusion

These protocols provide a standardized framework for evaluating the antifungal susceptibility of this compound. Given the compound's potential dual mechanism of action through its nerol and propionate components, it represents a promising candidate for further investigation as a novel antifungal agent. The data generated from these assays will be crucial for understanding its spectrum of activity and potential clinical applications.

References

Application Notes and Protocols: Neryl Propionate Dose-Response Curve Analysis for Antifungal Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neryl propionate, a naturally occurring monoterpene ester, has demonstrated potential as an antifungal agent.[] This document provides detailed application notes and experimental protocols for analyzing the dose-response relationship of this compound's antifungal activity against common fungal pathogens, such as Candida albicans and Aspergillus niger. The provided methodologies are based on established standards for antifungal susceptibility testing, enabling researchers to generate reliable and reproducible data for drug development and screening purposes.

Data Presentation: Dose-Response of this compound and Related Monoterpenes

The following tables summarize the antifungal activity of this compound and structurally related monoterpenes. Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The 50% effective concentration (EC50) represents the concentration of a drug that induces a response halfway between the baseline and maximum effect.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Related Compounds against Candida Species

CompoundCandida albicans MIC (µg/mL)Candida parapsilosis MIC (µg/mL)Reference
This compound (estimated)256 - 512256 - 512N/A
Geraniol30 - 130256 - 512[2][3]
Geranyl Acetate584N/A[4]

Note: Data for this compound is estimated based on the activity of structurally similar compounds, geraniol and geranyl acetate.

Table 2: 50% Effective Concentration (EC50) of Various Monoterpenes against Pathogenic Fungi

CompoundAspergillus niger EC50 (mg/L)Rhizoctonia solani EC50 (mg/L)Fusarium oxysporum EC50 (mg/L)Reference
Thymol23.8033.5050.35[5]
(S)-limoneneNot specifiedNot specifiedNot specified[5]
1,8-cineoleNot specifiedNot specifiedNot specified[5]

Experimental Protocols

Detailed methodologies for determining the antifungal dose-response of this compound are provided below. These protocols are adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the minimum concentration of this compound that inhibits the visible growth of a fungus.

Materials:

  • This compound

  • Fungal strains (Candida albicans, Aspergillus niger)

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Sterile saline (0.85%)

  • Spectrophotometer

  • Incubator (35°C)

  • Hemocytometer or other cell counting device

Procedure:

  • Inoculum Preparation:

    • Culture the fungal strain on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C.

    • Prepare a suspension of fungal cells in sterile saline.

    • Adjust the suspension to a concentration of 1 x 10⁶ to 5 x 10⁶ cells/mL using a spectrophotometer (absorbance at 530 nm) or by direct cell counting with a hemocytometer.

    • Dilute this suspension 1:1000 in RPMI-1640 medium to obtain a final inoculum density of 1 x 10³ to 5 x 10³ cells/mL.

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial twofold dilutions of the this compound stock solution in RPMI-1640 medium in the 96-well plate to achieve a range of desired concentrations. Ensure the final solvent concentration is not inhibitory to fungal growth.

  • Inoculation and Incubation:

    • Add 100 µL of the prepared fungal inoculum to each well containing the this compound dilutions.

    • Include a positive control (inoculum without this compound) and a negative control (medium only).

    • Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination:

    • Visually inspect the plates for fungal growth (turbidity).

    • The MIC is the lowest concentration of this compound at which there is no visible growth.

Protocol 2: Disk Diffusion Assay for Antifungal Susceptibility Testing

This method provides a qualitative assessment of antifungal activity.

Materials:

  • This compound

  • Fungal strains

  • Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene blue

  • Sterile filter paper disks (6 mm diameter)

  • Sterile saline (0.85%)

  • Incubator (30-35°C)

Procedure:

  • Inoculum Preparation:

    • Prepare a fungal suspension as described in the broth microdilution protocol, adjusted to a concentration of 1 x 10⁶ cells/mL.

  • Plate Inoculation:

    • Dip a sterile cotton swab into the inoculum suspension and streak it evenly across the entire surface of the Mueller-Hinton agar plate.

    • Allow the plate to dry for a few minutes.

  • Disk Application:

    • Impregnate sterile filter paper disks with a known concentration of this compound.

    • Aseptically place the disks onto the inoculated agar surface.

  • Incubation and Measurement:

    • Incubate the plates at 30-35°C for 24-48 hours.

    • Measure the diameter of the zone of inhibition (the clear area around the disk where fungal growth is inhibited) in millimeters.

Visualizations

Experimental Workflow: Broth Microdilution for MIC Determination

BrothMicrodilutionWorkflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Fungal Inoculum Preparation Plate Inoculate 96-Well Plate Inoculum->Plate Compound This compound Serial Dilutions Compound->Plate Incubate Incubate at 35°C Plate->Incubate Read Visual Reading of Growth Incubate->Read MIC Determine MIC Read->MIC

Caption: Workflow for MIC determination using broth microdilution.

Proposed Mechanism of Action: Fungal Cell Disruption

The antifungal activity of monoterpene esters like this compound is primarily attributed to their interaction with the fungal cell membrane. The lipophilic nature of these compounds facilitates their accumulation in the lipid bilayer, leading to a disruption of membrane integrity and function. This can result in increased membrane permeability, leakage of intracellular components, and ultimately, cell death.

MechanismOfAction NerylPropionate This compound CellMembrane Fungal Cell Membrane (Ergosterol-rich) NerylPropionate->CellMembrane Accumulation Disruption Membrane Disruption CellMembrane->Disruption Permeability Increased Permeability Disruption->Permeability Leakage Leakage of Cellular Contents Permeability->Leakage CellDeath Fungal Cell Death Leakage->CellDeath

Caption: Proposed mechanism of this compound's antifungal action.

References

Application Note and Protocol: Neryl Propionate as a Dust Mite Attractant

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

House dust mites, primarily Dermatophagoides pteronyssinus and Dermatophagoides farinae, are a major source of indoor allergens, contributing to allergic rhinitis and asthma.[1] Effective control and monitoring of dust mite populations are crucial for managing these conditions. Pheromones, which mediate chemical communication between organisms, offer a promising avenue for developing targeted mite control strategies. Neryl propionate has been identified as a male-released aggregation pheromone in Dermatophagoides pteronyssinus.[2] This compound is attractive to both male and female adult mites, as well as to the tritonymph stage, suggesting its potential use in lure-and-kill or monitoring devices.[2]

This document provides detailed protocols for testing the efficacy of this compound as a dust mite attractant in a laboratory setting. The primary method described is a two-choice olfactometer bioassay, a standard technique for evaluating the behavioral response of arthropods to volatile compounds.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Molecular Formula C13H22O2[3][4]
Molecular Weight 210.32 g/mol [3][4]
Appearance Clear, colorless liquid[3][5]
Odor Sweet, fruity, floral[5][6]
Boiling Point 252 - 282.4 °C at 760 mmHg[3][7]
Vapor Pressure 0.00336 - 0.0058 mmHg at 23-25°C[3][7]
CAS Number 105-91-9[4][5]
Table 2: Experimental Parameters for Olfactometer Bioassay
ParameterRecommended Value/ConditionNotes
Dust Mite Species Dermatophagoides pteronyssinusCan be adapted for D. farinae.
Mite Life Stage Adults (mixed-sex) and/or TritonymphsTest separately to assess stage-specific responses.
Olfactometer Type Y-tube or multi-armY-tube is standard for two-choice assays.
Airflow Rate 100-200 mL/minMust be consistent and gentle to avoid stressing mites.
Temperature 25 ± 1°COptimal for mite activity.
Relative Humidity 70-80%Crucial for mite survival and behavior.[8]
Acclimation Period 30-60 minutesAllows mites to adjust to experimental conditions.
Observation Period 5-15 minutes per miteRecord the first choice of arm and time spent in each.
This compound Concentration Serial dilutions (e.g., 1 ng/µL, 10 ng/µL, 100 ng/µL in hexane)A dose-response curve should be established.
Control Hexane (or appropriate solvent)Essential for ensuring the response is to the compound.
Replicates Minimum of 20 mites making a choice per concentrationEnsures statistical power.

Experimental Protocols

Dust Mite Culture
  • Objective: To maintain a healthy and thriving colony of Dermatophagoides pteronyssinus for bioassays.

  • Materials:

    • Glass or polystyrene containers with tight-fitting lids containing small ventilation holes covered with fine mesh.

    • Mite culture medium (e.g., a 1:1 mixture of dried yeast and fish flakes).

    • Incubator set to 25 ± 1°C and 73-76% relative humidity.[8]

  • Protocol:

    • Place a 1-2 cm layer of culture medium at the bottom of the container.

    • Introduce a starting population of mites.

    • Incubate at the specified temperature and humidity.

    • Replenish the food supply as needed, typically every 2-4 weeks.

    • Subculture the mites every 1-2 months to prevent overcrowding and waste buildup.

Preparation of this compound Solutions
  • Objective: To prepare accurate serial dilutions of this compound for testing.

  • Materials:

    • This compound (≥98% purity).

    • Hexane (or another suitable volatile solvent).

    • Glass vials with PTFE-lined caps.

    • Micropipettes.

  • Protocol:

    • Prepare a stock solution of this compound in hexane (e.g., 1 mg/mL).

    • Perform serial dilutions to achieve the desired test concentrations (e.g., 100 ng/µL, 10 ng/µL, 1 ng/µL).

    • Prepare a solvent-only control using the same batch of hexane.

    • Store solutions in a cool, dark place when not in use.

Two-Choice Olfactometer Bioassay
  • Objective: To quantitatively assess the attractant properties of this compound.

  • Materials:

    • Y-tube olfactometer.

    • Air pump and flowmeter for purified, humidified air.

    • Test chambers for introducing volatile compounds.

    • Filter paper discs.

    • Soft brush for handling mites.

    • Stopwatch.

  • Protocol:

    • Setup: Assemble the Y-tube olfactometer and connect it to the purified, humidified air source. Set the airflow to a constant rate (e.g., 150 mL/min).

    • Treatment Application: Apply a known volume (e.g., 10 µL) of the this compound solution to a filter paper disc and place it in one of the test chambers. Apply an equal volume of the solvent control to another filter paper disc and place it in the other chamber.

    • Mite Introduction: Using a soft brush, carefully place a single adult mite at the entrance of the Y-tube's main arm.

    • Observation: Start the stopwatch. Observe the mite's behavior for a set period (e.g., 10 minutes). Record which arm the mite enters first (defined as moving a set distance, e.g., 2 cm, past the 'Y' junction) and the total time spent in each arm.

    • No-Choice: If a mite does not move into either arm within the observation period, it is recorded as a "no choice" and excluded from the statistical analysis of preference.

    • Replication: After testing each mite, clean the olfactometer thoroughly with a non-residual solvent (e.g., ethanol followed by distilled water) and bake it dry to remove any chemical residues. Rotate the positions of the treatment and control arms between replicates to avoid positional bias. Repeat the procedure for a minimum of 20 mites that make a choice for each concentration.

    • Data Analysis: Use a Chi-square (χ²) test to determine if the number of mites choosing the this compound-treated arm is significantly different from the number choosing the control arm. A Student's t-test can be used to compare the time spent in each arm.

Visualizations

Experimental_Workflow cluster_prep Preparation Phase cluster_assay Bioassay Phase cluster_analysis Analysis Phase Mite_Culture 1. Dust Mite Culture (D. pteronyssinus) Setup 3. Olfactometer Setup (Y-tube) Mite_Culture->Setup NP_Prep 2. Prepare Neryl Propionate Solutions Treatment 4. Apply Treatment & Control NP_Prep->Treatment Setup->Treatment Mite_Intro 5. Introduce Single Mite Treatment->Mite_Intro Observation 6. Observe & Record Choice Mite_Intro->Observation Data_Collection 7. Collate Data Observation->Data_Collection Stats 8. Statistical Analysis (Chi-square / t-test) Data_Collection->Stats Conclusion 9. Draw Conclusions Stats->Conclusion

Caption: Workflow for testing this compound as a dust mite attractant.

Logical_Relationship NP This compound (Pheromone) DM Dust Mite (D. pteronyssinus) NP->DM stimulates Response Behavioral Response (Attraction) DM->Response exhibits Olfactometer Olfactometer (Bioassay) Response->Olfactometer is measured by Data Quantitative Data (Choice & Time) Olfactometer->Data generates

Caption: Logical relationship between this compound and the bioassay.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Neryl Propionate Yield in Enzymatic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the enzymatic synthesis of neryl propionate.

Frequently Asked Questions (FAQs)

Q1: What is the most common enzyme used for this compound synthesis?

A1: Lipases are the most commonly used enzymes for the synthesis of flavor esters like this compound. Specifically, immobilized lipases are favored due to their stability, reusability, and ease of separation from the reaction mixture.[1][2] Novozym 435, which is an immobilized Candida antarctica lipase B, is a frequently cited and effective catalyst for this type of reaction.[3][4]

Q2: Should I use a solvent in my reaction?

A2: Solvent-free systems are often preferred for the synthesis of flavor esters as they are more environmentally friendly and can simplify downstream processing.[3] However, the choice of solvent can significantly impact enzyme activity and stability. If a solvent is used, non-polar, hydrophobic solvents are generally recommended as they are less likely to strip the essential water layer from the enzyme.[5]

Q3: What is the role of water in the reaction, and how can I control it?

A3: While the overall reaction is a dehydration synthesis, a small amount of water is crucial for maintaining the enzyme's active conformation. However, excess water can promote the reverse reaction (hydrolysis), which will reduce the yield of this compound. Water activity (a_w) is a critical parameter to control. This can be optimized experimentally by pre-equilibrating the enzyme and reactants at different water activities and measuring the initial reaction rate.[5][6][7][8][9]

Q4: How can I monitor the progress of my reaction?

A4: The progress of the reaction can be monitored by taking small aliquots of the reaction mixture at regular intervals and analyzing them using gas chromatography (GC) or gas chromatography-mass spectrometry (GC-MS).[10] This will allow for the quantification of the reactants (nerol and propionic acid/propionate ester) and the product (this compound).

Q5: Can I reuse the immobilized enzyme?

A5: Yes, one of the major advantages of using an immobilized enzyme is its reusability, which is crucial for making the process economically feasible.[1][10] After each reaction cycle, the enzyme can be recovered by filtration, washed with a suitable solvent to remove any adsorbed substrates and products, and then dried before being used in a new batch. The stability and activity of the enzyme should be monitored over several cycles.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low or No this compound Yield Enzyme Inactivation: The enzyme may have lost its activity due to improper storage, extreme pH, or high temperatures.- Verify the storage conditions of the enzyme. \n- Ensure the reaction temperature is within the optimal range for the specific lipase (typically 40-60°C).[1] \n- Check the pH of the reaction mixture; propionic acid can lower the pH and potentially inactivate the enzyme.
Substrate Inhibition: High concentrations of either nerol or propionic acid can inhibit the enzyme.[11]- Experiment with different molar ratios of nerol to the propionyl donor. A common starting point is a 1:1 to 1:5 ratio. \n- Consider a fed-batch approach where one of the substrates is added gradually over time.
Product Inhibition: Accumulation of this compound or the by-product (e.g., water or another alcohol in transesterification) can inhibit the enzyme.- If water is the by-product, consider in-situ water removal using molecular sieves or pervaporation.[5] \n- For other by-products, investigate methods for their removal from the reaction medium.
Mass Transfer Limitations: In heterogeneous catalysis with immobilized enzymes, the diffusion of substrates to the active sites of the enzyme can be a limiting factor.[12][13][14][15][16]- Increase the agitation speed of the reaction mixture to improve mixing.[17] \n- Ensure the enzyme particles are well-dispersed and not clumped together.
Reaction Stops Prematurely Equilibrium Reached: The reaction may have reached its chemical equilibrium where the rates of the forward and reverse reactions are equal.- To shift the equilibrium towards product formation, consider removing one of the products (e.g., water) as it is formed. \n- An excess of one of the reactants can also be used to drive the reaction forward.
Enzyme Denaturation: The enzyme may be denaturing over the course of the reaction due to suboptimal conditions.- Re-evaluate the reaction temperature and pH to ensure they are within the enzyme's stable range for the entire reaction duration.
Difficulty in Product Purification Complex Reaction Mixture: The presence of unreacted substrates, by-products, and the enzyme can complicate the purification process.- After the reaction, separate the immobilized enzyme by filtration. \n- Use techniques like distillation or column chromatography to isolate the this compound from the remaining components of the reaction mixture.

Data on Key Experimental Parameters

The following tables summarize quantitative data for the enzymatic synthesis of flavor esters, which can be used as a starting point for optimizing this compound synthesis.

Table 1: Optimal Reaction Conditions for Lipase-Catalyzed Ester Synthesis

ParameterValue/RangeEnzymeSubstratesReference
Temperature 40 - 60 °CNovozym 435Octanol and Formic Acid[1]
52.7 °CNovozym 435Nerol and Ethyl Acetate[3]
40 °CCALB@DFNS-C8Butyric Acid and Ethanol[2]
Substrate Molar Ratio (Alcohol:Acyl Donor) 1:7Novozym 435Octanol and Formic Acid[1]
1:12.6Novozym 435Nerol and Ethyl Acetate[3]
1:3CALB@DFNS-C8Butyric Acid and Ethanol[2]
Enzyme Loading 15 g/LNovozym 435Octanol and Formic Acid[1]
2.6% (w/w)Novozym 435Nerol and Ethyl Acetate[3]

Table 2: Effect of Water Activity on Lipase Activity

Water Activity (a_w)Relative Lipase ActivityEnzymeReaction TypeReference
~0.22Maximum ActivityCarica papaya lipaseEsterification & Transesterification[6]
0.53Optimal for SynthesisPseudomonas mendocina lipaseAcidolysis & Interesterification[8]
0.11Highest Transesterification/Hydrolysis RatioCandida lipaseTransesterification[8]

Experimental Protocols

Protocol 1: General Procedure for Enzymatic Synthesis of this compound
  • Reactant Preparation: In a clean, dry reaction vessel, combine nerol and a propionyl donor (e.g., propionic acid or ethyl propionate). The molar ratio of nerol to the propionyl donor should be optimized, with a starting point of 1:2.

  • Enzyme Addition: Add the immobilized lipase (e.g., Novozym 435) to the reaction mixture. The enzyme loading is typically between 1-10% (w/w) of the total substrate weight.

  • Reaction Incubation: Place the reaction vessel in a temperature-controlled shaker or a stirred reactor. Maintain the optimal temperature for the chosen lipase (e.g., 50°C for Novozym 435) and provide constant agitation (e.g., 200 rpm).

  • Reaction Monitoring: At predetermined time intervals, withdraw a small sample from the reaction mixture. Analyze the sample by Gas Chromatography (GC) to determine the conversion of nerol and the yield of this compound.

  • Reaction Termination and Product Isolation: Once the reaction has reached the desired conversion or equilibrium, stop the reaction by filtering out the immobilized enzyme. The this compound can then be purified from the reaction mixture using techniques such as vacuum distillation or column chromatography.

  • Enzyme Recovery and Reuse: Wash the recovered immobilized enzyme with a suitable solvent (e.g., hexane or isopropanol) to remove residual substrates and products. Dry the enzyme under vacuum before storing it for future use.

Protocol 2: Quantification of this compound using Gas Chromatography (GC)
  • Sample Preparation: Dilute the reaction aliquot with a suitable solvent (e.g., hexane) to a concentration within the linear range of the GC detector. Add an internal standard if necessary for accurate quantification.

  • GC Conditions (Example):

    • Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, DB-5).

    • Injector Temperature: 250°C.

    • Oven Program: Start at 80°C, hold for 2 minutes, then ramp up to 250°C at a rate of 10°C/min, and hold for 5 minutes.

    • Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).

    • Carrier Gas: Helium or Nitrogen.

  • Analysis: Inject the prepared sample into the GC. Identify the peaks corresponding to nerol, the propionyl donor, and this compound based on their retention times, which should be determined by running standards of each compound.

  • Quantification: Calculate the concentration of each component based on the peak areas and a calibration curve generated from standards of known concentrations.

Visualizations

Enzymatic_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_post Post-Reaction Reactants Combine Nerol & Propionyl Donor Enzyme Add Immobilized Lipase Reactants->Enzyme Incubation Incubate with Heating & Agitation Enzyme->Incubation Monitoring Monitor Progress (e.g., GC) Incubation->Monitoring Separation Separate Enzyme (Filtration) Incubation->Separation Purification Purify this compound (Distillation/Chromatography) Separation->Purification Reuse Wash & Dry Enzyme for Reuse Separation->Reuse

Caption: Experimental workflow for the enzymatic synthesis of this compound.

Troubleshooting_Yield Start Low Neryl Propionate Yield EnzymeActivity Check Enzyme Activity? Start->EnzymeActivity ReactionConditions Optimize Reaction Conditions? EnzymeActivity->ReactionConditions Active Sol_Enzyme Use fresh enzyme. Verify storage conditions. EnzymeActivity->Sol_Enzyme Inactive SubstrateRatio Vary Substrate Molar Ratio? ReactionConditions->SubstrateRatio Optimal Sol_Conditions Adjust Temperature & pH. Control water activity. ReactionConditions->Sol_Conditions Suboptimal MassTransfer Increase Agitation? SubstrateRatio->MassTransfer No Sol_Ratio Test different ratios to avoid substrate inhibition. SubstrateRatio->Sol_Ratio Yes Sol_MassTransfer Ensure proper mixing to overcome diffusion limits. MassTransfer->Sol_MassTransfer Yes End Yield Improved Sol_Enzyme->End Sol_Conditions->End Sol_Ratio->End Sol_MassTransfer->End

Caption: Troubleshooting decision tree for low yield in this compound synthesis.

Lipase_Catalysis_Pathway cluster_reactants Reactants cluster_enzyme Enzyme Active Site cluster_products Products Nerol Nerol (Alcohol) Lipase Immobilized Lipase Nerol->Lipase Propionyl_Donor Propionyl Donor (e.g., Propionic Acid) Propionyl_Donor->Lipase Neryl_Propionate This compound (Ester) Lipase->Neryl_Propionate Byproduct By-product (e.g., Water) Lipase->Byproduct

Caption: Simplified reaction pathway for lipase-catalyzed this compound synthesis.

References

Troubleshooting Peak Tailing in Neryl Propionate GC-MS Analysis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving peak tailing issues encountered during the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of neryl propionate.

FAQs: Quick Solutions to Common Problems

Q1: What is the most common cause of sudden peak tailing for all compounds in my analysis, including this compound?

A1: Sudden and indiscriminate peak tailing affecting all analytes is often due to a physical issue in the GC system. The most common culprits are related to the inlet or the initial part of the column.[1][2][3] Regular maintenance of the inlet, including replacing the liner, septum, and O-rings, is a crucial first step.[4][5]

Q2: Only my this compound peak is tailing, while other compounds in the same run have good peak shape. What should I investigate first?

A2: When only specific, often more polar, compounds like this compound exhibit tailing, it suggests a chemical interaction or "activity" within the system.[1][2] This can be caused by active sites in the inlet liner or contamination on the column. Using a deactivated inlet liner and trimming a small portion (10-20 cm) from the front of the column can often resolve this issue.[6][7]

Q3: Can the way I prepare my sample contribute to peak tailing?

A3: Yes, the sample solvent and matrix can significantly impact peak shape. A mismatch in polarity between the sample solvent and the GC column's stationary phase can lead to tailing.[4][5] Additionally, complex or "dirty" sample matrices can contaminate the inlet and column, causing active sites that lead to peak tailing.[4] Employing sample preparation techniques like Solid Phase Extraction (SPE) can help minimize matrix effects.[8]

Q4: How does the initial oven temperature affect peak tailing in splitless injections?

A4: In splitless injections, the initial oven temperature plays a critical role in the focusing of analytes at the head of the column. If the initial temperature is too high (i.e., not at least 10-20°C below the boiling point of the solvent), it can lead to a "solvent effect violation," causing poor peak shape, particularly for early eluting peaks.[4][5][9]

Q5: My peak tailing issue persists even after inlet maintenance and trimming the column. What are the next steps?

A5: If basic maintenance doesn't resolve the issue, consider the following:

  • Improper Column Installation: Ensure the column is cut squarely and installed at the correct depth in both the inlet and the detector to avoid dead volumes.[2][3][6]

  • Column Contamination: The column may be severely contaminated. Baking out the column at a high temperature (within its specified limit) can help. If this fails, the column may need to be replaced.[10]

  • Carrier Gas Flow: An incorrect or fluctuating carrier gas flow rate can disrupt the chromatography and lead to peak tailing.[2]

  • Split Ratio: In split injections, a split ratio that is too low may not provide a high enough flow rate for an efficient sample introduction, potentially causing tailing.[4]

Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and resolving peak tailing in your GC-MS analysis of this compound.

PeakTailing_Troubleshooting Troubleshooting Workflow for Peak Tailing start Peak Tailing Observed for this compound q1 Are all peaks tailing? start->q1 inlet_maintenance Perform Inlet Maintenance: - Replace liner, septum, and O-ring - Clean the inlet q1->inlet_maintenance yes1 active_sites Suspect Active Sites or Chemical Interactions q1->active_sites no1 yes1 Yes check_column_install Check Column Installation: - Ensure clean, square cuts - Verify correct insertion depth inlet_maintenance->check_column_install leak_check Perform a Leak Check check_column_install->leak_check q2 Is the issue resolved? leak_check->q2 no1 No trim_column Trim 10-20 cm from the front of the column active_sites->trim_column use_deactivated_liner Use a new, deactivated inlet liner trim_column->use_deactivated_liner q3 Is the issue resolved? use_deactivated_liner->q3 advanced_troubleshooting Advanced Troubleshooting: - Check for column contamination (bakeout/replace) - Verify carrier gas flow rate - Optimize injection parameters (solvent, temp.) q2->advanced_troubleshooting No end Peak Shape Improved q2->end Yes q3->advanced_troubleshooting No q3->end Yes advanced_troubleshooting->end

Caption: A logical flowchart for diagnosing and resolving peak tailing.

Impact of Troubleshooting on Peak Shape: A Quantitative Example

The following table provides hypothetical but realistic data illustrating how different troubleshooting steps can improve the peak shape of this compound, as measured by the tailing factor (Tf). A tailing factor of 1.0 indicates a perfectly symmetrical peak.

Condition Tailing Factor (Tf) for this compound Observations
Initial State 2.5Severe peak tailing observed.
After Inlet Maintenance 1.8Some improvement, but tailing is still present.
After Trimming Column (15 cm) 1.2Significant improvement in peak symmetry.
Optimized Method 1.1Excellent peak shape achieved.

Recommended Experimental Protocol for this compound GC-MS Analysis

This protocol is a starting point and may require optimization for your specific instrumentation and analytical goals. It is based on typical methods for analyzing fragrance esters.[11]

1. Sample Preparation:

  • Prepare a 100 µg/mL standard of this compound in a suitable solvent like n-hexane or dichloromethane.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • GC Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended.

  • Injector:

    • Mode: Splitless

    • Temperature: 250°C

    • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial Temperature: 60°C, hold for 2 minutes.

    • Ramp: Increase at 10°C/minute to 250°C.

    • Final Hold: Hold at 250°C for 5 minutes.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI)

    • Ionization Energy: 70 eV

    • Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

By following this structured troubleshooting guide and utilizing the provided experimental parameters, you can effectively diagnose and resolve issues with peak tailing in your GC-MS analysis of this compound, leading to more accurate and reliable results.

References

Technical Support Center: Chromatographic Resolution of Neryl and Geranyl Propionate Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the chromatographic resolution of neryl and geranyl propionate isomers.

Frequently Asked Questions (FAQs)

Q1: Why is it challenging to separate neryl and geranyl propionate isomers?

Neryl propionate and geranyl propionate are geometric isomers (cis-trans isomers), meaning they have the same chemical formula and connectivity but differ in the spatial arrangement of atoms around a double bond. This structural similarity results in very close physicochemical properties, such as boiling points and polarities, making their separation by chromatography difficult. Co-elution, where both isomers elute from the column at nearly the same time, is a common issue.[1]

Q2: What are the primary chromatographic techniques for separating these isomers?

Gas Chromatography (GC) is the most common and effective technique for separating volatile terpene isomers like neryl and geranyl propionate.[1] High-Performance Liquid Chromatography (HPLC) can also be used, particularly for less volatile derivatives or when specific selectivity is required, though detailed methods for these specific propionate esters are less common in published literature.

Q3: How can I confirm the identity of neryl and geranyl propionate peaks in my chromatogram?

Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for identifying neryl and geranyl propionate. By comparing the mass spectra of the eluting peaks with reference spectra from databases such as NIST or Wiley, you can tentatively identify the compounds. For definitive identification, it is recommended to use certified reference standards of both neryl and geranyl propionate to compare retention times under your specific chromatographic conditions.

Troubleshooting Guides

Guide 1: Improving Peak Resolution in Gas Chromatography (GC)

This guide provides a systematic approach to resolving peak overlap between neryl and geranyl propionate in GC.

Problem: Poor separation (co-elution or significant peak overlap) of neryl and geranyl propionate peaks.

cluster_0 Method Optimization cluster_1 Troubleshooting Steps start Poor Resolution of Neryl/ Geranyl Propionate Peaks temp_program Optimize Temperature Program start->temp_program stat_phase Evaluate Stationary Phase start->stat_phase carrier_gas Adjust Carrier Gas Flow Rate start->carrier_gas slow_ramp Use a Slower Temperature Ramp Rate (e.g., 2-5°C/min) temp_program->slow_ramp lower_initial_temp Lower the Initial Oven Temperature temp_program->lower_initial_temp polar_column Select a Polar Stationary Phase (e.g., WAX, FFAP) stat_phase->polar_column longer_column Increase Column Length stat_phase->longer_column optimize_velocity Optimize Linear Velocity for He or H2 carrier_gas->optimize_velocity end Improved Resolution slow_ramp->end lower_initial_temp->end polar_column->end longer_column->end optimize_velocity->end

Troubleshooting workflow for poor GC resolution.

Detailed Steps:

  • Optimize the GC Temperature Program:

    • Problem: A rapid temperature ramp can reduce the interaction time of the isomers with the stationary phase, leading to co-elution.

    • Solution: Employ a slower temperature ramp rate (e.g., 2-5°C/min) to enhance the differential partitioning of the isomers and improve separation. Lowering the initial oven temperature can also increase the retention of these volatile compounds and improve the resolution of early eluting peaks.

  • Evaluate the Stationary Phase:

    • Problem: The polarity of the stationary phase may not be optimal for differentiating between the geometric isomers.

    • Solution: For separating isomers with differing polarities or hydrogen bonding capabilities, a polar stationary phase is recommended. Consider using a column with a polyethylene glycol (WAX) or a nitroterephthalic acid modified polyethylene glycol (FFAP) stationary phase. If using a standard non-polar or mid-polar column (e.g., 5% phenyl-methylpolysiloxane), increasing the column length can also improve resolution, although this will increase analysis time.

  • Adjust the Carrier Gas Flow Rate:

    • Problem: The carrier gas flow rate affects column efficiency. A flow rate that is too high or too low can result in band broadening and decreased resolution.

    • Solution: Optimize the linear velocity of the carrier gas (typically helium or hydrogen) for your specific column dimensions to achieve maximum efficiency.

Guide 2: Troubleshooting in High-Performance Liquid Chromatography (HPLC)

While less common for these specific isomers, this guide provides a general approach for developing an HPLC method.

Problem: No separation or poor peak shape of neryl and geranyl propionate.

cluster_hplc_0 Method Development cluster_hplc_1 Troubleshooting Steps start_hplc Poor HPLC Resolution of Neryl/Geranyl Propionate stat_phase_hplc Select Stationary Phase start_hplc->stat_phase_hplc mobile_phase_hplc Optimize Mobile Phase start_hplc->mobile_phase_hplc temp_hplc Adjust Column Temperature start_hplc->temp_hplc rp_c18_c30 Reversed-Phase (C18, C30) for general screening stat_phase_hplc->rp_c18_c30 chiral_phase Consider Chiral Stationary Phases (e.g., polysaccharide-based) stat_phase_hplc->chiral_phase gradient_elution Employ Gradient Elution (e.g., Acetonitrile/Water) mobile_phase_hplc->gradient_elution lower_temp Lower temperature to enhance interaction differences temp_hplc->lower_temp end_hplc Improved Resolution rp_c18_c30->end_hplc chiral_phase->end_hplc gradient_elution->end_hplc lower_temp->end_hplc

Workflow for HPLC method development.

Detailed Steps:

  • Stationary Phase Selection:

    • Approach: Start with a standard reversed-phase column, such as a C18 or C30, as these are versatile and widely available. For isomers, stationary phases that offer shape selectivity can be beneficial. Chiral stationary phases, such as those based on derivatized cellulose or amylose, can sometimes provide separation of geometric isomers due to their complex stereoselective interactions.

  • Mobile Phase Optimization:

    • Approach: For reversed-phase chromatography, a mobile phase consisting of acetonitrile and water is a common starting point. Employing a gradient elution, where the proportion of the organic solvent is increased over time, is generally more effective for separating components in a complex mixture than an isocratic (constant composition) mobile phase.

  • Column Temperature:

    • Approach: Temperature can influence selectivity in HPLC. Lowering the column temperature often increases retention and can enhance the subtle differences in interaction between the isomers and the stationary phase, potentially leading to better resolution.

Experimental Protocols

Key Experiment: GC-FID Analysis of Geranyl Propionate

This protocol is based on a published method for the analysis of geranyl propionate and can serve as a starting point for optimizing the separation of neryl and geranyl propionate.

ParameterValue/Description
Instrument Gas Chromatograph with Flame Ionization Detector (GC-FID)
Column ZB-WAX (fused silica)
30 m x 250 µm x 0.25 µm
Injector Split mode (1:100 ratio), 250°C
Detector FID, 250°C
Carrier Gas N₂ at 56 kPa (approximately 2 mL/min)
Oven Program - 40°C, hold for 8 min
- Ramp to 150°C at 10°C/min
- Ramp to 220°C at 10°C/min
- Hold at 220°C for 5 min
Injection Volume 1 µL
Sample Diluent Dichloromethane

Source: Adapted from a study on the enzymatic esterification of geraniol.

Data Presentation

Table 1: Key GC Parameters and Their Effect on Isomer Resolution
ParameterGeneral Recommendation for Isomer SeparationRationale
Stationary Phase Polar (e.g., WAX, FFAP)Enhances separation based on differences in polarity and hydrogen bonding capacity between the isomers.
Column Length Longer (e.g., 30m or 60m)Increases the number of theoretical plates, providing more opportunities for separation.
Film Thickness ThinnerCan improve peak sharpness and resolution, but may reduce sample capacity.
Temperature Program Slow ramp rate (2-5°C/min)Allows for more equilibrium between the mobile and stationary phases, improving separation of closely eluting compounds.
Carrier Gas Optimize linear velocityMaximizes column efficiency, leading to sharper peaks and better resolution.
Table 2: General HPLC Parameters for Method Development
ParameterStarting RecommendationRationale
Stationary Phase Reversed-Phase C18 or C30Good starting point for a wide range of organic molecules.
Mobile Phase Acetonitrile/Water GradientA gradient elution is generally more effective for separating complex mixtures and isomers than isocratic elution.
Flow Rate 1.0 mL/min for a 4.6 mm ID columnA standard flow rate that can be adjusted to optimize resolution and analysis time.
Column Temperature 25-30°CCan be lowered to increase retention and potentially improve selectivity.
Detection UV (e.g., 210 nm)Neryl and geranyl propionate have UV absorbance at lower wavelengths.

References

Neryl propionate stability testing and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability testing and storage of neryl propionate.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: this compound should be stored in a cool, dry, and well-ventilated area.[1][2] The container should be tightly sealed to prevent exposure to moisture and air.[1][] For long-term storage, it is advisable to store it under an inert gas atmosphere.[]

Q2: What is the typical shelf life of this compound?

A2: The typical shelf life of this compound is up to 48 months from the date of manufacture when stored under the recommended conditions.[]

Q3: What are the primary factors that can cause degradation of this compound?

A3: this compound, being an ester, is susceptible to degradation through several pathways. The primary factors include:

  • Hydrolysis: Reaction with water, which can be accelerated by acidic or basic conditions, leading to the formation of nerol and propionic acid.

  • Oxidation: The double bonds in the neryl moiety are susceptible to oxidation, which can be initiated by exposure to air, light, and certain metal ions.

  • Thermal Decomposition: High temperatures can lead to the breakdown of the molecule.

  • Photodegradation: Exposure to UV light can provide the energy for degradative reactions.

Q4: What are the common signs of this compound degradation?

A4: Degradation of this compound can be indicated by:

  • A change in the odor profile, such as the appearance of a vinegary smell (propionic acid) or a change in the characteristic fruity-floral scent.

  • A change in color or clarity.

  • The appearance of additional peaks in chromatographic analysis (e.g., HPLC or GC).

  • A decrease in the purity of the substance as determined by analytical methods.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected peaks in chromatogram during stability testing. Degradation of this compound.Identify the degradation products using techniques like mass spectrometry (MS). Review the storage conditions to ensure they are optimal. Perform forced degradation studies to understand the degradation pathways.
Change in odor of the this compound sample. Hydrolysis leading to the formation of propionic acid.Verify the integrity of the container seal. Store the material under an inert gas. Analyze the sample for the presence of nerol and propionic acid.
Decreased potency or purity over time. Inadequate storage conditions (exposure to heat, light, or moisture).Review and optimize storage conditions. Ensure the container is appropriate and properly sealed. Re-evaluate the shelf life based on stability data.
Inconsistent results in stability studies. Non-validated analytical method. Improper sample handling.Validate the analytical method according to ICH guidelines. Ensure consistent sample preparation and handling procedures.

Experimental Protocols

Stability Indicating HPLC Method for this compound

This protocol outlines a general approach for developing a stability-indicating High-Performance Liquid Chromatography (HPLC) method for this compound. This method would need to be fully validated according to ICH guidelines.

1. Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

  • Forced degradation reagents: Hydrochloric acid, sodium hydroxide, hydrogen peroxide.

2. Chromatographic Conditions (Starting Point):

  • Mobile Phase: A gradient of acetonitrile and water. For example, starting with 60% acetonitrile and increasing to 90% over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 215 nm (This may need optimization based on the UV spectrum of this compound)

  • Injection Volume: 10 µL

3. Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound reference standard in methanol at a concentration of 1 mg/mL. Further dilute with the mobile phase to a working concentration (e.g., 100 µg/mL).

  • Sample Solution: Prepare the this compound sample to be tested at a similar concentration to the standard solution using the same diluent.

4. Forced Degradation Study Protocol: To ensure the method is stability-indicating, forced degradation studies should be performed on the this compound sample. This involves subjecting the sample to various stress conditions to induce degradation.

  • Acid Hydrolysis: Mix the sample solution with 0.1 M HCl and heat at 60 °C for a specified period (e.g., 24 hours). Neutralize with 0.1 M NaOH before injection.

  • Base Hydrolysis: Mix the sample solution with 0.1 M NaOH and keep at room temperature for a specified period (e.g., 8 hours). Neutralize with 0.1 M HCl before injection.

  • Oxidative Degradation: Mix the sample solution with 3% hydrogen peroxide and keep at room temperature for a specified period (e.g., 24 hours).

  • Thermal Degradation: Expose the solid sample to dry heat (e.g., 80 °C) for a specified period (e.g., 48 hours). Dissolve in the diluent before injection.

  • Photostability: Expose the sample to light according to ICH Q1B guidelines.

Analyze the stressed samples by HPLC. The method is considered stability-indicating if the degradation product peaks are well-resolved from the main this compound peak and from each other.

Data Presentation

Table 1: Recommended Stability Testing Conditions (Based on ICH Q1A)
Study Storage Condition Minimum Time Period
Long-term 25 °C ± 2 °C / 60% RH ± 5% RH or 30 °C ± 2 °C / 65% RH ± 5% RH12 months
Intermediate 30 °C ± 2 °C / 65% RH ± 5% RH6 months
Accelerated 40 °C ± 2 °C / 75% RH ± 5% RH6 months
Table 2: Example Data from a Forced Degradation Study
Stress Condition % Degradation Number of Degradation Products Retention Times of Major Degradants (min)
0.1 M HCl, 60°C, 24h 15.223.5, 5.1
0.1 M NaOH, RT, 8h 45.833.5, 5.1, 7.8
3% H₂O₂, RT, 24h 22.544.2, 6.7, 8.9, 10.3
Dry Heat, 80°C, 48h 8.119.5
Photostability (ICH Q1B) 12.327.2, 11.4

Note: This is hypothetical data and should be replaced with actual experimental results.

Visualizations

Stability_Testing_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_analysis Analysis & Reporting Plan Develop Stability Protocol Select Select Batches for Testing Plan->Select Store Place Samples in Stability Chambers Select->Store Test Test Samples at Time Points Store->Test Long-term, Accelerated, Intermediate Analyze Analyze Data Test->Analyze Report Generate Stability Report Analyze->Report

Caption: A simplified workflow for a typical stability testing program.

Troubleshooting_Logic Start Unexpected Result in Stability Study CheckMethod Is the analytical method validated? Start->CheckMethod CheckStorage Are storage conditions correct? CheckMethod->CheckStorage Yes ReviseProtocol Revise protocol/storage conditions CheckMethod->ReviseProtocol No CheckHandling Is sample handling consistent? CheckStorage->CheckHandling Yes CheckStorage->ReviseProtocol No IdentifyDegradant Identify degradation products (e.g., via LC-MS) CheckHandling->IdentifyDegradant Yes CheckHandling->ReviseProtocol No ForcedDegradation Perform forced degradation studies IdentifyDegradant->ForcedDegradation ForcedDegradation->ReviseProtocol End Issue Resolved ReviseProtocol->End

Caption: A logical flow for troubleshooting unexpected stability results.

References

Methods to prevent neryl propionate degradation during extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for neryl propionate extraction. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) regarding the preservation of this compound during extraction procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its degradation a concern during extraction?

A1: this compound is a naturally occurring ester of nerol and propionic acid, contributing to the floral and fruity aroma of many plants.[1][2] As a member of the terpene ester family, it is susceptible to degradation under various conditions encountered during extraction, such as exposure to heat, light, and oxygen.[3] Degradation can lead to a loss of the desired aroma and biological activity, compromising the quality and efficacy of the final extract.

Q2: What are the primary factors that cause this compound degradation during extraction?

A2: The main factors contributing to the degradation of terpene esters like this compound include:

  • Temperature: High temperatures can accelerate degradation reactions. Many terpenes have low boiling points and can degrade even at moderate heat.[3]

  • Oxygen: Exposure to oxygen can lead to oxidation of the molecule. Storing extracts in airtight containers is crucial to prevent oxidation.[3]

  • Light: UV light can induce photodegradation, altering the chemical structure of this compound.[3]

  • pH: Extremes in pH, particularly alkaline conditions, can promote the hydrolysis of the ester bond, breaking down this compound into nerol and propionic acid.

Q3: What are the tell-tale signs that my this compound has degraded during extraction?

A3: Degradation of this compound can be identified by:

  • Changes in Aroma: A shift from a characteristic sweet, fruity, and floral scent to off-odors can indicate chemical changes.

  • Discoloration of the Extract: While not always indicative of this compound degradation specifically, color changes can suggest undesirable chemical reactions have occurred.

  • Analytical Confirmation: The most definitive way to confirm degradation is through analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS), which can identify and quantify this compound and its degradation products.[4][5]

Troubleshooting Guide

This section provides solutions to common problems encountered during the extraction of this compound.

Problem Potential Cause Recommended Solution
Low yield of this compound in the final extract. Degradation due to excessive heat. Employ low-temperature extraction methods such as supercritical CO2 extraction or cold solvent extraction.[3] If using distillation, consider vacuum distillation to lower the boiling point.
Oxidative degradation. Perform the extraction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.[][7]
Hydrolysis due to inappropriate pH. Maintain a neutral or slightly acidic pH during extraction, especially in aqueous environments. Avoid strongly basic conditions.
The extract has an "off" or undesirable aroma. Formation of degradation byproducts. This is often a result of oxidation or thermal degradation. In addition to the solutions for low yield, consider adding antioxidants like BHT or tocopherols (Vitamin E) to the extraction solvent.[8]
The concentration of this compound decreases over a short period after extraction. Post-extraction degradation. Store the final extract in a cool, dark place in an airtight container, preferably under an inert gas.[3] Amber glass vials are recommended to protect from light.

Experimental Protocols

Protocol 1: Supercritical CO2 (SC-CO2) Extraction for Optimal Preservation

Supercritical CO2 extraction is a preferred method for heat-sensitive compounds like this compound as it allows for extraction at low temperatures.[9][10][11][12]

Methodology:

  • Preparation of Plant Material: Dry the plant material to a moisture content of 10-15%. Grind the material to a consistent particle size to ensure even extraction.

  • Loading the Extractor: Load the ground plant material into the extraction vessel.

  • Setting Parameters:

    • Pressurize the CO2 to its supercritical state (typically above 73.8 bar).[9]

    • Maintain a low extraction temperature, ideally between 35-45°C, to minimize thermal degradation.[9]

    • Set the CO2 flow rate according to the equipment manufacturer's recommendations.

  • Extraction: Pass the supercritical CO2 through the plant material. The CO2 will act as a solvent, dissolving the this compound.

  • Separation and Collection: Route the CO2 and dissolved compounds to a separator where the pressure is reduced. This causes the CO2 to return to a gaseous state, leaving behind the extracted oil containing this compound. The CO2 can be recycled for future extractions.[9]

  • Post-Extraction Handling: Immediately transfer the collected extract to an amber glass vial, purge with an inert gas like nitrogen, and store in a cool, dark place.

Protocol 2: Microwave-Assisted Hydrodistillation (MAHD) - A Rapid Extraction Method

MAHD is a modern technique that can reduce extraction time and energy consumption, potentially minimizing the degradation of thermolabile compounds.[13][14][15][16][17]

Methodology:

  • Sample Preparation: Place the fresh or dried plant material into a flask suitable for microwave extraction. Add a minimal amount of water, just enough to immerse the material.

  • Apparatus Setup: Connect the flask to a Clevenger-type apparatus, which is then placed inside a modified microwave oven.

  • Microwave Irradiation: Apply microwave power at a controlled level. The microwaves will heat the water within the plant material, causing the cells to rupture and release the essential oil.[18]

  • Distillation and Collection: The steam and volatilized essential oil will travel to the condenser, where they will be cooled and collected in a graduated tube. The this compound-containing oil will separate from the water.

  • Extraction Time: MAHD significantly reduces the extraction time compared to conventional hydrodistillation. The optimal time will depend on the plant material and should be determined experimentally.

  • Post-Extraction: Separate the oil from the aqueous layer and store it as described in the SC-CO2 protocol.

Visualization of Degradation Pathways and Prevention Strategies

The following diagrams illustrate the primary degradation pathways of this compound and the corresponding preventative measures that can be taken during the extraction process.

cluster_degradation Degradation Pathways NP This compound Hydrolysis Hydrolysis (Ester Cleavage) NP->Hydrolysis High/Low pH, Water Oxidation Oxidation (Double Bond Attack) NP->Oxidation Oxygen, Light Thermal Thermal Degradation (Isomerization/Decomposition) NP->Thermal High Temperature Nerol Nerol + Propionic Acid Hydrolysis->Nerol Oxidized_Products Oxidized Byproducts Oxidation->Oxidized_Products Isomers_Decomp Isomers & Decomposition Products Thermal->Isomers_Decomp

Figure 1. Key Degradation Pathways of this compound.

cluster_prevention Prevention Strategies During Extraction cluster_relationship Logical Relationships Low_Temp Low Temperature Extraction (e.g., Supercritical CO2) Preserved_NP Preserved this compound Low_Temp->Preserved_NP Inert_Atmosphere Inert Atmosphere (Nitrogen/Argon Purge) Inert_Atmosphere->Preserved_NP Antioxidants Use of Antioxidants (e.g., BHT, Tocopherols) Antioxidants->Preserved_NP pH_Control pH Control (Neutral/Slightly Acidic) pH_Control->Preserved_NP Light_Protection Protection from Light (Amber Glassware) Light_Protection->Preserved_NP Short_Time Reduced Extraction Time (e.g., MAHD) Short_Time->Preserved_NP Degradation_Factors Degradation Factors (Heat, O2, Light, pH) Degradation_Factors->Low_Temp Degradation_Factors->Inert_Atmosphere Degradation_Factors->Antioxidants Degradation_Factors->pH_Control Degradation_Factors->Light_Protection Degradation_Factors->Short_Time

References

Enhancing the extraction efficiency of neryl propionate from natural matrices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the extraction of neryl propionate. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for optimizing extraction from natural matrices. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your research.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting this compound from natural sources like Helichrysum italicum?

A1: The primary methods for extracting this compound, a volatile ester, include traditional distillation techniques and modern solvent-based methods. The most commonly employed are:

  • Hydrodistillation (HD): The plant material is fully submerged in boiling water to release the essential oil. This method often results in a higher overall oil yield compared to other distillation techniques.[1]

  • Steam Distillation (SD): Pressurized steam is passed through the plant material, vaporizing the volatile compounds without submerging the material in water.[2][3] This method may yield a higher quality oil with more diverse compounds, though the total yield might be slightly lower than HD.[3]

  • Supercritical CO2 (scCO2) Extraction: This technique uses carbon dioxide at a supercritical state (behaving as both a liquid and a gas) as a solvent.[4][5] It is highly selective and operates at low temperatures, which is ideal for preventing the degradation of heat-sensitive compounds like this compound.[2] It can also isolate non-volatile compounds simultaneously.[2]

  • Solvent Extraction: Organic solvents like ethanol or methanol are used to dissolve the desired compounds from the plant matrix.[2][6] This method is often used to obtain extracts rich in a broad range of compounds, including non-volatile phenolics, but will also contain the essential oil fraction.[2]

Q2: Why does the yield and composition of my this compound extract vary so much between batches?

A2: Variation in yield and chemical profile is a common challenge and can be attributed to several factors:

  • Plant Origin and Chemotype: The geographical location, soil conditions, and climate where the plant was grown significantly influence its chemical composition. Different populations of the same plant species can have distinct "chemotypes," leading to variations in the percentage of this compound.[4]

  • Plant Material Condition: The yield can be affected by whether the plant material is fresh or dried. Additionally, the part of the plant used (e.g., flowers, leaves) will have different concentrations of the target compound.

  • Extraction Method: The choice of extraction technique fundamentally impacts both the total yield of essential oil and the relative percentage of its constituents.[1][7] For instance, hydrodistillation may provide a higher oil yield, while microwave-assisted distillation might identify a greater number of total compounds.[1]

  • Extraction Duration: For distillation methods, the duration of the process affects the composition of the extracted oil. Shorter distillation times tend to yield an oil richer in highly volatile monoterpenes, while longer durations allow for the extraction of less volatile sesquiterpenes.[8]

Q3: Is this compound susceptible to degradation during extraction?

A3: Yes, this compound is a terpene ester and can be sensitive to heat.[4] High temperatures used in some conventional methods like hydrodistillation or steam distillation can potentially lead to thermal degradation or hydrolysis of the ester bond.[9][10] This is a significant advantage of lower-temperature methods like supercritical CO2 extraction, which better preserve the integrity of thermolabile compounds.[4][11] Post-extraction processing that involves heat can also result in the loss or conversion of volatile compounds.[4]

Q4: Can I selectively extract this compound over other terpenes?

A4: Achieving high selectivity is possible, particularly with supercritical CO2 (scCO2) extraction. By carefully tuning the pressure and temperature, you can alter the solvent density of the scCO2 to target specific classes of compounds.[5] Monoterpenes and their esters (like this compound) are generally more soluble at lower pressures and temperatures compared to larger sesquiterpenes or cannabinoids.[5][12] For example, optimal extraction of monoterpenes from hemp has been achieved at 60°C and a low pressure of around 131 bar, while sesquiterpenes required a much higher pressure of 320 bar.[5]

Troubleshooting Guide

Problem 1: The total yield of essential oil is very low.

Possible Cause Troubleshooting Step
Improper Plant Material Ensure the plant material is from a reliable source with a known high content of essential oil. If using dried material, ensure it has not been stored for too long, which can lead to the loss of volatile compounds.
Insufficient Extraction Time The extraction process may not be running long enough to extract all the available oil. For distillation, a typical duration is 2.5 hours or more. Extend the extraction time and monitor if the yield increases.
Particle Size is Too Large The plant material may not be ground to a sufficient fineness. A smaller particle size increases the surface area available for extraction. However, be aware that excessively fine powder can sometimes cause blockages in certain apparatuses.
Inefficient Method for the Matrix The chosen method may not be optimal for your specific plant material. For matrices with low oil content, solvent extraction or scCO2 extraction may be more efficient than distillation.

Problem 2: GC-MS analysis shows a low percentage of this compound or potential degradation products.

Possible Cause Troubleshooting Step
Thermal Degradation High temperatures during distillation may be degrading the this compound.[4][10] Consider reducing the distillation temperature if possible or switch to a lower-temperature method like vacuum distillation or supercritical CO2 extraction.[13]
Isomerization Acidic conditions or heat can potentially cause the isomerization of this compound to its geometric isomer, geranyl propionate. While not explicitly documented for the propionate ester in the search results, this is a known reaction for related terpene alcohols and esters.[14] Ensure the pH of any aqueous phase is neutral and minimize heat exposure.
Hydrolysis In hydrodistillation or steam distillation, the presence of hot water/steam for extended periods can lead to the hydrolysis of the ester back to nerol and propionic acid.[9] Minimize the extraction time to what is necessary for adequate yield.
Incorrect Distillation Fraction The chemical composition changes over the duration of a distillation run.[8] this compound, being a monoterpene ester, will distill at a specific point. Analyze fractions collected at different time intervals to determine the optimal collection window for maximizing its concentration.

Data Presentation: Comparison of Extraction Methods

The following tables summarize quantitative data on the extraction of essential oil from Helichrysum italicum, a known source of this compound.

Table 1: Effect of Distillation Method on Essential Oil Yield and this compound Content

Extraction MethodTotal Oil Yield (%)This compound (%)Reference
Hydrodistillation (HD)0.31 ± 0.093.10[1]
Steam Distillation (SD)0.12 ± 0.042.18[1]
Microwave-Assisted Distillation (MAD)0.15 ± 0.032.13[1]
Data is representative from one of four locations tested and shows that HD provides a significantly higher total yield.

Table 2: Effect of Solvent Extraction on Total Extract Yield

SolventTotal Extract Yield (%)Reference
70% Methanol17.92[15]
60% Ethanol18.78[15]
Note: This yield represents the total extractable solids, which includes non-volatile compounds in addition to the essential oil fraction.

Experimental Protocols

Protocol 1: Hydrodistillation (HD)

  • Preparation: Weigh 100 g of dried and ground aerial parts of the plant material.

  • Apparatus Setup: Place the plant material into a 2 L round-bottom flask. Add 1.5 L of deionized water, ensuring the material is fully submerged. Set up a Clevenger-type apparatus for distillation.

  • Distillation: Heat the flask using a heating mantle to bring the water to a boil. Continue the distillation for 3 hours from the point when the first drop of distillate falls into the collector.

  • Collection: Once distillation is complete, allow the apparatus to cool. Carefully collect the separated essential oil layer from the graduated tube of the Clevenger apparatus.

  • Drying and Storage: Dry the collected oil over anhydrous sodium sulfate to remove residual water. Store the oil in a sealed, dark glass vial at 4°C until analysis.

Protocol 2: Supercritical CO2 (scCO2) Extraction

  • Preparation: Grind the dried plant material to a fine powder (e.g., mean particle size < 1 mm).

  • Apparatus Setup: Load approximately 50 g of the ground material into the high-pressure extraction vessel of the scCO2 system.

  • Parameter Optimization (Example for Terpene Esters): To selectively extract monoterpenes and their esters like this compound, set the initial parameters to a lower pressure and moderate temperature. A good starting point is 100-150 bar and 50-60°C.[5]

  • Extraction: Pump liquid CO2 into the system, bringing it to the desired pressure and temperature to reach a supercritical state. Pass the scCO2 through the extraction vessel at a constant flow rate (e.g., 100-150 g/min ).[12]

  • Separation and Collection: Route the CO2, now containing the dissolved extract, to a separator vessel. Reduce the pressure in the separator (e.g., to 60 bar), causing the CO2 to return to a gaseous state and precipitate the extracted compounds. Collect the extract from the separator.

  • Fractionation (Optional): To further separate compounds, the extraction can be performed in stages, increasing the pressure in subsequent steps to extract less soluble compounds like sesquiterpenes.[5][12]

Protocol 3: GC-MS Analysis for Quantification

  • Sample Preparation: Prepare a 1% solution (v/v) of the extracted essential oil in a suitable solvent like n-hexane or ethanol.

  • GC-MS System: Use a gas chromatograph coupled with a mass spectrometer (GC-MS). A common setup includes a non-polar capillary column such as a DB-5MS or HP-5MS (e.g., 30 m length, 0.25 mm i.d., 0.25 µm film thickness).[16][17]

  • Chromatographic Conditions:

    • Injector Temperature: 250°C.

    • Injection Volume: 1 µL (split mode, e.g., 1:100).[16]

    • Carrier Gas: Helium.

    • Oven Temperature Program: Start at 50-60°C (hold for 2 min), then ramp at 3-5°C/min to 250-280°C (hold for 10-15 min).[16][17]

  • MS Conditions:

    • Ion Source Temperature: 230°C.

    • Ionization Energy: 70 eV.

    • Scan Range: 40–400 m/z.

  • Compound Identification: Identify this compound by comparing its mass spectrum and retention index with those of a commercial standard and/or a reference library (e.g., NIST, Wiley).

  • Quantification: Determine the relative percentage of this compound using the area normalization method from the total ion chromatogram (TIC). For absolute quantification, use an internal or external standard calibration curve.

Mandatory Visualization

G start Define Extraction Goal priority What is the primary priority? start->priority yield Highest Yield priority->yield  Yield purity Highest Purity / Heat Sensitive Compound priority->purity Purity   green Green Process / No Solvent Residue priority->green  Green Process cost Low Cost / Simple Setup priority->cost Low Cost   hd Hydrodistillation (HD) yield->hd solvent Solvent Extraction yield->solvent sfe Supercritical CO2 Extraction (scCO2) purity->sfe green->sfe sd Steam Distillation (SD) green->sd cost->hd cost->sd

Caption: Workflow for selecting the optimal extraction method.

G start Low this compound Yield or Purity Issue Detected check_yield Is total essential oil yield low? start->check_yield check_time Increase Extraction Time check_yield->check_time Yes check_purity Is this compound percentage low? check_yield->check_purity No check_material Check Plant Material (Source, Age, Grind Size) check_time->check_material end Re-analyze Extract check_material->end check_temp High Temperature Method Used? check_purity->check_temp Yes use_sfe Switch to Low-Temp Method (e.g., scCO2 Extraction) check_temp->use_sfe Yes optimize_dist Optimize Distillation (Analyze Fractions vs. Time) check_temp->optimize_dist No use_sfe->end optimize_dist->end

Caption: Troubleshooting flowchart for common extraction issues.

References

Overcoming low yield in the chemical synthesis of neryl propionate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to overcome low yield in the chemical synthesis of neryl propionate.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and solutions in a question-and-answer format.

Q1: My reaction yield is significantly lower than expected. What are the primary factors I should investigate?

A low yield in this compound synthesis can stem from several factors throughout the experimental process. A systematic approach to troubleshooting is crucial for identifying and resolving the root cause. Key areas to investigate include the purity of reactants, the specifics of the reaction conditions, and the efficiency of the workup and purification procedures. Incomplete reactions and the occurrence of side reactions are also major contributors to reduced yields.

dot

Low_Yield_Troubleshooting start Low this compound Yield reagents Check Reactant Purity start->reagents conditions Verify Reaction Conditions start->conditions workup Evaluate Workup & Purification start->workup side_reactions Investigate Side Reactions start->side_reactions solution Implement Corrective Actions reagents->solution Impurities found conditions->solution Suboptimal conditions identified workup->solution Losses during purification side_reactions->solution Side products detected

Caption: A logical workflow for troubleshooting low yield in this compound synthesis.

Q2: I suspect issues with my starting materials. What should I look for?

The purity of both nerol and the propionylating agent (propionic acid or its anhydride/chloride) is paramount for achieving a high yield.

  • Nerol: Commercial nerol can contain its isomer, geraniol, which will also react to form the corresponding ester, geranyl propionate. While structurally similar, this impurity will lower the yield of the desired this compound. Additionally, nerol, as an allylic alcohol, can be susceptible to oxidation or isomerization upon prolonged storage.

  • Propionic Acid/Anhydride: The presence of water in propionic acid can inhibit the esterification reaction, especially in acid-catalyzed processes, by shifting the equilibrium towards the reactants. Propionic anhydride is highly reactive and can hydrolyze to propionic acid if exposed to moisture.

  • Solvents and Catalysts: Solvents should be anhydrous, and catalysts should be of high purity and activity. For instance, a deactivated enzyme or a hydrated acid catalyst will lead to a sluggish or incomplete reaction.[1][2]

Q3: How do I optimize my reaction conditions to improve the yield?

Optimization of reaction parameters is critical for maximizing the yield of this compound. Consider the following:

  • Molar Ratio: In Fischer esterification, using an excess of one reactant (typically the less expensive one, often the carboxylic acid) can shift the equilibrium towards the product.[3] For enzymatic synthesis, the optimal molar ratio can vary and should be determined experimentally.

  • Catalyst: The choice and amount of catalyst are crucial. In acid-catalyzed reactions, a sufficient amount of a strong acid like sulfuric acid is needed.[1] For enzymatic reactions, the enzyme loading will affect the reaction rate.

  • Temperature: Higher temperatures generally increase the reaction rate. However, excessive heat can lead to the degradation of reactants or products and promote side reactions, such as the isomerization of nerol.[3][4] The optimal temperature will depend on the chosen catalytic system.

  • Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the point of maximum conversion. Insufficient reaction time will result in incomplete conversion, while excessively long times can promote side product formation.

  • Water Removal: As water is a byproduct of esterification, its removal can drive the reaction to completion. This can be achieved using a Dean-Stark apparatus in acid-catalyzed reactions or by adding molecular sieves in enzymatic syntheses.[3]

Q4: I'm observing unexpected byproducts. What side reactions could be occurring?

Nerol's structure makes it susceptible to specific side reactions, particularly under acidic conditions:

  • Isomerization: Nerol (the Z-isomer) can isomerize to its E-isomer, geraniol.[4][5] This will lead to the formation of geranyl propionate as a byproduct.

  • Cyclization: In the presence of strong acids, nerol can undergo cyclization to form α-terpineol.[4]

  • Dehydration: At elevated temperatures, elimination of water from nerol can occur, leading to the formation of various terpenes.

Side_Reactions Nerol Nerol Neryl_Propionate This compound (Desired Product) Nerol->Neryl_Propionate Esterification Geraniol Geraniol (Isomer) Nerol->Geraniol Isomerization (Acid-catalyzed) Alpha_Terpineol α-Terpineol (Cyclized Product) Nerol->Alpha_Terpineol Cyclization (Acid-catalyzed) Propionic_Acid Propionic Acid/Anhydride Propionic_Acid->Neryl_Propionate Geranyl_Propionate Geranyl Propionate Propionic_Acid->Geranyl_Propionate Geraniol->Geranyl_Propionate Esterification

Caption: A comparison of the experimental workflows for acid-catalyzed and enzymatic synthesis of this compound.

References

Addressing matrix effects in the LC-MS/MS quantification of neryl propionate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the liquid chromatography-tandem mass spectrometry (LC-MS/MS) quantification of neryl propionate.

Troubleshooting Guide

This guide addresses specific issues that may arise during the LC-MS/MS analysis of this compound, providing potential causes and step-by-step solutions.

Issue Potential Causes Solutions
Poor Peak Shape (Tailing, Fronting, or Splitting) - Inappropriate sample solvent- Column overload- Column contamination- Ensure the sample is dissolved in a solvent with an elution strength equal to or weaker than the initial mobile phase.- Dilute the sample to prevent overloading the analytical column.- Implement a column wash step after each injection and consider using a guard column to protect the analytical column.
Significant Ion Suppression or Enhancement - Co-elution of matrix components- High concentration of non-volatile salts in the sample- Improve Sample Preparation: Employ more rigorous cleanup techniques such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components.[1][2]- Optimize Chromatography: Adjust the chromatographic gradient to better separate this compound from co-eluting matrix components.- Change Ionization Source: If using Electrospray Ionization (ESI), consider switching to Atmospheric Pressure Chemical Ionization (APCI), which can be less susceptible to matrix effects for certain compounds.[3]
Poor Reproducibility of Results - Inconsistent sample preparation- Variable matrix effects between samples- Instrument instability- Standardize Protocols: Ensure consistent execution of the sample preparation protocol for all samples, standards, and quality controls.- Use an Internal Standard: Incorporate a stable isotope-labeled (SIL) internal standard of this compound. If a SIL-IS is unavailable, a structural analog can be used, but it must be thoroughly validated.- Perform System Suitability Tests: Regularly run system suitability tests to monitor instrument performance and ensure consistency.
Non-linear Calibration Curve - Matrix effects varying with concentration- Detector saturation- Use Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that closely matches the study samples.[4][5]- Extend Calibration Range: If detector saturation is suspected, lower the upper limit of the calibration range or dilute the samples to fall within the linear range of the detector.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of LC-MS/MS analysis of this compound?

A1: The "matrix" encompasses all components within a sample apart from the analyte of interest, this compound. In complex samples such as essential oils, food products, or biological fluids, these components can include lipids, proteins, salts, and other small molecules.[2] Matrix effects arise when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source. This interference can either decrease the analyte signal (ion suppression) or increase it (ion enhancement), leading to inaccurate and imprecise quantification.[4][6]

Q2: How can I determine if my this compound analysis is affected by matrix effects?

A2: Two primary methods are used to assess matrix effects:

  • Post-Column Infusion: This is a qualitative method where a constant flow of a this compound standard solution is introduced into the LC eluent after the analytical column but before the mass spectrometer. A blank matrix extract is then injected. Any deviation (dip or rise) in the constant signal baseline indicates the retention times at which ion suppression or enhancement occurs.

  • Post-Extraction Spike Method: This quantitative approach compares the peak area of this compound spiked into a blank matrix extract with the peak area of this compound in a neat solvent at the same concentration. The ratio of these responses, known as the matrix factor, provides a quantitative measure of the matrix effect. A matrix factor of 1 indicates no matrix effect, less than 1 indicates ion suppression, and greater than 1 indicates ion enhancement.[7]

Q3: What is the most effective strategy to counteract matrix effects for this compound quantification?

A3: The most robust method to compensate for matrix effects is the use of a stable isotope-labeled (SIL) internal standard (IS) of this compound (e.g., this compound-d3). A SIL-IS has virtually identical chemical and physical properties to the analyte, causing it to co-elute and experience the same degree of ion suppression or enhancement.[8] By calculating the ratio of the analyte peak area to the IS peak area, the variability introduced by the matrix effect can be effectively normalized. If a SIL-IS is not commercially available, a structural analog can be used as an alternative, but it requires careful validation to ensure it behaves similarly to this compound under the established analytical conditions.

Q4: When should I use matrix-matched calibration versus the standard addition method?

A4:

  • Matrix-Matched Calibration is suitable when you have access to a representative blank matrix that is free of this compound. Calibration standards are prepared in this blank matrix, which helps to mimic the matrix effects observed in the unknown samples. This approach is efficient for analyzing large batches of samples from a similar matrix type.[4][5]

  • The Method of Standard Addition is ideal when a blank matrix is unavailable or when the matrix composition varies significantly between individual samples. In this method, known amounts of this compound are spiked into aliquots of the actual sample. The resulting signal increase is used to construct a calibration curve within each sample, thereby accounting for its unique matrix effects. However, this method is more labor-intensive and requires a larger sample volume.

Q5: Can optimizing sample preparation alone eliminate matrix effects?

A5: Optimizing sample preparation is a critical first step and can significantly reduce, but may not completely eliminate, matrix effects.[2] Techniques like Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are effective at removing a large portion of interfering matrix components, such as lipids and proteins.[1][2] However, some matrix components with physicochemical properties similar to this compound may still co-extract and cause residual matrix effects. Therefore, a combination of efficient sample preparation and an appropriate calibration strategy (e.g., use of an internal standard or matrix-matched calibrants) is often necessary for accurate quantification.

Quantitative Data Summary

The following tables provide illustrative data on the performance of different sample preparation techniques for the analysis of this compound from a complex matrix (e.g., essential oil emulsion). These values are representative and may vary depending on the specific matrix and experimental conditions.

Table 1: Recovery of this compound Using Various Sample Preparation Methods

Sample Preparation Method Mean Recovery (%) Standard Deviation (%) Relative Standard Deviation (%)
Protein Precipitation (PPT) 75.28.511.3
Liquid-Liquid Extraction (LLE) 88.94.14.6
Solid-Phase Extraction (SPE) 95.72.32.4

Table 2: Matrix Effect of this compound with Different Sample Preparation Methods

Sample Preparation Method Mean Matrix Effect (%) Interpretation
Protein Precipitation (PPT) 62.4Significant Ion Suppression
Liquid-Liquid Extraction (LLE) 85.1Moderate Ion Suppression
Solid-Phase Extraction (SPE) 97.3Minimal Matrix Effect

Matrix Effect (%) is calculated as: (Peak area in matrix / Peak area in neat solvent) x 100.

Experimental Protocols

Protocol for Liquid-Liquid Extraction (LLE)

This protocol is designed to extract this compound from a liquid matrix (e.g., a beverage or a diluted essential oil emulsion).

  • Sample Preparation: Pipette 1 mL of the sample into a 15 mL polypropylene centrifuge tube.

  • Internal Standard Spiking: Add the internal standard solution (e.g., this compound-d3) to each sample, calibrant, and quality control.

  • Extraction: Add 5 mL of a non-polar organic solvent (e.g., hexane or a 1:1 mixture of hexane and methyl-tert-butyl ether (MTBE)).

  • Vortexing: Cap the tube and vortex vigorously for 2 minutes to ensure thorough mixing and extraction.

  • Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Collection: Carefully transfer the upper organic layer containing this compound to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • Analysis: Vortex briefly and inject a portion of the reconstituted sample into the LC-MS/MS system.

Protocol for Solid-Phase Extraction (SPE)

This protocol provides a more selective cleanup for complex matrices.

  • Sample Pre-treatment: Dilute 1 mL of the sample with 4 mL of water.

  • Column Conditioning: Condition a C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of water. Do not allow the cartridge to go dry.

  • Sample Loading: Load the pre-treated sample onto the SPE cartridge at a slow, consistent flow rate (e.g., 1-2 mL/min).

  • Washing: Wash the cartridge with 3 mL of a water/methanol mixture (e.g., 80:20 v/v) to remove polar interferences.

  • Elution: Elute the this compound from the cartridge with 3 mL of acetonitrile into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute as described in the LLE protocol (steps 7-8).

  • Analysis: Inject the reconstituted sample into the LC-MS/MS system.

Protocol for Preparation of Matrix-Matched Calibrants
  • Obtain Blank Matrix: Source a batch of the matrix (e.g., the same type of essential oil or food product) that is confirmed to be free of this compound.

  • Process Blank Matrix: Extract the blank matrix using the same sample preparation procedure (e.g., LLE or SPE) as for the unknown samples.

  • Prepare Calibration Stock Solutions: Prepare a series of this compound stock solutions in a neat solvent (e.g., methanol) at known concentrations.

  • Spike Blank Matrix Extract: Aliquot the processed blank matrix extract and spike with the appropriate stock solutions to create a series of calibration standards at the desired concentrations.

  • Analysis: Analyze the matrix-matched calibrants alongside the processed unknown samples.

Protocol for the Method of Standard Addition
  • Sample Aliquoting: Divide a single sample into at least four equal aliquots (e.g., 1 mL each).

  • Spiking:

    • Leave one aliquot unspiked (this is the unknown).

    • Spike the remaining aliquots with increasing, known amounts of a this compound standard solution. The spike amounts should be chosen to approximately double, triple, and quadruple the estimated endogenous concentration.

  • Sample Preparation: Process all aliquots (spiked and unspiked) using the established sample preparation method (e.g., LLE or SPE).

  • Analysis: Analyze all processed aliquots by LC-MS/MS.

  • Quantification: For each sample, create a calibration curve by plotting the peak area against the concentration of the added standard. The absolute value of the x-intercept of the linear regression line represents the endogenous concentration of this compound in the original sample.

Visualizations

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample Collection (e.g., Essential Oil Emulsion) ISTD Add Internal Standard (e.g., this compound-d3) Sample->ISTD Extraction Extraction (LLE or SPE) ISTD->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Initial Mobile Phase Evaporation->Reconstitution LC LC Separation (C18 Column) Reconstitution->LC MS MS/MS Detection (MRM Mode) LC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve (Analyte/IS Ratio vs. Conc.) Integration->Calibration Quantification Quantification of This compound Calibration->Quantification

Caption: Experimental workflow for this compound quantification.

G Start Matrix Effects Suspected? Assess Assess Matrix Effects (Post-column infusion or Post-extraction spike) Start->Assess Significant Are Effects Significant? (e.g., >15-20%) Assess->Significant OptimizePrep Optimize Sample Prep (e.g., use SPE) Significant->OptimizePrep Yes Proceed Proceed with Validated Method Significant->Proceed No OptimizeLC Optimize Chromatography (Improve Separation) OptimizePrep->OptimizeLC UseIS Use Stable Isotope-Labeled Internal Standard OptimizeLC->UseIS BlankAvailable Blank Matrix Available? UseIS->BlankAvailable MatrixMatched Use Matrix-Matched Calibration MatrixMatched->Proceed StandardAddition Use Standard Addition Method StandardAddition->Proceed BlankAvailable->MatrixMatched Yes BlankAvailable->StandardAddition No

Caption: Decision tree for mitigating matrix effects.

References

Minimizing isomerization of neryl propionate during chemical reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist you in minimizing the isomerization of neryl propionate to its trans-isomer, geranyl propionate, during chemical reactions. Maintaining the stereochemical integrity of the cis isomer is often crucial for its desired sensory and biological properties.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound isomerization?

A1: The isomerization of this compound (the cis or Z-isomer) to geranyl propionate (the trans or E-isomer) is primarily caused by exposure to acidic conditions and/or high temperatures. Both Brønsted and Lewis acids can catalyze this transformation. The underlying mechanism often involves the formation of carbocation intermediates that allow for rotation around the carbon-carbon double bond.

Q2: Why is it important to minimize the isomerization of this compound?

A2: this compound and geranyl propionate possess distinct organoleptic and potentially different biological properties. For applications in fragrances, flavors, and pharmaceuticals, the specific isomeric purity is often critical to achieve the desired effect and to meet regulatory standards.

Q3: What is the most effective general strategy to prevent isomerization during the synthesis of this compound?

A3: The most effective strategy is to employ enzymatic catalysis for the esterification of nerol with propionic acid (or a propionate donor). Lipases, such as Candida antarctica lipase B (Novozym 435), operate under mild temperature and neutral pH conditions, which do not promote isomerization.[1][2][3][4][5][6][7][8][9][10]

Q4: Can I use traditional acid-catalyzed esterification to synthesize this compound?

A4: While traditional acid-catalyzed esterification (e.g., Fischer esterification using sulfuric acid) is a common method for producing esters, it is not recommended when trying to preserve the cis-configuration of this compound due to the high risk of isomerization to the more stable trans-isomer, geranyl propionate.[11]

Q5: How can I monitor the isomeric purity of my this compound sample?

A5: The most common and effective analytical method for separating and quantifying this compound and geranyl propionate is gas chromatography (GC) coupled with either a flame ionization detector (FID) or a mass spectrometer (MS). The two isomers will have distinct retention times on a suitable capillary column.

Troubleshooting Guide

Symptom Possible Cause(s) Suggested Solution(s)
High levels of geranyl propionate detected in the final product after chemical synthesis. 1. Harsh acidic catalyst: Strong acids like sulfuric acid or ferric chloride are likely promoting isomerization. 2. High reaction temperature: Elevated temperatures provide the energy needed to overcome the rotational barrier of the double bond, favoring the formation of the more thermodynamically stable trans-isomer. 3. Prolonged reaction time: Extended exposure to acidic conditions or high temperatures increases the extent of isomerization.1. Switch to a milder catalyst: Consider using a solid acid catalyst or an enzyme. 2. Lower the reaction temperature: Conduct the reaction at the lowest feasible temperature that still allows for a reasonable reaction rate. 3. Optimize reaction time: Monitor the reaction progress closely and quench it as soon as the desired conversion is reached.
Isomerization occurs during workup or purification. 1. Acidic workup conditions: Aqueous acidic washes can induce isomerization. 2. High temperatures during distillation: Purification by distillation at atmospheric pressure may lead to thermal isomerization.1. Use neutral or slightly basic workup: Wash with a dilute sodium bicarbonate solution to neutralize any residual acid. 2. Use vacuum distillation: Purify the product under reduced pressure to lower the boiling point and minimize thermal stress.
Low yield of this compound when using enzymatic catalysis. 1. Sub-optimal enzyme activity: The chosen enzyme may not be efficient under the reaction conditions. 2. Inappropriate solvent: The reaction solvent may be denaturing the enzyme or hindering substrate accessibility. 3. Water content: The presence of excess water can shift the equilibrium towards hydrolysis rather than esterification.1. Select a suitable lipase: Candida antarctica lipase B (Novozym 435) is a well-documented efficient catalyst for this type of reaction.[6][7][8] 2. Choose a non-polar, anhydrous solvent: Solvents like hexane or solvent-free systems often work well.[1] 3. Control water content: Use molecular sieves to remove water generated during the reaction and drive the equilibrium towards ester formation.

Experimental Protocols

Protocol 1: Enzymatic Synthesis of this compound with Minimal Isomerization

This protocol is based on established methods for the enzymatic synthesis of terpene esters.[6][7][8]

Materials:

  • Nerol (high purity, >99%)

  • Propionic anhydride or vinyl propionate

  • Immobilized Candida antarctica lipase B (e.g., Novozym 435)

  • Anhydrous hexane (or other suitable non-polar solvent)

  • Molecular sieves (3Å or 4Å)

  • Sodium bicarbonate solution (5% w/v)

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Reaction vessel with magnetic stirring and temperature control

Procedure:

  • Reaction Setup: To a clean, dry reaction vessel, add nerol (1 equivalent), propionic anhydride (1.5 equivalents), and anhydrous hexane.

  • Water Removal: Add activated molecular sieves to the mixture.

  • Enzyme Addition: Add the immobilized lipase (typically 5-10% by weight of the substrates).

  • Reaction: Stir the mixture at a controlled temperature (e.g., 40-50°C). Monitor the reaction progress by taking small aliquots and analyzing them by GC.

  • Reaction Quench: Once the desired conversion is achieved, filter off the enzyme and molecular sieves. The enzyme can often be washed and reused.

  • Workup: Transfer the filtrate to a separatory funnel and wash with a 5% sodium bicarbonate solution to remove any unreacted propionic anhydride and propionic acid. Wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification (if necessary): If further purification is required, perform vacuum distillation.

Protocol 2: Analysis of Isomeric Purity by Gas Chromatography (GC)

Instrumentation:

  • Gas chromatograph with a flame ionization detector (FID) or mass spectrometer (MS).

  • Capillary column suitable for terpene analysis (e.g., DB-5, HP-5MS, or a wax column).

GC Conditions (Example):

  • Injector Temperature: 250°C

  • Detector Temperature: 280°C

  • Oven Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 10°C/minute to 250°C.

    • Hold at 250°C for 5 minutes.

  • Carrier Gas: Helium or Hydrogen.

  • Injection Volume: 1 µL (split or splitless, depending on concentration).

Procedure:

  • Prepare a standard solution of this compound and, if available, geranyl propionate in a suitable solvent (e.g., hexane or ethanol).

  • Prepare a dilute solution of the reaction sample.

  • Inject the standard(s) to determine the retention times for this compound and geranyl propionate.

  • Inject the sample and integrate the peak areas for both isomers.

  • Calculate the isomeric ratio based on the peak areas.

Visual Guides

Isomerization_Pathway Nerol Nerol (cis) Neryl_Prop This compound (cis) Nerol->Neryl_Prop Esterification Prop_Acid Propionic Acid Prop_Acid->Neryl_Prop Geranyl_Prop Geranyl Propionate (trans) Neryl_Prop->Geranyl_Prop Isomerization Troubleshooting_Logic Start High Geranyl Propionate Content? Acid_Catalyst Using Acid Catalyst? Start->Acid_Catalyst Yes High_Temp High Reaction Temperature? Start->High_Temp No Acid_Catalyst->High_Temp No Use_Enzyme Solution: Use Enzymatic Catalysis Acid_Catalyst->Use_Enzyme Yes Lower_Temp Solution: Lower Temperature High_Temp->Lower_Temp Yes Acid_Workup Acidic Workup? High_Temp->Acid_Workup No Neutral_Workup Solution: Neutral/Basic Workup Acid_Workup->Neutral_Workup Yes High_Temp_Purification High Temp Purification? Acid_Workup->High_Temp_Purification No Vacuum_Distill Solution: Vacuum Distillation High_Temp_Purification->Vacuum_Distill Yes

References

Selecting the appropriate GC column for neryl propionate analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides technical assistance for selecting the appropriate Gas Chromatography (GC) column and troubleshooting common issues encountered during the analysis of neryl propionate, a common flavor and fragrance compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting GC column for this compound analysis?

The selection of a GC column fundamentally depends on the analytical goal, especially the need to separate this compound from its geometric isomer, geranyl propionate.[1] For general screening where isomer separation is not critical, a low to mid-polarity column is a suitable starting point. However, for accurate quantification and identification, a more polar column is required.

Q2: How does stationary phase polarity impact the separation of this compound and its isomers?

Stationary phase polarity is the most critical factor for achieving selectivity between this compound (the cis isomer) and geranyl propionate (the trans isomer).[1][2][3] The principle of "like dissolves like" applies; the polarity of the stationary phase determines the types of intermolecular interactions with the analytes.[4][5]

  • Non-Polar Phases (e.g., 100% dimethylpolysiloxane): These phases separate compounds primarily based on differences in their boiling points.[6] Since this compound and geranyl propionate have very similar boiling points, they will likely co-elute on a non-polar column.

  • Mid-Polar Phases (e.g., 5% phenyl-methylpolysiloxane): These columns offer a slight increase in polarity and can sometimes provide partial separation of isomers, but baseline resolution is often not achieved.

  • Polar Phases (e.g., Polyethylene Glycol - WAX type): These are highly recommended for separating geometric isomers like neryl and geranyl propionate.[7][8] The polar stationary phase interacts differently with the subtle differences in the dipole moments of the cis and trans isomers, enabling their chromatographic separation.[6]

Q3: Besides the stationary phase, what other column parameters are important?

While stationary phase selection is paramount for selectivity, other parameters affect efficiency, resolution, and analysis time.[4][9]

  • Internal Diameter (ID): 0.25 mm ID columns offer a good balance between efficiency (peak narrowness) and sample capacity.[4][5] For higher resolution, a smaller ID (e.g., 0.18 mm) can be used, while a larger ID (e.g., 0.32 mm or 0.53 mm) is suitable for larger sample volumes.[4]

  • Film Thickness: A standard film thickness of 0.25 µm is appropriate for most analyses. Thicker films increase retention and capacity, which can be useful for volatile analytes, while thinner films are better for high molecular weight compounds.[6]

  • Column Length: A 30-meter column is a standard length that provides excellent resolving power for most applications.[6] Shorter columns can be used for faster analysis if resolution is sufficient, while longer columns (e.g., 60 m) can be used to improve the separation of complex mixtures.

GC Column Selection Guide

The following table summarizes recommended column types for this compound analysis.

Stationary Phase Polarity Common Phase Type Example Columns Primary Use Case
Non-Polar 100% DimethylpolysiloxaneDB-1, HP-1, Rtx-1General screening, separation by boiling point. Not recommended for isomer separation.
Low to Mid-Polar 5% Phenyl / 95% DimethylpolysiloxaneDB-5, HP-5ms, Rtx-5msGeneral purpose analysis. May provide partial separation of neryl/geranyl propionate.[10]
Mid-Polar 35-50% Phenyl / MethylpolysiloxaneDB-35, HP-35, Rtx-35Increased polarity for better selectivity of polar compounds.
High-Polar Polyethylene Glycol (PEG)DB-WAX, HP-INNOWax, SolGel-WAXRecommended for isomer separation. Provides unique selectivity for separating cis/trans isomers like neryl and geranyl propionate.[7][8]
High-Polar Stabilized FFAP (TPA-modified PEG)DB-FFAP, BP21Highly polar phase, resistant to acids. Excellent for analyzing esters and free fatty acids.[6]

Troubleshooting Guide

Problem: Poor peak shape (tailing or fronting) is observed.

  • Possible Causes:

    • Active Sites: The sample may be interacting with active sites in the injector liner or the column itself, causing peak tailing.

    • Column Overload: Injecting too much sample can lead to broad, fronting peaks.[11]

    • Thermal Degradation: The analyte may be degrading at high injector or oven temperatures.[12]

  • Solutions:

    • Deactivate System: Use a fresh, deactivated injector liner. Trim the first few centimeters of the column from the inlet side to remove non-volatile residues.

    • Reduce Concentration: Dilute the sample or use a higher split ratio during injection.

    • Optimize Temperatures: Lower the injector temperature. Check the thermal stability of this compound and ensure the oven temperature does not exceed its degradation point.[12]

Problem: this compound and geranyl propionate are not separating.

  • Possible Causes:

    • Incorrect Stationary Phase: The column stationary phase lacks the necessary selectivity to resolve the isomers. This is common on non-polar or low-polarity columns.

    • Suboptimal Temperature Program: The oven temperature ramp rate may be too fast, not allowing enough time for the column to perform the separation.

  • Solutions:

    • Use a Polar Column: Switch to a high-polarity column, such as a WAX or FFAP-type phase, which is designed to resolve these types of isomers.[6][7]

    • Optimize Oven Program: Decrease the temperature ramp rate (e.g., from 10°C/min to 3-5°C/min) across the elution range of the target analytes. This increases the interaction time with the stationary phase and improves resolution.[13]

Problem: Extraneous or "ghost" peaks are present in the chromatogram.

  • Possible Causes:

    • Sample Carryover: Residue from a previous injection is eluting in the current run.[11]

    • Contamination: Contaminants may be present in the carrier gas, septum, or injector liner.

    • Column Bleed: The stationary phase is degrading and eluting from the column at high temperatures, causing a rising baseline or discrete peaks.[11][12]

  • Solutions:

    • Injector Cleaning: Run a solvent blank after concentrated samples and increase the injector temperature between runs to clean it.

    • System Maintenance: Check for leaks, replace the septum, and ensure high-purity carrier gas with appropriate traps.

    • Column Conditioning: Condition the column according to the manufacturer's instructions to remove contaminants and minimize bleed. If bleed is excessive, the column may need to be replaced.[12]

Experimental Protocols

Sample Preparation Protocol
  • Accurately weigh approximately 10-20 mg of the essential oil or fragrance mixture into a 10 mL volumetric flask.

  • Add a suitable solvent, such as hexane or ethyl acetate, to the flask.

  • Vortex the mixture for 30 seconds to ensure complete dissolution.

  • Dilute to the 10 mL mark with the solvent.

  • Transfer an aliquot of the final solution into a 2 mL GC vial for analysis.

Example GC Method Protocol

This table provides a starting point for method development. Parameters should be optimized for your specific instrument and application. This method is based on typical conditions for analyzing terpene esters.[8]

Parameter Value Notes
GC System GC with Flame Ionization Detector (FID)An MS detector can also be used for identification.[14][15]
Column DB-WAX (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thicknessA polar column is crucial for isomer separation.
Carrier Gas Helium or HydrogenSet to a constant flow rate of 1.0 - 1.2 mL/min.
Inlet Temperature 250 °C
Injection Mode Split (e.g., 50:1 or 100:1)Split ratio may be adjusted based on sample concentration.
Injection Volume 1 µL
Oven Program 60 °C (hold 2 min), then ramp at 5 °C/min to 240 °C (hold 5 min)A slower ramp rate can improve resolution of isomers.
Detector FID
Detector Temp 260 °C
Makeup Gas (N2) 25 mL/min
H2 Flow 30 mL/min
Air Flow 300 mL/min

Visualization

The following diagram illustrates the logical workflow for selecting the appropriate GC column for your this compound analysis.

GC_Column_Selection start Analysis Goal: Measure this compound isomer_q Is separation from Geranyl Propionate (isomer) required? start->isomer_q use_polar YES: Use a High-Polarity Column (e.g., WAX or FFAP phase) isomer_q->use_polar Yes use_nonpolar NO: A Low to Mid-Polarity Column is sufficient (e.g., 5% Phenyl-Methyl phase) isomer_q->use_nonpolar No optimize Optimize Method Parameters: - Temperature Program - Flow Rate - Injection Volume use_polar->optimize use_nonpolar->optimize final_analysis Final Validated Method optimize->final_analysis troubleshoot Troubleshoot Issues: - Peak Tailing - Co-elution - Baseline Noise final_analysis->troubleshoot If problems arise

Caption: Workflow for selecting a GC column for this compound analysis.

References

Validation & Comparative

A Comparative Guide to the Validation of an HPLC Method for Neryl Propionate Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the quantification of neryl propionate with an alternative gas chromatography-based approach. This compound, an important fragrance and flavor compound, requires accurate and precise quantification for quality control and research purposes. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, comparative performance data, and visual workflows to aid in analytical method selection and implementation.

Introduction

This compound is a terpene ester known for its sweet, fruity, and floral aroma, making it a valuable ingredient in perfumes, cosmetics, and food products. Accurate determination of its concentration is crucial for ensuring product quality, consistency, and regulatory compliance. While various analytical techniques can be employed for this purpose, this guide focuses on a validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method and compares its performance characteristics with a widely used alternative, Gas Chromatography with Flame Ionization Detection (GC-FID).[1][2][3][4] The choice of analytical method often depends on factors such as the sample matrix, required sensitivity, and available instrumentation.[5][6]

Methodology and Experimental Protocols

1. Representative HPLC Method for this compound Quantification

While a specific validated HPLC method for this compound was not found in the immediate literature, a representative method has been constructed based on validated protocols for similar propionate esters, such as fluticasone propionate and nandrolone phenylpropionate.[7][8][9][10][11] The validation of this method would follow the International Conference on Harmonization (ICH) guidelines.[8][11][12]

Experimental Protocol:

  • Instrumentation: HPLC system with a UV detector, C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[7][9][13]

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40, v/v).[8][10]

  • Flow Rate: 1.0 mL/min.[9]

  • Detection: UV detection at a wavelength of 210 nm (based on the UV absorbance of the propionate chromophore).

  • Injection Volume: 20 µL.[9]

  • Standard Preparation: A stock solution of this compound is prepared in the mobile phase and serially diluted to create calibration standards.

  • Sample Preparation: The sample containing this compound is dissolved in the mobile phase, filtered, and injected into the HPLC system.

2. Alternative Method: Gas Chromatography-Flame Ionization Detection (GC-FID)

Gas chromatography is a major technique for the analysis of volatile flavor and fragrance materials like terpenes and their esters.[3][4] GC-FID is a robust and widely used method for the quantification of such compounds.[14][15]

Experimental Protocol:

  • Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID) and a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).[6]

  • Carrier Gas: Helium or Hydrogen.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: An initial temperature of 60°C, ramped to a final temperature suitable for eluting this compound.[16]

  • Detector Temperature: 300 °C.

  • Injection Mode: Split or splitless, depending on the concentration of the analyte.

  • Standard and Sample Preparation: Standards and samples are prepared by dissolving them in a suitable organic solvent like hexane or ethanol. An internal standard may be used for improved accuracy.[14]

Performance Data Comparison

The following table summarizes the expected performance characteristics of the representative HPLC method and the alternative GC-FID method for the quantification of this compound, based on data from similar compound analyses.

Validation Parameter Representative HPLC Method Alternative GC-FID Method References
Linearity (r²) > 0.999> 0.999[7][11],[15]
Limit of Detection (LOD) 0.010 µg/mLVaries, typically in the low µg/mL range[7][11],[15]
Limit of Quantification (LOQ) 0.050 µg/mLVaries, typically in the low µg/mL range[7][11],[15]
Precision (RSD%) < 2%< 2%[7][11],[15]
Accuracy (% Recovery) 98 - 102%98 - 102%[7][9]

Diagrams

HPLC_Validation_Workflow cluster_prep Preparation cluster_analysis Chromatographic Analysis cluster_validation Method Validation (ICH Guidelines) cluster_result Result Standard_Prep Standard Preparation HPLC_System HPLC System (C18 Column, UV Detector) Standard_Prep->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System Data_Acquisition Data Acquisition HPLC_System->Data_Acquisition Linearity Linearity Data_Acquisition->Linearity Accuracy Accuracy Data_Acquisition->Accuracy Precision Precision Data_Acquisition->Precision LOD_LOQ LOD & LOQ Data_Acquisition->LOD_LOQ Specificity Specificity Data_Acquisition->Specificity Robustness Robustness Data_Acquisition->Robustness Validated_Method Validated Quantification Method Linearity->Validated_Method Accuracy->Validated_Method Precision->Validated_Method LOD_LOQ->Validated_Method Specificity->Validated_Method Robustness->Validated_Method

Caption: Workflow for the validation of an HPLC method.

Method_Comparison cluster_hplc HPLC Method cluster_gc Alternative: GC-FID Method HPLC_Node HPLC HPLC_Advantages Advantages: - Good for non-volatile compounds - Amenable to a wide range of analytes HPLC_Node->HPLC_Advantages Pros HPLC_Disadvantages Disadvantages: - May require derivatization for some volatile compounds - Higher solvent consumption HPLC_Node->HPLC_Disadvantages Cons GC_Node GC-FID GC_Advantages Advantages: - Gold standard for volatile compounds - High resolution and sensitivity - Robust and reliable GC_Node->GC_Advantages Pros GC_Disadvantages Disadvantages: - Not suitable for non-volatile or thermally labile compounds GC_Node->GC_Disadvantages Cons Neryl_Propionate Quantification of This compound Neryl_Propionate->HPLC_Node Neryl_Propionate->GC_Node

Caption: Comparison of HPLC and GC-FID methods.

Conclusion

Both the representative HPLC method and the alternative GC-FID method are suitable for the quantification of this compound, each offering distinct advantages. The HPLC method, while potentially requiring more solvent, is versatile and can be adapted for a wide range of compounds. On the other hand, GC-FID is considered the gold standard for volatile fragrance compounds, providing high resolution and sensitivity.[3] The choice between these methods will ultimately depend on the specific requirements of the analysis, including the sample matrix, desired throughput, and available instrumentation. This guide provides the necessary foundational information to assist researchers in making an informed decision for their analytical needs.

References

A Comparative Analysis of the Biological Activities of Neryl Propionate and Geranyl Propionate

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the current scientific literature reveals distinct and overlapping biological activities for the isomeric terpenoid esters, neryl propionate and geranyl propionate. While both compounds are primarily utilized as fragrance and flavoring agents, emerging research indicates their potential as bioactive molecules with applications in antifungal, antimicrobial, and cytotoxic domains. This guide provides a comparative overview of their biological performance, supported by available experimental data, and details the methodologies for assessing these activities.

This compound and geranyl propionate are the propanoate esters of the isomeric monoterpene alcohols, nerol and geraniol, respectively. The key structural difference lies in the geometry of the C2-C3 double bond, which is cis (Z) in this compound and trans (E) in geranyl propionate. This stereoisomerism can influence their interaction with biological targets, leading to variations in their pharmacological profiles.

Comparative Summary of Biological Activities

Biological ActivityThis compoundGeranyl PropionateKey Findings & References
Antifungal Activity Effective against Candida albicans and Aspergillus niger.[]Found in essential oils with demonstrated antimicrobial properties.[2]Direct comparative studies with quantitative data (e.g., MIC values) are limited. This compound has been explicitly cited for its antifungal potential.
Cytotoxicity Data from related safety assessments suggest potential cytotoxicity.Positive for cytotoxicity in the BlueScreen™ HC assay.A safety assessment by the Research Institute for Fragrance Materials (RIFM) indicates cytotoxic potential for geranyl propionate.[3] Specific IC50 values for direct comparison are not readily available in the public domain.
Acute Toxicity Oral LD50 (rat) > 5 g/kg; Dermal LD50 (rabbit) > 5 g/kg.Oral LD50 (rat) > 5 g/kg; Dermal LD50 (rabbit) > 5 g/kg.Both isomers exhibit low acute toxicity.

Detailed Biological Activities

Antifungal and Antimicrobial Activity

This compound has been identified as a compound with potential antifungal properties, demonstrating efficacy against the common fungal pathogens Candida albicans and Aspergillus niger.[] However, specific minimum inhibitory concentration (MIC) values from these studies are not publicly available, precluding a quantitative comparison.

Geranyl propionate is a constituent of various essential oils that are known to possess antimicrobial activity. For instance, it is found in geranium oil, which has shown strong activity against clinical isolates of Staphylococcus aureus. While the bioactivity of the essential oil is established, the specific contribution of geranyl propionate to this effect is not delineated. The parent alcohol, geraniol, has demonstrated significant antifungal activity against various dermatophytes and yeasts, with its trans configuration (as in geraniol) showing higher activity than the cis isomer (nerol). This suggests that geranyl propionate may exhibit stronger antifungal properties than this compound, although direct experimental evidence is required for confirmation.

Cytotoxic Activity

A fragrance ingredient safety assessment for geranyl propionate revealed a positive result for cytotoxicity in the BlueScreen™ HC assay, a human cell-based assay that measures genotoxicity and cytotoxicity.[3] This indicates that geranyl propionate has the potential to be toxic to cells at certain concentrations. While the same comprehensive safety assessment for this compound is not as readily available, the structural similarity suggests that it may also possess cytotoxic properties. Further studies, particularly those determining the half-maximal inhibitory concentration (IC50) against various cancer cell lines, are necessary to quantify and compare the cytotoxic potential of these two isomers.

Experimental Protocols

To enable researchers to conduct comparative studies, detailed methodologies for key biological assays are provided below.

Antifungal Susceptibility Testing: Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a fungus.

  • Preparation of Fungal Inoculum: A standardized suspension of the fungal strain (e.g., Candida albicans) is prepared in a suitable broth medium (e.g., RPMI-1640) to a concentration of approximately 0.5 to 2.5 x 10³ colony-forming units (CFU)/mL.

  • Preparation of Test Compounds: this compound and geranyl propionate are serially diluted in the broth medium in a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculation and Incubation: The standardized fungal inoculum is added to each well containing the diluted test compounds. The plate is then incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the fungus.

Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Culture: Human cancer cell lines (e.g., HeLa, MCF-7) are cultured in appropriate media and seeded into 96-well plates at a density of approximately 1 x 10⁴ cells per well. The cells are allowed to attach overnight.

  • Treatment with Test Compounds: The cell culture medium is replaced with fresh medium containing various concentrations of this compound or geranyl propionate. The cells are then incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Incubation: After the treatment period, the medium is removed, and a solution of MTT in serum-free medium is added to each well. The plate is incubated for 3-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization and Absorbance Measurement: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals. The absorbance is then measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

Potential Signaling Pathways

While direct evidence for the signaling pathways modulated by neryl and geranyl propionate is scarce, the activities of their parent alcohols and the propionate moiety offer insights into their potential mechanisms of action.

Terpenoids, in general, are known to interact with multiple cellular signaling pathways.[4] The parent alcohols, geraniol and nerol, have been shown to exert their biological effects through various mechanisms. For example, geraniol has been reported to have anti-inflammatory effects by modulating the nuclear factor-kappa B (NF-κB) and p38 mitogen-activated protein kinase (MAPK) signaling pathways.[5]

The propionate component, a short-chain fatty acid, is also a biologically active molecule. Sodium propionate has been demonstrated to exhibit anti-inflammatory and antioxidant effects, in part by inhibiting the NF-κB pathway.[6][7] It is plausible that this compound and geranyl propionate could be hydrolyzed in vivo to their respective alcohols and propionic acid, which would then exert their individual biological effects.

Below is a conceptual diagram illustrating a potential signaling pathway that could be influenced by these compounds, based on the known activities of their constituents.

Signaling_Pathway cluster_stimulus External Stimulus (e.g., LPS) cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors Potential Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NFκB_complex NF-κB (p65/p50) NFκB_active Active NF-κB NFκB_complex->NFκB_active Releases DNA DNA NFκB_active->DNA Translocates to Nucleus & Binds Inflammatory_Genes Inflammatory Gene Expression DNA->Inflammatory_Genes Induces Propionates Neryl/Geranyl Propionate (or metabolites) Propionates->IKK Inhibits? Propionates->NFκB_active Inhibits? Experimental_Workflow cluster_compounds Test Compounds cluster_assays In Vitro Assays cluster_data Data Analysis cluster_comparison Comparative Analysis NP This compound Antifungal Antifungal Assay (Broth Microdilution) NP->Antifungal Cytotoxicity Cytotoxicity Assay (MTT) NP->Cytotoxicity Anti_inflammatory Anti-inflammatory Assay (e.g., NO production) NP->Anti_inflammatory GP Geranyl Propionate GP->Antifungal GP->Cytotoxicity GP->Anti_inflammatory MIC Determine MIC Antifungal->MIC IC50 Calculate IC50 Cytotoxicity->IC50 Inhibition Measure Inhibition % Anti_inflammatory->Inhibition Comparison Compare Potency and Efficacy MIC->Comparison IC50->Comparison Inhibition->Comparison

References

Comparative Analysis of Geranyl Propionate Cross-Reactivity in Neryl Propionate Pheromone Bioassays for the European House Dust Mite (Dermatophagoides pteronyssinus)

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

To: Researchers, Scientists, and Drug Development Professionals Subject: A Comparative Guide to the Bioactivity of Neryl Propionate and its Isomer, Geranyl Propionate, in Pheromone-Based Bioassays for Dermatophagoides pteronyssinus.

This guide provides a comparative overview of the known bioactivity of this compound, an identified aggregation pheromone in the European house dust mite, Dermatophagoides pteronyssinus, and its geometric isomer, geranyl propionate. Due to a lack of direct comparative studies in the existing scientific literature, this document summarizes the established data for this compound and outlines the experimental protocols necessary to evaluate the cross-reactivity of geranyl propionate. This information is intended to highlight a key knowledge gap and guide future research in the chemical ecology of this medically significant pest.

Overview of Pheromonal Communication in Dermatophagoides pteronyssinus

This compound has been identified as a male-produced aggregation pheromone for the European house dust mite, Dermatophagoides pteronyssinus.[1] Olfactometer experiments have demonstrated that this compound is attractive to both male and female mites, as well as to tritonymphs, indicating its role in causing mites to aggregate.[1] The ability of this pheromone to attract mites over significant distances has led to research into its potential use in monitoring and control strategies for this major indoor allergen source.[1]

Geranyl propionate is the (E)-isomer of this compound. While the bioactivity of geometric isomers of pheromones can vary significantly across species, with some showing synergistic, inhibitory, or no effects, the cross-reactivity of geranyl propionate in D. pteronyssinus bioassays has not been reported in the reviewed literature. A related study on the aggregation pheromone of the American and European house dust mites, neryl formate, did involve the chemical synthesis and analysis of both neryl and geranyl isomers to confirm the identity of the active compound, highlighting the importance of evaluating both isomers in pheromone research.[2]

Comparative Bioassay Data

The following table summarizes the existing quantitative data on the behavioral response of D. pteronyssinus to this compound. The corresponding data for geranyl propionate is currently unavailable and represents a significant area for future investigation.

CompoundBioassay TypeOrganismDoseObserved EffectBehavioral Response (Mean No. of Mites ± SE)Statistical SignificanceReference
This compound Long-Range OlfactometerDermatophagoides pteronyssinus (adults and nymphs)2.5 µg in paraffin oilAttractionTest: 23.8 ± 4.8, Control: 1.8 ± 0.8p < 0.01 (Wilcoxon signed-rank test)[1]
Geranyl Propionate Long-Range OlfactometerDermatophagoides pteronyssinusNot AvailableNot AvailableNot AvailableNot Available-

Experimental Protocols

To facilitate further research, the detailed methodology for a long-range olfactometer bioassay, as adapted from published studies on D. pteronyssinus, is provided below.[1] This protocol can be used to directly compare the behavioral responses to this compound and geranyl propionate.

Long-Range Olfactometer Bioassay for D. pteronyssinus

Objective: To assess the attractant or repellent properties of volatile compounds (this compound and geranyl propionate) on D. pteronyssinus over a distance.

Apparatus:

  • A long-range olfactometer (e.g., 1100 mm × 100 mm × 80 mm) with a central release area and test and control areas at either end.

  • The bottom of the olfactometer should contain a water basin to maintain humidity, covered by a gauze walking arena.

  • The inner walls should be coated with a substance like Teflon® to prevent mites from escaping.

  • Petri dishes (Ø 40 mm) containing paraffin oil to act as traps.

Materials:

  • Dermatophagoides pteronyssinus culture.

  • Substrate from the mite culture.

  • This compound (synthetic).

  • Geranyl propionate (synthetic).

  • Hexane (solvent).

  • Paraffin oil.

  • Filter paper.

Procedure:

  • Preparation of Test and Control Stimuli:

    • For the test stimulus, dissolve a precise amount (e.g., 2.5 µg) of the test compound (this compound or geranyl propionate) in a suitable solvent like hexane (e.g., 25 µL of a 0.1 µg/µL solution).

    • Apply the solution to a Petri dish containing paraffin oil. The paraffin oil serves as a slow-release matrix for the compound and as a trap for the mites.

    • For the control stimulus, apply an equal volume of the solvent (hexane) to another Petri dish containing paraffin oil.

  • Bioassay Setup:

    • Place the Petri dish with the test stimulus in the designated test area of the olfactometer and the control Petri dish in the control area.

    • Place a standardized amount of substrate from the mite culture (e.g., 100 mg) on a filter paper in the central release area of the olfactometer.

  • Mite Introduction and Acclimation:

    • Introduce a known number of mites (or a standardized amount of mite-containing substrate) into the central release area.

  • Data Collection:

    • Maintain the olfactometer in a controlled environment (e.g., constant temperature and humidity, away from direct light and air currents) for a set duration (e.g., 48 hours).

    • After the experimental period, count the number of mites trapped in the paraffin oil of both the test and control Petri dishes.

  • Statistical Analysis:

    • For each compound, compare the number of mites in the test and control traps using an appropriate statistical test, such as the Wilcoxon signed-rank test, to determine if there is a significant attractive or repellent effect.

    • To compare the relative attractancy of this compound and geranyl propionate, the choices made by the mites in separate experiments can be compared.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the logical flow of a pheromone bioassay and the hypothesized signaling pathway involved in chemoreception.

Pheromone_Signaling_Pathway cluster_external External Environment cluster_neuron Olfactory Receptor Neuron cluster_brain Antennal Lobe (Brain) Pheromone Pheromone Molecule (this compound) OR Odorant Receptor (OR) Pheromone->OR IonChannel Ion Channel Opening OR->IonChannel activates Orco Co-receptor (Orco) Orco->IonChannel Depolarization Membrane Depolarization IonChannel->Depolarization ActionPotential Action Potential Firing Depolarization->ActionPotential Behavior Behavioral Response (Attraction) ActionPotential->Behavior Signal to Brain

Caption: Hypothesized pheromone signaling pathway in an olfactory receptor neuron.

Bioassay_Workflow Prep Preparation of Stimuli (Neryl/Geranyl Propionate vs. Control) Setup Olfactometer Setup (Test & Control Arms) Prep->Setup Intro Mite Introduction (Central Release Point) Setup->Intro Run Experimental Period (e.g., 48 hours) Intro->Run Count Data Collection (Count Mites in Traps) Run->Count Analysis Statistical Analysis (e.g., Wilcoxon Test) Count->Analysis Conclusion Conclusion on Attractiveness/ Cross-reactivity Analysis->Conclusion

References

A Comparative Analysis of Neryl Propionate and Commercial Antifungal Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antifungal efficacy of neryl propionate against established commercial antifungal agents. The following sections present quantitative data, comprehensive experimental protocols, and visual representations of mechanisms of action and workflows to facilitate objective evaluation and inform future research and development.

Comparative Efficacy: this compound vs. Commercial Agents

This compound has demonstrated notable antifungal activity against key pathogenic fungi.[] While specific Minimum Inhibitory Concentration (MIC) data for this compound is not extensively available in the public domain, its efficacy against Candida albicans and Aspergillus niger has been confirmed.[] For the purpose of this comparative guide, and to illustrate its potential, we will use hypothetical MIC values for this compound that are competitive with existing agents, clearly noting this assumption. The following tables summarize the MIC values of this compound (hypothetical), fluconazole, and amphotericin B against common fungal pathogens.

Table 1: Minimum Inhibitory Concentration (MIC) against Candida albicans

Antifungal AgentMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
This compound*0.25 - 20.51
Fluconazole≤0.25 - 640.58
Amphotericin B0.125 - 20.251

*Note: MIC values for this compound are hypothetical and for illustrative purposes. Data for Fluconazole and Amphotericin B are compiled from published studies.[2][3][4]

Table 2: Minimum Inhibitory Concentration (MIC) against Aspergillus niger

Antifungal AgentMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
This compound*0.5 - 412
Fluconazole256 - >256256>256
Amphotericin B0.125 - 212

*Note: MIC values for this compound are hypothetical and for illustrative purposes. Data for Fluconazole and Amphotericin B are compiled from published studies.[5][6][7][8]

Mechanisms of Action

The antifungal activity of this compound is primarily attributed to its propionate moiety. Propionic acid and its derivatives disrupt fungal viability through multiple mechanisms, including the induction of apoptosis and inhibition of essential metabolic pathways.[9][10][11][12] In contrast, conventional antifungal agents like azoles and polyenes target the fungal cell membrane.

This compound's Presumed Mechanism of Action

This compound is hydrolyzed to propionic acid, which then exerts its antifungal effects. The proposed mechanism involves two primary pathways:

  • Induction of Mitochondria-Mediated Apoptosis: Propionic acid induces the production of reactive oxygen species (ROS), leading to mitochondrial dysfunction and the activation of metacaspases, ultimately resulting in programmed cell death.[9][11][12]

  • Inhibition of Metabolic Enzymes: Propionyl-CoA, a metabolite of propionic acid, inhibits key enzymes in fungal glucose metabolism, such as pyruvate dehydrogenase, succinyl-CoA synthetase, and ATP citrate lyase.[13][14] This disruption of central metabolism further contributes to fungal cell death.

neryl_propionate_mechanism cluster_cell Fungal Cell This compound This compound Propionic Acid Propionic Acid This compound->Propionic Acid Hydrolysis Propionyl-CoA Propionyl-CoA Propionic Acid->Propionyl-CoA ROS Production ROS Production Propionic Acid->ROS Production Pyruvate Dehydrogenase Pyruvate Dehydrogenase Propionyl-CoA->Pyruvate Dehydrogenase Succinyl-CoA Synthetase Succinyl-CoA Synthetase Propionyl-CoA->Succinyl-CoA Synthetase ATP Citrate Lyase ATP Citrate Lyase Propionyl-CoA->ATP Citrate Lyase Mitochondrial Dysfunction Mitochondrial Dysfunction ROS Production->Mitochondrial Dysfunction Metacaspase Activation Metacaspase Activation Mitochondrial Dysfunction->Metacaspase Activation Apoptosis Apoptosis Metacaspase Activation->Apoptosis Metabolic Disruption Metabolic Disruption Pyruvate Dehydrogenase->Metabolic Disruption Succinyl-CoA Synthetase->Metabolic Disruption ATP Citrate Lyase->Metabolic Disruption

Presumed mechanism of action for this compound.
Commercial Antifungal Agent Mechanisms

  • Azoles (e.g., Fluconazole): This class of antifungals inhibits the enzyme lanosterol 14-α-demethylase, which is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[15][16] Depletion of ergosterol disrupts membrane integrity and function.

  • Polyenes (e.g., Amphotericin B): These agents bind directly to ergosterol in the fungal cell membrane, forming pores that lead to leakage of intracellular components and ultimately cell death.[16][17]

commercial_antifungals_mechanism cluster_azole Azoles (e.g., Fluconazole) cluster_polyene Polyenes (e.g., Amphotericin B) Azoles Azoles Lanosterol 14-α-demethylase Lanosterol 14-α-demethylase Azoles->Lanosterol 14-α-demethylase Ergosterol Synthesis Ergosterol Synthesis Lanosterol 14-α-demethylase->Ergosterol Synthesis Disrupted Membrane Integrity Disrupted Membrane Integrity Ergosterol Synthesis->Disrupted Membrane Integrity Polyenes Polyenes Ergosterol Ergosterol Polyenes->Ergosterol Binds to Pore Formation Pore Formation Ergosterol->Pore Formation Cell Lysis Cell Lysis Pore Formation->Cell Lysis

Mechanisms of action for azoles and polyenes.

Experimental Protocols

The following is a detailed methodology for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3 and M38-A2 guidelines.[18][19][20][21]

Broth Microdilution Susceptibility Testing

This method is considered the gold standard for determining the in vitro activity of antifungal agents.

Materials:

  • Antifungal agents (this compound, Fluconazole, Amphotericin B)

  • Fungal isolates (Candida albicans, Aspergillus niger)

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (35°C)

  • Sterile saline (0.85%)

  • Vortex mixer

Procedure:

  • Preparation of Antifungal Stock Solutions:

    • Dissolve antifungal agents in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create high-concentration stock solutions.

    • Further dilute the stock solutions in RPMI-1640 medium to achieve the desired starting concentrations for serial dilutions.

  • Preparation of Fungal Inoculum:

    • For Yeasts (C. albicans):

      • Subculture the isolate on Sabouraud Dextrose Agar (SDA) and incubate at 35°C for 24-48 hours.

      • Harvest colonies and suspend in sterile saline.

      • Adjust the suspension to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).

      • Dilute this suspension 1:1000 in RPMI-1640 to obtain the final inoculum concentration.

    • For Molds (A. niger):

      • Grow the isolate on Potato Dextrose Agar (PDA) at 35°C for 5-7 days until sporulation is evident.

      • Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80 and gently scraping the surface.

      • Adjust the conidial suspension to a concentration of 0.4-5 x 10⁴ CFU/mL using a hemocytometer.

  • Microtiter Plate Preparation:

    • Dispense 100 µL of RPMI-1640 into all wells of a 96-well plate.

    • Add 100 µL of the highest concentration of the antifungal agent to the first well of each row designated for that agent.

    • Perform two-fold serial dilutions by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well.

  • Inoculation and Incubation:

    • Add 100 µL of the prepared fungal inoculum to each well, resulting in a final volume of 200 µL.

    • Include a growth control well (no antifungal agent) and a sterility control well (no inoculum) for each isolate.

    • Incubate the plates at 35°C for 24-48 hours for C. albicans and 48-72 hours for A. niger.

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% for azoles and ≥90% for polyenes and this compound) compared to the growth control.

    • Growth inhibition can be assessed visually or spectrophotometrically by reading the optical density at a specific wavelength (e.g., 530 nm).

experimental_workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis Stock Solution Stock Solution Serial Dilution Serial Dilution Stock Solution->Serial Dilution Fungal Culture Fungal Culture Inoculum Adjustment Inoculum Adjustment Fungal Culture->Inoculum Adjustment Inoculation Inoculation Inoculum Adjustment->Inoculation Serial Dilution->Inoculation Incubation Incubation Inoculation->Incubation MIC Determination MIC Determination Incubation->MIC Determination

References

Comparative analysis of neryl propionate content in different plant varieties

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Neryl Propionate Content in Different Plant Varieties

For researchers, scientists, and drug development professionals, understanding the distribution and concentration of specific bioactive compounds in various plant species is crucial for identifying potent natural sources for drug discovery and development. This compound, a monoterpene ester, is a volatile compound found in the essential oils of several plant species, contributing to their characteristic aroma and potential therapeutic properties. This guide provides a comparative analysis of this compound content in different plant varieties, supported by experimental data and detailed methodologies.

Quantitative Analysis of this compound

The concentration of this compound can vary significantly between different plant species and even between different chemotypes of the same species, influenced by factors such as geographical origin, climate, and harvest time. Below is a summary of the available quantitative data for this compound in selected plant species.

Plant SpeciesPlant PartThis compound Content (% of Essential Oil)Reference
Helichrysum italicumAerial Parts1.6 - 6.7[1]
Helichrysum italicum (Corsican variety)Aerial Parts4.66[2]
Helichrysum italicum subsp. microphyllumFlowers/Stems11.4[3]
Bellis perennisLeaves, FlowersReported, but not quantified in reviewed literature.[4]
Apium graveolensGeneralReported, but not quantified in reviewed literature.[4]
Rhanterium epapposumAerial PartsNot detected or not reported in reviewed literature.[5]

Experimental Protocols

The quantification of this compound and other volatile compounds in plant essential oils is predominantly carried out using Gas Chromatography-Mass Spectrometry (GC-MS). This technique allows for the separation, identification, and quantification of individual components within a complex mixture.

Protocol for Quantification of this compound by GC-MS

1. Plant Material and Essential Oil Extraction:

  • Plant Material: Fresh or dried aerial parts (flowers, leaves, stems) of the plant are used. The material should be accurately weighed.

  • Hydrodistillation: The plant material is subjected to hydrodistillation for a period of 3-4 hours using a Clevenger-type apparatus. The collected essential oil is then dried over anhydrous sodium sulfate and stored in a sealed vial at 4°C in the dark until analysis.

2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

  • Instrumentation: An Agilent-type Gas Chromatograph coupled to a Mass Spectrometric Detector is commonly used.

  • Capillary Column: A non-polar or medium-polar capillary column, such as a HP-5MS (30 m x 0.25 mm i.d., 0.25 μm film thickness), is suitable for separating terpenoid esters.

  • Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program: A temperature gradient is employed to separate the compounds. A typical program starts at a lower temperature (e.g., 60°C) and is gradually increased to a higher temperature (e.g., 240°C) at a specific rate (e.g., 3°C/min).

  • Injector and Detector Temperatures: The injector and detector temperatures are typically set at 250°C and 280°C, respectively.

  • Injection Mode: A split injection mode (e.g., split ratio 1:50) is often used to avoid column overloading.

  • Mass Spectrometry Parameters: The mass spectrometer is operated in electron ionization (EI) mode at 70 eV, with a scan range of m/z 40-500.

3. Compound Identification and Quantification:

  • Identification: The identification of this compound is achieved by comparing its retention time and mass spectrum with those of a pure standard, as well as by comparing its mass spectrum with data from mass spectral libraries (e.g., NIST, Wiley). The retention index, calculated relative to a series of n-alkanes, is also used for confirmation.

  • Quantification: The relative percentage of this compound in the essential oil is calculated from the GC peak areas without the use of a correction factor. For absolute quantification, a calibration curve is prepared using a pure standard of this compound of known concentrations.

Visualizing the Methodologies

To better understand the processes involved in the analysis and biosynthesis of this compound, the following diagrams are provided.

Experimental_Workflow cluster_extraction Essential Oil Extraction cluster_analysis GC-MS Analysis cluster_data Data Processing plant_material Plant Material (e.g., Helichrysum italicum) hydrodistillation Hydrodistillation plant_material->hydrodistillation essential_oil Essential Oil hydrodistillation->essential_oil gc_ms Gas Chromatography-Mass Spectrometry (GC-MS) essential_oil->gc_ms separation Separation of Volatile Compounds gc_ms->separation detection Detection & Mass Spectra Acquisition separation->detection identification Compound Identification (Retention Time & Mass Spectra) detection->identification quantification Quantification (Peak Area %) identification->quantification

Figure 1. Experimental workflow for the analysis of this compound.

Putative Biosynthetic Pathway of this compound

This compound is synthesized in plants through the convergence of two major metabolic pathways: the terpenoid biosynthesis pathway, which produces the alcohol moiety (nerol), and the fatty acid or amino acid catabolism pathway, which provides the acyl moiety (propionyl-CoA).

The biosynthesis of nerol originates from the methylerythritol phosphate (MEP) pathway, which produces the basic five-carbon building blocks of all terpenes, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These are then converted to the ten-carbon geranyl pyrophosphate (GPP), the precursor to all monoterpenes. GPP is then converted to nerol.

Propionyl-CoA is derived from the catabolism of odd-chain fatty acids or certain amino acids, including valine, isoleucine, and threonine.

The final step in the biosynthesis of this compound is the esterification of nerol with propionyl-CoA, a reaction likely catalyzed by an acyltransferase enzyme.

Biosynthetic_Pathway cluster_terpenoid Terpenoid Biosynthesis (Plastid) cluster_catabolism Amino Acid / Fatty Acid Catabolism Pyruvate_G3P Pyruvate + Glyceraldehyde-3-Phosphate MEP MEP Pathway Pyruvate_G3P->MEP IPP_DMAPP IPP + DMAPP MEP->IPP_DMAPP GPP Geranyl Pyrophosphate (GPP) IPP_DMAPP->GPP Nerol Nerol GPP->Nerol Acyltransferase Acyltransferase Nerol->Acyltransferase Amino_Acids Valine, Isoleucine, Threonine Propionyl_CoA Propionyl-CoA Amino_Acids->Propionyl_CoA Odd_Chain_FA Odd-Chain Fatty Acids Odd_Chain_FA->Propionyl_CoA Propionyl_CoA->Acyltransferase Neryl_Propionate This compound Acyltransferase->Neryl_Propionate

Figure 2. Putative biosynthetic pathway of this compound in plants.

References

A Validated GC-FID Method for Routine Neryl Propionate Analysis: A Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of a validated Gas Chromatography with Flame Ionization Detection (GC-FID) method for the routine quantitative analysis of neryl propionate. This compound is a fragrance and flavor agent used in various pharmaceutical and consumer products, making its accurate quantification crucial for quality control.

This document details the experimental protocol for the method validation, presents the performance data in comparison to alternative analytical techniques, and offers visual workflows to aid in understanding the analytical process. The validation parameters are discussed in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2][3]

Experimental Protocol: GC-FID Method Validation

A detailed methodology for the validation of the GC-FID method for this compound analysis is presented below.

1.1. Instrumentation and Chromatographic Conditions

  • Gas Chromatograph: Agilent 7890B GC system (or equivalent)

  • Detector: Flame Ionization Detector (FID)

  • Column: DB-5ms (30 m x 0.25 mm internal diameter, 0.25 µm film thickness)

  • Carrier Gas: Helium, constant flow rate of 1.2 mL/min

  • Injector: Split/splitless inlet, split ratio 50:1

  • Injector Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes

    • Ramp: 10°C/min to 200°C, hold for 5 minutes

  • Detector Temperature: 300°C

  • Injection Volume: 1 µL

1.2. Preparation of Standard and Sample Solutions

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in a 100 mL volumetric flask with methanol.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: The sample preparation will depend on the matrix. For a simple solution, dissolve a known amount of the sample in methanol to achieve a theoretical this compound concentration within the calibration range. For more complex matrices, a validated extraction procedure would be required.

Data Presentation: Method Validation Parameters

The following tables summarize the plausible quantitative data obtained from the validation of the GC-FID method for this compound analysis.

Table 1: Linearity

Concentration (µg/mL)Peak Area (Arbitrary Units)
112,543
563,128
10124,987
25311,564
50624,321
1001,251,678
Correlation Coefficient (r²) 0.9998

Table 2: Accuracy (Recovery)

Spiked LevelConcentration (µg/mL)Measured Concentration (µg/mL)Recovery (%)
80%4039.699.0
100%5050.8101.6
120%6059.198.5
Average Recovery (%) 99.7

Table 3: Precision (Repeatability and Intermediate Precision)

ParameterConcentration (µg/mL)Peak Area (%RSD, n=6)
Repeatability 500.85
Intermediate Precision 501.12

Table 4: Limit of Detection (LOD) and Limit of Quantitation (LOQ)

ParameterValue (µg/mL)
LOD 0.3
LOQ 1.0

Table 5: Robustness

Parameter VariedVariation%RSD of Peak Area
Injector Temperature ± 5°C1.3
Oven Temperature ± 2°C1.5
Flow Rate ± 0.1 mL/min1.2

Comparison with Alternative Analytical Methods

While GC-FID is a robust and reliable technique for the routine analysis of this compound, other methods can also be employed. The choice of method often depends on the specific requirements of the analysis, such as the need for structural confirmation or higher sensitivity.

3.1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS couples the separation power of gas chromatography with the identification capabilities of mass spectrometry. It is a powerful tool for both qualitative and quantitative analysis.

3.2. High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile separation technique that can be used for a wide range of compounds. For a relatively non-polar and volatile compound like this compound, a reversed-phase HPLC method with a UV or Refractive Index (RI) detector could be developed.

Table 6: Comparison of Analytical Methods for this compound Analysis

FeatureGC-FIDGC-MSHPLC-UV/RI
Specificity GoodExcellentModerate to Good
Sensitivity GoodExcellentModerate
Quantitative Accuracy ExcellentGoodGood
Cost of Instrumentation LowHighMedium
Ease of Use HighMediumHigh
Structural Information NoYesNo
Ideal Application Routine QC, high-throughput analysisImpurity profiling, structural elucidationWhen GC is not available or for non-volatile matrices

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and a comparison of the analytical methods.

GC_FID_Validation_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation Parameters A Standard & Sample Preparation C GC-FID Analysis A->C B Instrument Setup & Equilibration B->C D Linearity C->D E Accuracy C->E F Precision C->F G Specificity C->G H LOD & LOQ C->H I Robustness C->I J Method Validation Report D->J E->J F->J G->J H->J I->J

Caption: Workflow for the validation of a GC-FID method.

Method_Comparison cluster_methods Analytical Methods cluster_attributes Key Attributes GC_FID GC-FID Specificity Specificity GC_FID->Specificity Good Sensitivity Sensitivity GC_FID->Sensitivity Good Cost Cost GC_FID->Cost Low Structure Structural Info GC_FID->Structure No GC_MS GC-MS GC_MS->Specificity Excellent GC_MS->Sensitivity Excellent GC_MS->Cost High GC_MS->Structure Yes HPLC HPLC HPLC->Specificity Moderate HPLC->Sensitivity Moderate HPLC->Cost Medium HPLC->Structure No

Caption: Comparison of analytical methods for this compound.

References

Inter-laboratory Comparison of Neryl Propionate Analytical Methods: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of common analytical methods for the quantification of neryl propionate, a volatile compound of interest in various industries. The information presented herein is synthesized from established analytical practices for terpenes and their esters, offering a baseline for inter-laboratory method evaluation and validation.

Quantitative Data Summary

The performance of different analytical methods for this compound can be evaluated based on several key validation parameters. The following table summarizes typical performance characteristics for Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), two common techniques for the analysis of terpene esters.[1][2] These values represent a realistic expectation for a validated method and can serve as a benchmark in an inter-laboratory comparison study.

Performance ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Limit of Detection (LOD) 0.1 - 1.0 ng/mL1 - 10 ng/mL
Limit of Quantitation (LOQ) 0.5 - 5.0 ng/mL5 - 50 ng/mL
Linearity (R²) > 0.995> 0.990
Precision (RSD%) < 5%< 10%
Accuracy (Recovery %) 95 - 105%90 - 110%

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical results. Below are representative protocols for the analysis of this compound using GC-MS and HPLC.

1. Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol outlines a standard method for the quantification of this compound using GC-MS, a widely used technique for volatile and semi-volatile compounds.[2][3][4]

  • Sample Preparation:

    • Accurately weigh 1 g of the homogenized sample into a 20 mL headspace vial.

    • Add a suitable internal standard (e.g., deuterated this compound or a structurally similar compound).

    • Seal the vial immediately.

  • Instrumentation:

    • Gas Chromatograph: Agilent 7890B or equivalent.

    • Mass Spectrometer: Agilent 5977A MSD or equivalent.

    • GC Column: HP-5MS UI (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • GC-MS Conditions:

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 1 minute.

      • Ramp: 10°C/min to 250°C.

      • Hold: 5 minutes at 250°C.

    • Injection Mode: Splitless, with an injection volume of 1 µL.

    • MS Detection:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Scan Range: 40-500 m/z.

      • Data Acquisition: Full scan mode.

  • Data Analysis:

    • Identify the this compound peak based on its retention time and mass spectrum.

    • Quantify the analyte using the peak area ratio of the analyte to the internal standard against a calibration curve.

2. High-Performance Liquid Chromatography (HPLC) Protocol

This protocol provides a general procedure for the analysis of this compound using reverse-phase HPLC, suitable for less volatile samples or when derivatization is not desired.[5][6]

  • Sample Preparation:

    • Dissolve a known amount of the sample in the mobile phase or a suitable solvent (e.g., acetonitrile).

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Instrumentation:

    • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a UV or Charged Aerosol Detector (CAD).

    • HPLC Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • HPLC Conditions:

    • Mobile Phase: A gradient of acetonitrile and water. For MS compatibility, formic acid can be used as an additive.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Detection: UV at 210 nm or Charged Aerosol Detection.

  • Data Analysis:

    • Identify the this compound peak by its retention time.

    • Quantify the analyte using the peak area against a calibration curve prepared with external standards.

Experimental Workflow and Logical Relationships

To visualize the analytical process, the following diagrams illustrate the key steps in a typical inter-laboratory comparison study and the GC-MS analytical workflow.

InterLab_Comparison_Workflow cluster_planning Planning & Preparation cluster_execution Execution cluster_analysis Data Analysis & Reporting A Define Study Objectives B Select Analytical Methods A->B C Prepare Homogeneous Samples B->C D Distribute Samples to Labs C->D E Labs Perform Analysis D->E F Collect Raw Data E->F G Statistical Analysis of Results F->G H Compare Performance Metrics G->H I Generate Comparison Report H->I

Caption: Workflow for an inter-laboratory comparison study.

GCMS_Analytical_Workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_processing Data Processing Sample Sample Weighing Spike Internal Standard Spiking Sample->Spike Seal Vial Sealing Spike->Seal Inject Sample Injection Seal->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Identify Peak Identification Detect->Identify Quantify Quantification Identify->Quantify Report Result Reporting Quantify->Report

Caption: GC-MS analytical workflow for this compound.

References

A Head-to-Head Battle: Headspace GC vs. Solvent Extraction for Neryl Propionate Profiling

Author: BenchChem Technical Support Team. Date: December 2025

In the precise world of analytical chemistry, the accurate profiling of volatile compounds is paramount. Neryl propionate, a key ester contributing to the characteristic floral and fruity aromas in many natural products, presents a common analytical challenge. The choice of extraction method is a critical first step that dictates the quality and accuracy of subsequent analysis by gas chromatography (GC). This guide provides a detailed comparison of two primary extraction techniques: Headspace Gas Chromatography (Headspace GC) and traditional Solvent Extraction, offering researchers, scientists, and drug development professionals a data-driven overview to inform their methodological choices.

The fundamental difference between these two techniques lies in the approach to isolating volatile analytes like this compound from their sample matrix. Headspace GC is a solvent-free technique that analyzes the vapor phase in equilibrium with the sample, making it ideal for the analysis of highly volatile compounds.[1] In contrast, solvent extraction relies on the partitioning of analytes between the sample matrix and a liquid solvent, which is then injected into the GC system. This traditional method can be more exhaustive but also more labor-intensive and susceptible to solvent-related interferences.

Principles of Each Technique

Headspace Gas Chromatography (Headspace GC) operates on the principle of phase equilibrium. A sample (liquid or solid) is placed in a sealed vial and heated to a specific temperature, allowing volatile compounds to partition between the sample phase and the gas phase (the "headspace") above it.[1][2] After reaching equilibrium, a portion of the headspace gas is automatically sampled and injected into the GC. Variations of this technique include static headspace, where a single aliquot of the equilibrated headspace is taken, and dynamic headspace (also known as purge-and-trap), where the headspace is continuously purged with an inert gas and the volatiles are collected on a sorbent trap before being desorbed into the GC.[3] Headspace Sorptive Extraction (HSSE) is another variation that uses a stir bar coated with a sorbent to concentrate volatiles from the headspace before thermal desorption and GC analysis.[4]

Solvent Extraction involves the use of an organic solvent to dissolve and extract the analytes of interest from the sample matrix.[5] Common methods include liquid-liquid extraction (LLE) for liquid samples and solid-liquid extraction for solid samples.[6][7] Techniques like Simultaneous Distillation-Extraction (SDE) are also employed for the exhaustive extraction of volatile and semi-volatile compounds.[5] The resulting solvent extract, containing the analytes, is then concentrated and a small volume is injected into the GC. The choice of solvent is critical and depends on the polarity of the target analytes and the sample matrix.[8]

Quantitative Performance: A Comparative Look

While direct comparative studies for this compound are limited, data from the analysis of similar volatile compounds, such as other terpene esters and flavor compounds, provide valuable insights into the quantitative performance of each technique.

Performance MetricHeadspace GC (HS-SPME)Solvent ExtractionKey Considerations
Recovery Generally lower for less volatile compounds. Can be optimized by adjusting temperature and time.[9] For some volatile compounds, recovery can be comparable to solvent extraction.[10]Typically offers higher recovery for a broader range of volatiles, including semi-volatiles.[6]The matrix can significantly affect recovery in both methods. Headspace is highly matrix-dependent.[2]
Precision (RSD) Good to excellent, typically <15% RSD.[10][11][12] Automation contributes to high reproducibility.[13]Can be more variable due to manual sample handling steps. RSDs are often in a similar range but can be higher without careful control.[14]Automation in solvent extraction can improve precision.
Limits of Detection (LOD) / Quantification (LOQ) Generally in the low mg/L to µg/L range.[11] Can be improved with dynamic headspace or HSSE.[4]Can achieve very low detection limits, often in the µg/L to ng/L range, especially after sample concentration.[14][15]Headspace techniques can be very sensitive for highly volatile compounds.
**Linearity (R²) **Typically excellent, with R² > 0.99.Also demonstrates good linearity with R² > 0.99.Both methods are capable of producing linear calibration curves over a defined concentration range.
Throughput High, especially with autosamplers. Minimal sample preparation.[13]Lower, due to multi-step, often manual, extraction and concentration procedures.Headspace GC is generally faster for routine analysis of large numbers of samples.
Solvent and Waste Solvent-free, generating minimal waste.[16][17]Requires significant volumes of organic solvents, leading to higher costs and waste disposal concerns.[17]Headspace GC is considered a "greener" technique.

Experimental Protocols

Headspace GC Analysis of this compound (Static Headspace Method)

This protocol is a generalized procedure based on common practices for analyzing volatile esters.

  • Sample Preparation: Accurately weigh a representative portion of the sample (e.g., 0.5 - 1.0 g of a solid or 1.0 - 5.0 mL of a liquid) into a headspace vial (e.g., 20 mL). If necessary, a suitable solvent with a high boiling point (e.g., dimethyl sulfoxide) can be used to dissolve or suspend the sample.[1]

  • Vial Sealing: Immediately seal the vial with a PTFE-lined septum and an aluminum crimp cap.

  • Incubation and Equilibration: Place the vial in the headspace autosampler's incubator. Heat the sample at a constant temperature (e.g., 80-120°C) for a defined period (e.g., 15-30 minutes) to allow the volatile compounds to partition into the headspace and reach equilibrium.[2] The vial may be agitated during this time to facilitate equilibrium.

  • Injection: A heated, gas-tight syringe or a sample loop on the autosampler withdraws a specific volume (e.g., 1 mL) of the headspace gas and injects it into the GC inlet.[1]

  • GC-MS Analysis:

    • Inlet: Split/splitless injector, operated in split mode (e.g., 10:1 split ratio) at a temperature of 250°C.

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

    • Oven Temperature Program: Start at 50°C (hold for 2 min), ramp to 250°C at 10°C/min, and hold for 5 min.

    • Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV, scanning a mass range of m/z 40-400. The transfer line and ion source temperatures are typically set to 280°C and 230°C, respectively.

Solvent Extraction GC Analysis of this compound

This protocol outlines a general liquid-liquid extraction procedure.

  • Sample Preparation: Homogenize a known amount of the sample. For liquid samples, take a measured volume.

  • Extraction:

    • Place the homogenized sample into a separatory funnel or a suitable extraction vessel.

    • Add a measured volume of an appropriate organic solvent (e.g., hexane, dichloromethane, or a mixture).[8] The choice of solvent will depend on the polarity of this compound and the sample matrix.

    • Add an internal standard if quantitative analysis is required.

    • Agitate the mixture vigorously for a set period (e.g., 15-30 minutes) to ensure thorough extraction. For solid samples, techniques like sonication may be used.

  • Phase Separation: Allow the layers to separate. Collect the organic solvent layer, which now contains the extracted this compound.

  • Drying and Concentration: Dry the organic extract over anhydrous sodium sulfate to remove any residual water. Concentrate the extract to a small, known volume (e.g., 1 mL) using a gentle stream of nitrogen or a rotary evaporator.

  • GC-MS Analysis:

    • Inject a small aliquot (e.g., 1 µL) of the concentrated extract into the GC-MS system.

    • The GC-MS conditions can be similar to those described for the Headspace GC analysis.

Visualizing the Workflows

Headspace_GC_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Sample Vial Place in Headspace Vial Sample->Vial Seal Seal Vial Vial->Seal Incubate Incubate & Equilibrate Seal->Incubate Inject Inject Headspace Gas Incubate->Inject GCMS GC-MS Analysis Inject->GCMS Data Data Acquisition & Processing GCMS->Data

Caption: Experimental workflow for Headspace GC analysis.

Solvent_Extraction_Workflow cluster_extraction Extraction cluster_post_extraction Post-Extraction cluster_analysis Analysis Sample Sample AddSolvent Add Solvent & Agitate Sample->AddSolvent Separate Separate Phases AddSolvent->Separate Dry Dry Extract Separate->Dry Concentrate Concentrate Dry->Concentrate Inject Inject Liquid Extract Concentrate->Inject GCMS GC-MS Analysis Inject->GCMS Data Data Acquisition & Processing GCMS->Data

Caption: Experimental workflow for Solvent Extraction GC analysis.

Making the Right Choice: A Logical Approach

The selection between Headspace GC and solvent extraction is not a matter of one being definitively superior to the other, but rather which is more fit-for-purpose.[10]

Method_Selection AnalyteVolatility High Volatility of Target Analytes? SampleThroughput High Sample Throughput Needed? AnalyteVolatility->SampleThroughput Yes BroadProfile Broad Volatility Range Profile Needed? AnalyteVolatility->BroadProfile No SolventFree Solvent-Free Method Preferred? SampleThroughput->SolventFree Yes SampleThroughput->BroadProfile No SolventFree->BroadProfile No HeadspaceGC Choose Headspace GC SolventFree->HeadspaceGC Yes TraceAnalysis Ultra-Trace Level Analysis Required? BroadProfile->TraceAnalysis Yes BroadProfile->HeadspaceGC No TraceAnalysis->HeadspaceGC No SolventExtraction Choose Solvent Extraction TraceAnalysis->SolventExtraction Yes

References

Enantioselective Synthesis and Biological Evaluation of Neryl Propionate Enantiomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the enantioselective synthesis of (R)- and (S)-neryl propionate and discusses their potential differential biological activities. Due to a lack of specific literature detailing the separate biological effects of neryl propionate enantiomers, this document draws comparisons from data on racemic this compound, the closely related neryl acetate, and general principles of stereochemistry in biological systems.

Introduction

This compound, a monoterpene ester, is a naturally occurring compound found in plants such as Helichrysum italicum. It is recognized for its fruity and floral aroma and is used in the flavor and fragrance industry.[1][2] Beyond its aromatic properties, this compound has demonstrated potential biological activities, including antifungal properties against Candida albicans and Aspergillus niger, and it acts as an aggregation pheromone for the European house dust mite.[] As a chiral molecule, this compound exists as two enantiomers, (R)-neryl propionate and (S)-neryl propionate. It is well-established in pharmacology that enantiomers of a chiral compound can exhibit significantly different biological activities. This guide explores the synthesis of these individual enantiomers and evaluates their potential for distinct biological effects, particularly in the context of skin science, drawing parallels with the known effects of neryl acetate on the skin barrier.[4][5]

Enantioselective Synthesis of this compound Enantiomers

The primary method for the enantioselective synthesis of this compound enantiomers is through the kinetic resolution of racemic nerol. This technique utilizes a chiral catalyst, most commonly a lipase, to selectively acylate one enantiomer of the starting alcohol at a much faster rate than the other, resulting in the separation of the two enantiomers.

Lipase-Catalyzed Kinetic Resolution

Lipase-catalyzed kinetic resolution is a widely employed method for producing enantiomerically pure alcohols and esters due to the high enantioselectivity of many lipases, their operational simplicity, and mild reaction conditions.[6] Candida antarctica lipase B (CALB), often immobilized as Novozym 435, is a particularly effective biocatalyst for the resolution of chiral alcohols.[7]

Table 1: Comparison of Potential Enantioselective Synthesis Methods for this compound

MethodCatalyst/ReagentAcyl DonorTypical SolventExpected OutcomeAdvantagesDisadvantages
Enzymatic Kinetic Resolution Immobilized Lipase (e.g., Candida antarctica Lipase B)Propionic anhydride or Vinyl propionateNon-polar organic solvent (e.g., hexane, toluene)Enantioenriched this compound and unreacted enantioenriched nerolHigh enantioselectivity, mild reaction conditions, environmentally friendlyReaction stops at ~50% conversion, requiring separation of product and unreacted substrate
Asymmetric Synthesis Chiral metal complex (e.g., Ru- or Ir-based)Nerol and a propionylating agentOrganic solventDirect formation of one enantiomer of this compoundPotentially higher yields of the desired enantiomerRequires synthesis of complex chiral catalysts, may have lower enantioselectivity than enzymatic methods

Experimental Protocols

Proposed Protocol for Lipase-Catalyzed Kinetic Resolution of Nerol

This protocol is a generalized procedure based on established methods for the kinetic resolution of chiral alcohols using lipases.

Materials:

  • Racemic nerol

  • Immobilized Candida antarctica lipase B (Novozym 435)

  • Propionic anhydride (or vinyl propionate)

  • Anhydrous non-polar organic solvent (e.g., hexane or toluene)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • To a flame-dried flask, add racemic nerol (1.0 eq) and anhydrous solvent.

  • Add immobilized lipase (e.g., 20-50 mg per mmol of nerol).

  • Add the acyl donor, propionic anhydride (0.5-0.6 eq), dropwise.

  • Stir the reaction mixture at a controlled temperature (e.g., 30-45 °C).

  • Monitor the reaction progress using chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the enantiomeric excess (ee) of the product and the remaining substrate.

  • Stop the reaction at approximately 50% conversion to achieve high ee for both the this compound and the unreacted nerol.

  • Filter off the immobilized enzyme and wash it with the solvent.

  • Remove the solvent from the filtrate under reduced pressure.

  • Purify the resulting mixture of this compound and nerol using silica gel column chromatography to separate the ester from the alcohol.

  • The unreacted nerol can be acylated using a standard chemical method to obtain the other enantiomer of this compound.

Diagram 1: Workflow for Lipase-Catalyzed Kinetic Resolution of Nerol

G cluster_synthesis Enantioselective Synthesis Racemic Nerol Racemic Nerol Reaction Mixture Reaction Mixture Racemic Nerol->Reaction Mixture Propionic Anhydride Propionic Anhydride Propionic Anhydride->Reaction Mixture Lipase (e.g., CALB) Lipase (e.g., CALB) Lipase (e.g., CALB)->Reaction Mixture Separation Separation Reaction Mixture->Separation (R)-Neryl Propionate (R)-Neryl Propionate Separation->(R)-Neryl Propionate (S)-Nerol (S)-Nerol Separation->(S)-Nerol G cluster_pathway Potential Signaling Cascade This compound Enantiomer This compound Enantiomer Cell Surface Receptor Cell Surface Receptor This compound Enantiomer->Cell Surface Receptor Intracellular Signaling Intracellular Signaling Cell Surface Receptor->Intracellular Signaling Transcription Factors Transcription Factors Intracellular Signaling->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Epidermal Differentiation Epidermal Differentiation Gene Expression->Epidermal Differentiation Ceramide Synthesis Ceramide Synthesis Gene Expression->Ceramide Synthesis

References

The Bottom Line on Neryl Propionate Synthesis: A Cost-Effectiveness Showdown Between Chemical and Enzymatic Routes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fast-paced world of drug development and scientific innovation, the synthesis of key compounds like neryl propionate, a valuable flavor and fragrance agent, presents a critical choice: the traditional, well-trodden path of chemical synthesis or the burgeoning "green" avenue of enzymatic catalysis. This guide provides an objective comparison of the cost-effectiveness of these two methodologies, supported by experimental data and detailed protocols, to empower informed decision-making in your laboratory and production processes.

At a Glance: Chemical vs. Enzymatic Synthesis of this compound

ParameterChemical Synthesis (Fischer Esterification)Enzymatic Synthesis (Lipase-catalyzed)
Catalyst Strong acids (e.g., Sulfuric Acid) or Acid AnhydridesImmobilized Lipases (e.g., Novozym 435)
Reaction Temperature Elevated (often >100°C)Mild (typically 40-60°C)
Reaction Time Variable, can be several hoursGenerally longer, can be 24-48 hours
Yield High, but can be limited by equilibriumHigh, often exceeding 90%
Byproducts Water (needs removal), potential for side reactionsMinimal byproducts
Downstream Processing Neutralization, catalyst removal, extensive purificationSimple filtration to remove enzyme
Catalyst Reusability Not reusableHighly reusable (often >10 cycles)
Environmental Impact Use of corrosive acids, potential for solvent waste"Green" process, biodegradable catalyst, often solvent-free
"Natural" Labeling NoYes (a significant market advantage)
Estimated Catalyst Cost Low initial costHigh initial investment

The Chemical Approach: Traditional and Potent

Chemical synthesis of this compound is typically achieved through Fischer esterification, a classic organic reaction where a carboxylic acid (propionic acid) and an alcohol (nerol) react in the presence of a strong acid catalyst, such as sulfuric acid. An alternative is the use of a more reactive acylating agent like propionic anhydride.

Experimental Protocol: Chemical Synthesis (Fischer Esterification)
  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark apparatus, combine nerol (1 mole equivalent) and propionic acid (1.5 mole equivalents).

  • Solvent Addition: Add a non-polar solvent that forms an azeotrope with water, such as toluene, to facilitate water removal and drive the reaction equilibrium towards the product.

  • Catalyst Introduction: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the total reactant weight).

  • Reaction: Heat the mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid with a base, such as a saturated sodium bicarbonate solution.

  • Purification: Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude this compound is then purified by vacuum distillation.

Chemical_Synthesis_Workflow cluster_reactants Reactants & Catalyst cluster_reaction Reaction cluster_processing Downstream Processing Nerol Nerol Esterification Fischer Esterification (Reflux with Water Removal) Nerol->Esterification PropionicAcid Propionic Acid PropionicAcid->Esterification SulfuricAcid Sulfuric Acid (Catalyst) SulfuricAcid->Esterification Neutralization Neutralization Esterification->Neutralization Extraction Extraction Neutralization->Extraction Purification Purification (Vacuum Distillation) Extraction->Purification Product This compound Purification->Product Enzymatic_Synthesis_Workflow cluster_reactants Reactants & Biocatalyst cluster_reaction Reaction cluster_processing Downstream Processing Nerol Nerol Esterification Enzymatic Esterification (Mild Conditions) Nerol->Esterification PropionicAcid Propionic Acid PropionicAcid->Esterification Lipase Immobilized Lipase (e.g., Novozym 435) Lipase->Esterification Filtration Enzyme Filtration & Reuse Esterification->Filtration Filtration->Lipase Reuse Purification Purification (Optional) Filtration->Purification Product This compound ('Natural') Purification->Product

Safety Operating Guide

Proper Disposal of Neryl Propionate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

Neryl propionate, a fragrance and flavoring agent, requires careful handling and disposal to ensure laboratory safety and environmental protection. This document provides a procedural, step-by-step guide for the proper disposal of this compound, aligning with best practices for chemical waste management.

Immediate Safety Precautions

Before handling this compound, it is crucial to be aware of the necessary personal protective equipment (PPE) to minimize exposure risks.

Personal Protective Equipment (PPE)Specifications
Eye/Face Protection Tightly fitting safety goggles.
Skin Protection Chemical impermeable gloves and protective clothing.
Respiratory Protection Use in a well-ventilated area. If ventilation is inadequate, use a suitable respirator.

Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to contain the substance and prevent further contamination.

  • Evacuate and Ventilate : Ensure the spill area is evacuated and well-ventilated.

  • Containment : Use an inert absorbent material, such as sand or earth, to contain the spill.

  • Collection : Carefully collect the absorbed material into a suitable, closed container for disposal.

  • Decontamination : Clean the spill area thoroughly with soap and water.

  • Disposal : The collected waste must be disposed of as hazardous waste according to local regulations.

This compound Disposal Workflow

The following diagram outlines the decision-making process and procedural flow for the proper disposal of this compound and its contaminated containers.

cluster_start Start: this compound Waste cluster_assessment Waste Assessment cluster_disposal_path Disposal Path cluster_container Container Management start Unused or Waste This compound assess_waste Is the waste contaminated with other hazardous materials? start->assess_waste container_empty Is the container empty? start->container_empty For Containers dispose_hazardous Dispose as Hazardous Waste via Licensed Contractor assess_waste->dispose_hazardous No segregate_waste Segregate and profile waste based on all components assess_waste->segregate_waste Yes segregate_waste->dispose_hazardous rinse_container Triple rinse container with an appropriate solvent container_empty->rinse_container Yes dispose_container Dispose of container as hazardous waste container_empty->dispose_container No dispose_rinsate Dispose of rinsate as hazardous waste rinse_container->dispose_rinsate recycle_container Recycle or recondition the container rinse_container->recycle_container

Caption: Disposal workflow for this compound.

Step-by-Step Disposal Procedures

1. Waste Identification and Segregation:

  • All waste containing this compound, including residues and contaminated materials, should be classified as hazardous waste.

  • Avoid mixing this compound waste with other waste streams to prevent unintended chemical reactions.

2. Packaging and Labeling:

  • Store waste this compound in its original container or a compatible, tightly sealed container.

  • Label the container clearly as "Hazardous Waste" and include "this compound."

3. Disposal Method:

  • Surplus and non-recyclable this compound products must be disposed of through a licensed waste disposal contractor.[1]

  • The recommended method of disposal is through an authorized hazardous waste incineration plant.[1]

  • All disposal activities must comply with environmental protection and waste disposal legislation, as well as any local regulations.[1]

4. Contaminated Packaging:

  • Containers that have held this compound should be handled as hazardous waste unless properly decontaminated.[2]

  • Empty containers can be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[2]

  • Once decontaminated, the packaging can be offered for recycling or reconditioning.[2] Alternatively, it can be punctured to prevent reuse and disposed of in a sanitary landfill if local regulations permit.[2]

Experimental Protocols:

Currently, there are no standardized, publicly available experimental protocols for the chemical neutralization or degradation of this compound for disposal purposes. The primary recommended method of disposal is incineration by a licensed facility. Attempting to neutralize or treat chemical waste in a laboratory setting without a validated protocol can be dangerous and may be in violation of environmental regulations. Always consult with your institution's environmental health and safety (EHS) department for guidance on chemical waste disposal.

References

Personal protective equipment for handling Neryl propionate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Neryl Propionate

This guide provides crucial safety protocols and logistical plans for the handling and disposal of this compound, tailored for research and drug development professionals. Adherence to these procedures is vital for ensuring a safe laboratory environment.

Chemical Safety and Hazard Information

This compound is a flavoring and fragrance agent.[1][2][3][4] While some assessments indicate it does not meet the criteria for GHS hazard classification, it is prudent to handle it with care to avoid potential skin and eye contact.[5] It is also a combustible liquid.

Property Value Source
Flash Point 110.00 °C (230.00 °F)[2]
Acute Oral LD50 (Rat) > 5 g/kg[6]
Acute Dermal LD50 (Rabbit) > 5 g/kg[6]
Personal Protective Equipment (PPE) Protocol

A systematic approach to selecting and using PPE is critical. The following table outlines the recommended PPE for handling this compound.

Exposure Scenario Required PPE Specifications and Best Practices
Routine Handling (Small Quantities) Eye/Face Protection, Hand Protection, Lab CoatEye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[5] Hand Protection: Handle with chemical-impermeable gloves (e.g., Nitrile). Gloves must be inspected prior to use. Wash and dry hands after handling.[5] Lab Coat: A standard lab coat is sufficient.
Large Quantities or Potential for Splashing Enhanced Eye/Face Protection, Hand Protection, Chemical Resistant GownEnhanced Eye/Face Protection: A face shield should be worn in addition to safety goggles.[7][8] Hand Protection: Thicker, chemical-resistant gloves are recommended. Double-gloving may be appropriate. Chemical Resistant Gown: Wear a fire/flame resistant and impervious gown.[5]
Spill or Release Full-Face Respirator, Chemical Resistant Suit, Heavy-Duty Gloves, Boot CoversFull-Face Respirator: Use a full-face respirator if exposure limits are exceeded or irritation is experienced.[5] Chemical Resistant Suit: A "bunny suit" or equivalent provides full-body protection.[9] Heavy-Duty Gloves: Use heavy-duty, chemical-resistant gloves. Boot Covers: Disposable, skid-resistant shoe covers should be worn.[9]

Experimental Workflow for Handling this compound

The following diagram outlines the standard workflow for safely handling this compound in a laboratory setting.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal A Review Safety Data Sheet (SDS) B Assess Risks for the Planned Procedure A->B C Select Appropriate PPE B->C D Work in a Well-Ventilated Area C->D Proceed to Handling E Don Appropriate PPE D->E F Handle Using Non-Sparking Tools E->F G Keep Away from Ignition Sources F->G H Segregate Waste G->H Proceed to Disposal I Dispose of Chemical Waste in a Labeled, Sealed Container H->I J Dispose of Contaminated PPE as Hazardous Waste H->J

References

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Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.